molecular formula C6H11NO2 B1682216 Vigabatrin CAS No. 68506-86-5

Vigabatrin

Katalognummer: B1682216
CAS-Nummer: 68506-86-5
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: PJDFLNIOAUIZSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vigabatrin is an analog of gamma-aminobutyric acid (GABA) and an irreversible inhibitor of the GABA-metabolizing enzyme, GABA transaminase (GABA-T) . By inhibiting GABA-T, this compound increases GABA concentrations in the brain, which aids in terminating seizure activity and underlies its primary research applications . This mechanism of action is well-characterized and has been used for decades to explore the specific processes within the brain that underlie seizure activity . Research into this compound is primarily focused on its effects in models of refractory complex partial seizures and infantile spasms, particularly those associated with tuberous sclerosis complex . It is also a tool for studying the GABAergic system. A significant area of research involves understanding its associated adverse effects, the most notable being a risk of permanent bilateral concentric visual field defects, which is thought to be linked to taurine depletion in the retina . This product is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041153
Record name 4-Amino-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from acetone/water, White to off-white powder

CAS No.

68506-86-5, 60643-86-9
Record name Vigabatrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68506-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vigabatrin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-4-aminohex-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminohex-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIGABATRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-176C, 209 °C
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Vigabatrin's Mechanism of Action in Refractory Epilepsy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Challenge of Refractory Epilepsy

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients, estimated at around 30%, develop refractory epilepsy, where seizures persist despite treatment with multiple ASMs. This therapeutic impasse necessitates the exploration of agents with novel mechanisms of action. Vigabatrin (brand name Sabril), a rationally designed drug, represents a targeted therapeutic strategy, particularly for refractory complex partial seizures (rCPS) in adults and as a first-line monotherapy for infantile spasms (IS), a devastating pediatric epilepsy.[1][2][3] This guide provides an in-depth examination of its core mechanism, clinical application, associated toxicities, and the experimental methodologies crucial for its continued study.

The Core Mechanism: Irreversible Inhibition of GABA-Transaminase

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. The primary inhibitory neurotransmitter is gamma-aminobutyric acid (GABA).[1] Seizures are often conceptualized as a result of excessive excitation or insufficient inhibition.[4] this compound was specifically engineered to augment this inhibitory system.[5]

1.1 The GABAergic Synapse and this compound's Target

GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD).[4] Following its release into the synaptic cleft, GABA binds to postsynaptic receptors, typically leading to the influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[4] The action of GABA is terminated by its reuptake and subsequent degradation by the mitochondrial enzyme GABA-transaminase (GABA-T).[4][5]

This compound is a structural analog of GABA that acts as a selective, enzyme-activated, irreversible inhibitor of GABA-T.[5][6] By binding to and inactivating GABA-T, this compound prevents the breakdown of GABA.[4] This leads to a sustained and widespread increase in GABA concentrations at the synapse and within the brain, enhancing inhibitory tone and acting as a "brake" on the hyperexcitability that underlies seizure activity.[1][3]

The pharmacological activity is attributed solely to the S-(+)-enantiomer of the racemic mixture provided.[5][7] Despite a relatively short plasma half-life of 5-8 hours in young adults, the irreversible nature of GABA-T inhibition means that the pharmacodynamic effect is long-lasting.[1][6] Restoration of enzyme activity requires the synthesis of new enzyme, resulting in elevated brain GABA levels for an extended period after the drug is cleared from plasma.[1]

Caption: this compound's action at the GABAergic synapse.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing dosing and anticipating its effects.

2.1 Pharmacokinetics

This compound is characterized by rapid and complete oral absorption, reaching peak plasma concentrations in approximately 1-2 hours.[7][8] It does not bind to plasma proteins and has an apparent volume of distribution of about 0.8 L/kg in adults.[7] A key feature is its minimal hepatic metabolism; this compound is primarily excreted unchanged by the kidneys.[8] This renal clearance pathway means that dose adjustments are necessary for patients with impaired renal function.[8]

Pharmacokinetic Parameter Value / Characteristic Source(s)
Bioavailability ~80-90%[6]
Peak Plasma Time 1-2 hours[7]
Plasma Protein Binding Negligible (0%)[6][8]
Metabolism Minimal[8]
Primary Elimination Route Renal (approx. 95% unchanged)[8]
Elimination Half-Life Adults: 5-8 hours; Elderly: 12-13 hours[6][7]
CSF Concentration ~10% of plasma concentration[1][7]

Note: Pharmacokinetic parameters can vary based on age and renal function.[8][9]

2.2 Pharmacodynamics

The pharmacodynamic effect of this compound—the elevation of brain GABA—is decoupled from its plasma concentration profile.[1] In vivo nuclear magnetic resonance spectroscopy has demonstrated that this compound administration increases GABA concentrations in the human brain.[10] This effect is dose-dependent up to a certain point; studies suggest that doses beyond 3 g/day may not produce further significant increases in brain GABA, possibly due to feedback inhibition of GABA synthesis.[10] The inhibition of GABA-T can also be measured peripherally in blood platelets, which has been explored as a potential biomarker for central enzyme inhibition.[5][11][12]

Clinical Efficacy in Refractory Epilepsy

This compound is approved for two primary indications: as adjunctive therapy for adults with rCPS and as monotherapy for infantile spasms in children aged 1 month to 2 years.[1]

3.1 Refractory Complex Partial Seizures (rCPS)

In adults with rCPS who have not responded to other treatments, this compound has been shown to significantly reduce seizure frequency. A double-blind, placebo-controlled multicenter study found that 48% of patients treated with this compound achieved a 50% or greater reduction in seizure frequency, compared to 26% of placebo-treated patients.[2]

3.2 Infantile Spasms (IS)

This compound has demonstrated remarkable efficacy in treating infantile spasms, a severe epileptic encephalopathy.[13] Its effectiveness is particularly pronounced in patients with tuberous sclerosis complex (TSC), where it is often considered first-line therapy.[13][14][15] In some studies, nearly all TSC patients treated with this compound became spasm-free within 3 months.[14]

Clinical Trial / Study Population This compound Dose Key Efficacy Outcome Source(s)
Appleton et al. (1999) - First-line IS~100 mg/kg/day78% reduction in spasms vs. 26% for placebo in 5-day blinded phase.[15]
Aicardi et al. (1996) - IS100-148 mg/kg/day (High Dose)36% of high-dose patients were spasm-free within 14 days vs. 11% in the low-dose group.[14][16]
Chiron et al. (1997) - IS (TSC vs. other)100-150 mg/kg/day100% of TSC patients became spasm-free.[15]
Bruni et al. (2000) - Adult rCPSAdd-on therapy48% of patients had ≥50% reduction in seizure frequency vs. 26% for placebo.[2]

A Critical Adverse Effect: this compound-Associated Vision Loss (VAVFL)

The primary factor limiting the use of this compound is the significant risk of permanent, bilateral, concentric peripheral visual field loss.[3][17] The prevalence of VAVFL is uncertain, with estimates varying widely in studies, but it is a dose- and duration-dependent risk.[17][18] The vision loss is often asymptomatic to the patient until it becomes severe.[17]

4.1 Proposed Mechanisms of Retinal Toxicity

The precise mechanism of VAVFL is not fully elucidated, but research points to toxicity involving retinal photoreceptors and ganglion cells.[17] Several hypotheses exist:

  • GABA-Mediated Excitotoxicity: this compound increases GABA levels in the retina. Excessive GABAergic activity can lead to prolonged depolarization of certain retinal cells, causing an influx of ions and water, leading to osmotic stress and eventual cell death.[19]

  • Taurine Depletion: Some evidence suggests that this compound may interfere with taurine, an amino acid crucial for retinal health. Taurine deficiency is known to cause retinal degeneration, and some studies propose this as a contributing factor to this compound's toxicity.[17][20]

  • Direct Cellular Toxicity: Pathological examination of retinal tissue from a patient with VAVFL revealed atrophy with a loss of ganglion cells, suggesting the primary injury occurs within the retina itself.[21]

Retinal_Toxicity cluster_retina Retina This compound This compound GABA_T_Retina Retinal GABA-T This compound->GABA_T_Retina Inhibits Taurine Taurine Depletion (?) This compound->Taurine May cause Inc_GABA Increased Retinal GABA Concentration Cell_Depolarization Prolonged Cellular Depolarization Inc_GABA->Cell_Depolarization Causes Cell_Demise Ganglion & Photoreceptor Cell Demise Taurine->Cell_Demise Contributes to Homeostatic_Imbalance Homeostatic Imbalance (Ion/Water Influx) Cell_Depolarization->Homeostatic_Imbalance Homeostatic_Imbalance->Cell_Demise VAVFL Peripheral Vision Loss Cell_Demise->VAVFL

Caption: Proposed mechanisms of this compound-associated retinal toxicity.

4.2 Mandatory Monitoring Protocols

Due to the risk of VAVFL, strict ophthalmologic monitoring is required for all patients. The FDA recommends a baseline eye examination within 4 weeks of starting therapy and follow-up exams at least every 3 months during treatment.[22]

Step-by-Step Guide to Ophthalmic Monitoring:

  • Baseline Examination (Pre-treatment or within 4 weeks):

    • Visual Acuity: Standard assessment of central vision.

    • Dilated Fundus Examination: Examination of the retina and optic nerve.[22]

    • Perimetry (Visual Field Testing): The most critical test to detect peripheral field defects. Goldmann kinetic perimetry or automated static perimetry is used.[22][23]

    • Optical Coherence Tomography (OCT): A non-invasive imaging technique that measures the thickness of the retinal nerve fiber layer (RNFL). RNFL thinning can be an early, objective indicator of toxicity, even before visual field defects are apparent.[24][25]

    • Electroretinography (ERG): Measures the electrical response of retinal cells to light. Abnormalities, such as reduced cone b-wave amplitude or changes in the 30-Hz flicker ERG, can be early signs of toxicity.[18][19]

  • Follow-Up Examinations (Every 3 months):

    • Repeat the full battery of tests performed at baseline.

    • Compare results meticulously to baseline to detect any progressive changes.

  • Post-Treatment Examination (3-6 months after discontinuation):

    • Perform a final comprehensive examination to document any lasting effects, as vision loss is generally considered irreversible.[23]

Causality Insight: Monitoring is challenging in the core pediatric population for IS, as they cannot cooperate with standard perimetry. Therefore, objective tests like ERG and OCT are critically important for early detection in these patients.[18][24]

Key Experimental Protocols for Researchers

5.1 In Vitro Assay for GABA-Transaminase Activity

This protocol allows for the direct measurement of GABA-T inhibition by this compound or other compounds in tissue homogenates or purified enzyme preparations. The assay is based on a coupled enzyme reaction.[26][27]

Principle: GABA-T converts GABA and α-ketoglutarate into glutamate and succinic semialdehyde (SSA). A second enzyme, succinic semialdehyde dehydrogenase (SSADH), is added, which oxidizes SSA to succinate. This oxidation is coupled to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.[26][27]

Step-by-Step Methodology:

  • Tissue/Cell Preparation: Homogenize brain tissue (e.g., from rodents) or cell pellets in a suitable lysis buffer (e.g., 10x Cell Lysis Solution) on ice. Centrifuge the homogenate to pellet debris and collect the supernatant containing the enzyme.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activity.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:

    • Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6)

    • α-ketoglutarate (α-KG, e.g., 5 mM)

    • β-NADP+ (e.g., 2.5 mM)

    • Succinic semialdehyde dehydrogenase (SSADH)

    • The test compound (e.g., this compound at various concentrations) or vehicle control.

  • Pre-incubation: Pre-incubate the reaction mixture with the tissue supernatant for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to GABA-T.[26]

  • Initiate Reaction: Start the reaction by adding the substrate, GABA (e.g., 200 µM).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 340 nm over time (e.g., every 1-4 minutes).[26]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Normalize the activity to the protein concentration. Determine the IC₅₀ of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

5.2 In Vivo Assessment of Anticonvulsant Efficacy in Animal Models

Animal models are indispensable for evaluating the antiepileptic potential of compounds like this compound.[28] The pentylenetetrazol (PTZ) seizure threshold model is a common acute model for screening anticonvulsant activity.[29]

Principle: PTZ is a GABA-A receptor antagonist that induces seizures. The dose of PTZ required to elicit a seizure is a measure of seizure susceptibility. An effective anticonvulsant will increase the dose of PTZ needed to trigger a seizure.[29]

Step-by-Step Methodology:

  • Animal Selection: Use a suitable rodent species, such as Wistar rats.[29]

  • Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).[29]

  • PTZ Infusion: After a predetermined time for the drug to take effect, infuse PTZ intravenously at a constant rate (e.g., via a tail vein catheter).

  • Seizure Endpoint Observation: Carefully observe the animal for the first sign of a defined seizure endpoint (e.g., myoclonic jerk, generalized clonic seizure).

  • Threshold Calculation: At the moment the seizure endpoint is observed, stop the infusion and record the total volume of PTZ infused. Calculate the threshold dose of PTZ (in mg/kg) required to induce the seizure.

  • Data Analysis: Compare the mean seizure threshold in the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant increase in the PTZ threshold indicates anticonvulsant activity.

Causality Insight: Using chronic models, such as the kindling model, is also crucial as they better represent the progressive nature of epilepsy and can help identify drugs with antiepileptogenic (disease-modifying) rather than just anticonvulsant (symptomatic) effects.[28][30]

Conclusion

This compound stands as a testament to rational drug design, with a well-characterized mechanism of action centered on the irreversible inhibition of GABA-T.[1][5] Its proven efficacy in otherwise intractable seizure disorders, especially infantile spasms associated with TSC, underscores its clinical importance.[13][14] However, this benefit is inextricably linked to the significant risk of irreversible vision loss, a severe adverse effect that mandates rigorous patient monitoring and restricts its clinical use.[17][22] For researchers and drug development professionals, this compound serves as both a valuable therapeutic tool and a compelling case study. It highlights the potential of targeting specific enzymatic pathways in the CNS while simultaneously emphasizing the profound challenge of balancing potent efficacy with organ-specific toxicity. Future research must continue to unravel the precise mechanisms of VAVFL to develop safer GABA-enhancing therapies and to refine monitoring strategies for the patients who depend on this powerful medication.

References

The Rational Design and Synthesis of γ-vinyl-GABA (Vigabatrin): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a therapeutic agent from a conceptual glimmer to a clinical reality is often a testament to the convergence of rational design, synthetic ingenuity, and a deep understanding of biological mechanisms. γ-vinyl-GABA, known clinically as Vigabatrin, stands as a prime example of this intricate process. This guide provides an in-depth exploration of the discovery, synthesis, and mechanistic underpinnings of this important antiepileptic drug, tailored for an audience deeply embedded in the scientific and drug development landscape.

The Genesis of an Idea: Targeting GABA Metabolism

The story of this compound begins with a fundamental understanding of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Discovered in the brain in 1950, GABA's role as a key player in synaptic inhibition was established by 1967.[1][2] An imbalance between excitatory and inhibitory signaling is a hallmark of epilepsy. Consequently, enhancing GABAergic neurotransmission became a logical therapeutic strategy.

Early efforts focused on developing GABA analogues that could directly act on GABA receptors. However, the blood-brain barrier posed a significant challenge. The alternative, and ultimately more successful, approach was to increase the endogenous levels of GABA in the brain. This could be achieved by inhibiting the enzyme responsible for its degradation: GABA transaminase (GABA-T).

This compound was born from this rational design philosophy.[3] Developed in the 1980s, the goal was to create a molecule that could irreversibly inhibit GABA-T, leading to a sustained increase in brain GABA concentrations and, consequently, a reduction in seizure activity.[4]

The Molecular Architect's Blueprint: Synthesis of γ-vinyl-GABA

The synthesis of γ-vinyl-GABA is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While various synthetic routes have been explored, a common approach involves the following key transformations.

A notable method describes the synthesis of tritiated γ-vinyl-GABA from 4-aminohex-5-ynoic acid.[5][6] This process involves the reduction of the alkyne precursor using tritium gas in the presence of a Lindlar catalyst.[5] Subsequent purification steps, including paper chromatography and preparative HPLC, are crucial for isolating the final product with high specific activity.[5]

Experimental Protocol: Synthesis of --INVALID-LINK-- γ-vinyl-GABA [5]

  • Silylation of the Precursor: A suspension of 4-aminohex-5-ynoic acid in dioxane is treated with N,O-bis(trimethylsilyl)acetamide and heated to 60°C for 1 hour under a nitrogen atmosphere. This step protects the functional groups and improves solubility.

  • Tritiation: The resulting solution is then subjected to reduction with tritium gas using a Lindlar catalyst for 30 minutes at ambient temperature with vigorous stirring.

  • Hydrolysis and Deprotection: The reaction mixture is filtered, and the catalyst is washed with methanol followed by 1 N hydrochloric acid. The combined filtrates are allowed to stand at ambient temperature for 4 days to ensure complete removal of the silyl protecting groups.

  • Purification: The crude product undergoes a multi-stage purification process. This includes ascending paper chromatography, followed by preparative HPLC on a strong cation exchange column. A final ascending paper chromatography step yields the purified --INVALID-LINK-- γ-vinyl-GABA.

The specific activity of the final product is determined using methods such as the fluorescamine mass determination method.[5]

Mechanism of Action: An Irreversible Embrace

This compound's efficacy lies in its well-characterized mechanism of action as an irreversible inhibitor of GABA-T.[7][8] It acts as a "suicide inhibitor," meaning it is processed by the enzyme to form a reactive intermediate that covalently binds to the active site, permanently inactivating the enzyme.

This irreversible inhibition of GABA-T leads to a significant and widespread increase in GABA concentrations in the brain.[3] This elevated GABA level enhances the inhibitory tone of the central nervous system, effectively acting as a brake on the excitatory processes that can trigger seizures.[3] Despite this compound's relatively short plasma half-life of 5-8 hours in young adults, its effect on brain GABA levels is profound and long-lasting, persisting for over a week after a single dose.[3][4] This sustained action allows for once-daily dosing in many cases.[3]

Clinical Applications and Considerations

This compound has been approved by the FDA for two primary indications:

  • Infantile Spasms: As a monotherapy for pediatric patients aged 1 month to 2 years.[3][9][10]

  • Refractory Complex Partial Seizures: As an adjunctive therapy for adult and pediatric patients aged 2 years and older who have not responded adequately to several alternative treatments.[9][10][11]

The decision to use this compound must be made after a careful risk-benefit assessment, primarily due to its significant adverse effect profile.

Population Indication Starting Dosage Maximum Dosage
Infants (1 month to 2 years)Infantile Spasms50 mg/kg/day (divided into two doses)150 mg/kg/day
Adults and Children (>17 years, >60 kg)Refractory Complex Partial Seizures500 mg twice daily3000 mg/day
Children (2 to 16 years, 25-60 kg)Refractory Complex Partial Seizures250 mg twice daily2000 mg/day
Dosage information is for reference only and should be determined by a qualified healthcare professional.[12]

The Double-Edged Sword: Adverse Effects and Risk Mitigation

The most significant and well-documented adverse effect of this compound is the risk of permanent vision loss, specifically bilateral concentric visual field constriction, which can progress to "tunnel vision".[13][14][15] This has led to an FDA-issued black box warning.[14] The risk of vision loss appears to be related to the cumulative dose and duration of treatment.[14] Regular ophthalmologic monitoring is therefore essential for all patients receiving this compound.[7][8]

Other notable side effects include:

  • Common: Drowsiness, dizziness, fatigue, and weight gain.[7][9][13]

  • Neurological: Peripheral neuropathy, confusion, agitation, and depression.[13][16]

  • Hematological: Anemia has been reported.[9][16]

Due to these potential risks, this compound is typically reserved for cases where the benefits of seizure control outweigh the risks of adverse effects.

Future Directions and Unexplored Territories

While this compound's primary role is in epilepsy management, its mechanism of action suggests potential applications in other neurological and psychiatric disorders characterized by GABAergic dysfunction. Research has explored its use in conditions like addiction, where it has been shown to attenuate the rewarding effects of drugs like cocaine.[17] Further investigation into novel delivery systems and combination therapies may help to optimize its therapeutic window and expand its clinical utility. The development of prodrugs that can more efficiently cross the blood-brain barrier and release both GABA and a GABA-T inhibitor is an active area of research.[18]

References

A Technical Guide to the Preclinical Pharmacology and Toxicology of Vigabatrin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vigabatrin (Sabril®) is an anticonvulsant medication notable for its rational drug design and highly specific mechanism of action. It serves as a critical therapy for refractory complex partial seizures and as a first-line treatment for infantile spasms.[1][2] Its preclinical profile is defined by potent, mechanism-based efficacy in various seizure models. However, this is counterbalanced by a unique and significant toxicological profile, primarily characterized by intramyelinic edema (IME) in the central nervous system of several animal species and retinal toxicity, which translates to a serious clinical risk of permanent peripheral vision loss.[3][4] This guide provides an in-depth analysis of this compound's preclinical data, focusing on the causal relationships between its pharmacology, efficacy, and toxicology to inform future research and drug development.

Introduction

This compound (γ-vinyl-GABA) stands out among antiepileptic drugs (AEDs) as one of the first "designer drugs," synthesized with a specific biochemical target in mind: the enzyme γ-aminobutyric acid transaminase (GABA-T).[2] Approved in numerous countries, its clinical utility is well-established for specific, often difficult-to-treat, epileptic conditions.[5] The preclinical evaluation of this compound was pivotal, not only in establishing its efficacy but also in identifying its dose-limiting toxicities. The key challenge identified in preclinical studies was a distinct pattern of microvacuolation in the white matter of the brain in rodents and dogs, a finding later termed intramyelinic edema.[4][6] While this specific histopathological finding did not translate directly to humans, it foreshadowed the significant neurological and, most critically, ophthalmological adverse events seen in patients.[4] Understanding the comprehensive preclinical package—from mechanism to animal toxicology—is essential for any professional involved in the development of CNS-active agents, as it serves as a case study in mechanism-based toxicity and the complexities of interspecies translation.

Mechanism of Action: Targeted GABA-T Inhibition

The anticonvulsant effect of this compound is a direct consequence of its targeted, irreversible inhibition of GABA-T.[7][8] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its degradation is catalyzed by GABA-T.[1]

Causality of Action: By acting as a "suicide" inhibitor, this compound binds to GABA-T and is processed into a reactive intermediate that covalently and irreversibly binds to the enzyme.[8] This inactivation of GABA-T prevents the breakdown of GABA, leading to a significant and sustained increase in GABA concentrations at synaptic junctions and throughout the brain.[1][2] This elevation of inhibitory tone acts as a functional "brake" on the excessive neuronal excitation that underlies seizure activity.[8][9] Despite a relatively short plasma half-life (5-8 hours in young adults), the pharmacological effect is long-lasting due to the slow turnover rate of the inactivated GABA-T enzyme, allowing for persistent GABA elevation.[7][9]

MOA VGB This compound GABA_T GABA-Transaminase (GABA-T) VGB->GABA_T Irreversibly Inhibits Increase_GABA Increased Brain GABA Levels VGB->Increase_GABA Breakdown GABA Breakdown GABA_T->Breakdown Catalyzes GABA GABA GABA->Breakdown Inhibition Neuronal Inhibition Increase_GABA->Inhibition Enhances Seizures Seizure Activity Inhibition->Seizures Suppresses

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacokinetics (PK)

The pharmacokinetic profile of this compound is characterized by rapid oral absorption and elimination primarily via renal excretion, with minimal metabolism.[7][10] This straightforward PK profile is generally consistent across preclinical species and humans, although some species-specific differences exist.

Key Experimental Insights: PK studies in rats, dogs, and monkeys were crucial for dose selection in efficacy and toxicology studies. The lack of significant plasma protein binding and hepatic metabolism simplifies interpretation but places emphasis on renal function for clearance.[7][11] Studies in rats demonstrated linear, dose-dependent increases in plasma and cerebrospinal fluid (CSF) concentrations, with rapid entry into the CSF.[12] However, CSF concentrations were only a small fraction (around 2%) of serum levels, an important consideration when correlating systemic exposure with central target engagement.[12]

ParameterRatDogMonkeyHuman (Young Adult)
Bioavailability Well-absorbed[10]Well-absorbed[10]Dose-limited absorption[10]80-90%[7]
Tmax (Plasma) ~0.4 hours (IP)[12]N/AN/A~1 hour[11]
Plasma Half-life 1.1 - 1.4 hours[12]N/AN/A5 - 8 hours[7]
Protein Binding Not protein bound[12]N/AN/A0%[7]
Metabolism Practically nil[10]Practically nil[10]Practically nil[10]Not metabolized[7]
Primary Excretion Renal[10]Renal[10]Renal (Glomerular Filtration)[10]Renal[7]
Table 1: Comparative Pharmacokinetic Parameters of this compound.

Preclinical Pharmacodynamics and Efficacy

The efficacy of this compound has been demonstrated across a range of animal models of epilepsy. The choice of model is critical, as different models represent different seizure types and underlying pathologies.

Rationale for Model Selection:

  • Pentylenetetrazol (PTZ) Seizure Threshold Test: This model is used to assess a drug's ability to prevent generalized seizures induced by a GABA antagonist. This compound's efficacy in this model directly validates its GABAergic mechanism.[13]

  • Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures and is a standard screening tool for drugs effective against generalized seizures.

  • Kindling Models: Electrical or chemical kindling involves repeated sub-convulsive stimuli that eventually lead to full-blown seizures, modeling epileptogenesis and refractory focal seizures.

  • Genetic Models (e.g., Tuberous Sclerosis Complex - TSC): this compound shows unique efficacy in TSC, a genetic disorder causing epilepsy. Studies in TSC mouse models (e.g., Tsc1 knockout mice) are crucial for understanding this specific efficacy. In these models, this compound not only suppressed seizures but was also shown to partially inhibit the mTOR pathway, a key signaling pathway dysregulated in TSC.[14]

  • Infantile Spasms Models: The tetrodotoxin (TTX) model in rats mimics key features of infantile spasms. In this model, this compound was highly effective at suppressing spasms and abolishing the associated hypsarrhythmia pattern on EEG.[15]

In a rat model using PTZ infusion to determine seizure threshold, systemic administration of this compound at high doses (600 or 1200 mg/kg) significantly increased the seizure threshold.[13] In a mouse model of TSC, this compound almost completely suppressed seizures, an effect comparatively better than standard AEDs like phenytoin and phenobarbital.[14]

Preclinical Toxicology: A Profile Dominated by Neuropathology

The preclinical safety profile of this compound is notable for its unique, dose-dependent, and species-specific neurotoxicities. These findings were central to the drug's development and regulatory evaluation.

Intramyelinic Edema (IME)

The most consistent and dose-limiting toxicological finding in animals was intramyelinic edema, also described as microvacuolation or white matter spongiosis.[4]

  • Pathology: IME is characterized by the splitting of myelin sheaths, forming fluid-filled vacuoles within the myelin layers, without evidence of inflammation or primary axonal degeneration.[16]

  • Species Sensitivity: This finding was consistently observed in rats, mice, and dogs after chronic administration.[4] Dogs were particularly sensitive, showing lesions in the columns of the fornix, hypothalamus, thalamus, and optic tract.[10][17] Monkeys were much less sensitive, with findings being equivocal even after long-term, high-dose treatment.[10]

  • Dose and Time Dependence: In dogs treated with 300 mg/kg/day, IME was noted histologically after 4-5 weeks of treatment and continued to increase over 12 weeks.[18] In rats, vacuolation was observed at 50 mg/kg/day after 9 weeks.[16]

  • Reversibility: A key feature of IME is its reversibility upon drug discontinuation.[4][18] In dogs, both the histopathological changes and corresponding MRI signal abnormalities began to decrease after treatment cessation and returned to normal or near-normal by 16 weeks post-treatment.[18]

Self-Validating Protocol: MRI Monitoring of IME in Dogs The use of Magnetic Resonance Imaging (MRI) in preclinical toxicology studies provided a powerful, non-invasive method to monitor the onset and regression of IME, validating the histopathological findings in real-time.

  • Animal Model: Beagle dogs are selected due to their demonstrated sensitivity to this compound-induced IME.

  • Dosing: Animals are administered this compound orally at a high dose (e.g., 300 mg/kg/day) or placebo.[17]

  • Baseline Imaging: Prior to dosing, all animals undergo baseline T1- and T2-weighted MRI scans of the brain to establish a reference.

  • Serial In-Life Imaging: MRI scans are repeated at regular intervals during the treatment period (e.g., every 4-6 weeks) and during a post-treatment recovery period.[18][19]

  • Image Analysis: Scans are analyzed for changes in signal intensity in specific brain regions known to be affected (fornix, thalamus, hypothalamus). IME is characterized by increased T2-weighted and decreased T1-weighted signals.[19]

  • Terminal Correlation: At scheduled necropsy, brains are collected. Ex vivo MRI is performed on the fixed brain, followed by comprehensive histopathological sectioning and microscopic examination of the same regions.[17]

  • Validation: The MRI signal abnormalities are directly correlated with the presence and severity of microvacuolation observed microscopically, confirming the utility of MRI as a biomarker for IME.[19]

Protocol cluster_pre Pre-Treatment cluster_treat Treatment Phase (e.g., 12 Weeks) cluster_post Post-Treatment / Recovery cluster_analysis Analysis & Correlation start Select Beagle Dogs baseline Baseline MRI Scan (T1 & T2-weighted) start->baseline dosing Daily Oral Dosing (this compound or Placebo) baseline->dosing mri_inlife Serial In-Life MRI Scans (e.g., Weeks 4, 8, 12) dosing->mri_inlife mri_recovery Recovery MRI Scans (e.g., Weeks 4, 8, 16 post) mri_inlife->mri_recovery necropsy Terminal Necropsy mri_recovery->necropsy exvivo Ex Vivo Brain MRI necropsy->exvivo histo Histopathology (Microscopic Exam) exvivo->histo correlation Correlate MRI Signal with Microvacuolation histo->correlation

Figure 2: Experimental Workflow for MRI and Histopathology Correlation of IME.

Retinal Toxicity

While IME was the dominant finding in rodents and dogs, the most significant translatable toxicity is retinal damage, leading to irreversible peripheral visual field constriction in humans.[20] Preclinical studies were essential in characterizing this liability.

  • Animal Findings: In rats, chronic this compound treatment causes disorganization of the outer nuclear layer of the retina.[21] In mice, treatment leads to remodeling of bipolar and horizontal cells and a significant 3.3-fold increase in retinal GABA concentration.[22]

  • Drug Accumulation: A critical finding is the preferential accumulation of this compound in the retina. Studies in mice demonstrated that retinal this compound concentrations were 20-fold greater than in the brain.[22] Furthermore, the pharmacologically active S-enantiomer was found to preferentially accumulate in the eye and visual cortex.[23][24]

  • Proposed Mechanisms: The exact mechanism is not fully elucidated, but leading hypotheses include:

    • GABA-mediated Toxicity: The massive increase in retinal GABA may be directly toxic to certain retinal cells, such as cone photoreceptors and ganglion cells.[20][25]

    • Taurine Deficiency: Some evidence suggests this compound may induce a deficiency in taurine, an amino acid crucial for retinal health.[20][26]

    • Phototoxicity: The toxic effects are exacerbated by light exposure. Studies in mice have shown that keeping the animals in darkness during treatment significantly reduces retinal damage.[27][28] This suggests that the phototransduction cascade in photoreceptors is involved in mediating the toxicity.[27]

Key Protocol: Electroretinography (ERG) for Functional Assessment ERG is a vital tool used in preclinical toxicology to assess the functional integrity of the retina. It measures the electrical responses of various retinal cell types to a light stimulus.

  • Animal Preparation: Animals (e.g., rats or mice) are dark-adapted for a period (e.g., overnight) to maximize rod sensitivity. Under dim red light, the animal is anesthetized, and pupils are dilated.

  • Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.

  • Stimulation: The animal is placed inside a Ganzfeld dome, which provides uniform flashes of light to the entire retina.

  • Recording Scotopic (Rod-Driven) Responses: A series of single flashes of increasing intensity are presented to the dark-adapted eye to elicit responses primarily from the rod system. The key components measured are the a-wave (reflecting photoreceptor function) and the b-wave (reflecting bipolar cell function).

  • Recording Oscillatory Potentials (OPs): High-intensity flashes are used to elicit OPs, which are high-frequency wavelets on the ascending limb of the b-wave, reflecting activity from inner retinal cells like amacrine cells. This compound treatment in mice has been shown to reduce the amplitude of OPs.[22]

  • Recording Photopic (Cone-Driven) Responses: The animal is then light-adapted for several minutes to saturate the rods. Flashes are presented on top of this bright background to isolate responses from the cone system.

  • Data Analysis: The amplitude and implicit time of the a- and b-waves are measured and compared between this compound-treated and control groups to detect functional deficits.

Other Toxicological Findings
  • Safety Pharmacology: Studies to assess effects on vital functions showed no significant inhibition of the hERG potassium channel, suggesting a low risk for QT prolongation.[5]

  • Genotoxicity & Carcinogenicity: this compound did not show mutagenic effects in a micronucleus test in rats.[29][30] Acute high doses induced some repairable DNA damage in the hippocampus and blood, but this effect was not present after subchronic treatment.[29][30] Long-term carcinogenicity studies are part of the standard assessment for chronically administered drugs.

  • Reproductive Toxicology: Studies in pregnant mice showed that high doses of this compound (450 mg/kg) caused severe intrauterine growth restriction and fetal loss, raising concerns about potential teratogenicity.[11]

Bridging Preclinical Findings to Clinical Risk

The preclinical toxicology profile of this compound presents a complex case for clinical translation.

  • Intramyelinic Edema: The IME observed in rodents and dogs was a major concern during development.[5][6] However, extensive monitoring in humans, including MRI studies, has not shown evidence of this specific white matter pathology.[4][6] This stands as a classic example of a species-specific toxicity that was not predictive for humans.

  • Retinal Toxicity: In contrast, the preclinical signals of retinal dysfunction and drug accumulation in the eye were highly predictive of the serious adverse events in humans.[3] The disorganization of retinal layers in rats and the functional ERG changes and cellular remodeling in mice provided a biological basis for the visual field constriction observed clinically.[21][22] The finding that the active S-enantiomer concentrates in the eye provides a strong mechanistic link between the drug and the site of toxicity.[31]

Toxicity cluster_preclinical Preclinical Animal Findings cluster_clinical Clinical Human Outcomes VGB This compound Administration IME Intramyelinic Edema (Microvacuolation) (Rats, Dogs) VGB->IME Retina Retinal Disorganization (Rats) Retinal Cell Remodeling (Mice) VGB->Retina Accumulation Preferential Accumulation in Retina (S-Enantiomer) VGB->Accumulation NoIME No Evidence of IME in Humans IME->NoIME Poor Correlation (Species-Specific) VFL Peripheral Visual Field Loss (Irreversible) Retina->VFL Strong Correlation (Predictive) Accumulation->VFL Strong Mechanistic Link

Figure 3: Translation of Preclinical Toxicities to Clinical Outcomes.

Summary and Conclusion

The preclinical profile of this compound is a lesson in the dual nature of targeted pharmacology. Its highly specific mechanism provides potent, rational efficacy against specific seizure types. However, this same mechanism, leading to profound and widespread elevation of GABA, drives its most significant toxicities. The animal data were instrumental in:

  • Confirming Efficacy: Validating the GABAergic approach in diverse and relevant seizure models.

  • Identifying Hazards: Uncovering the unique toxicities of intramyelinic edema and retinal damage.

  • Informing Clinical Monitoring: While IME proved to be a non-translatable risk, the retinal findings underscored the absolute necessity for rigorous ophthalmologic monitoring in all patients, a practice that is now standard care.

For drug development professionals, the this compound story emphasizes the importance of understanding target biology not just in the intended tissue (brain) but across the entire organism. It highlights that even a well-designed drug can have unforeseen consequences driven by its intended mechanism acting in an unintended location (the retina). This underscores the need for robust, mechanistically-informed toxicology programs and a cautious approach to translating animal findings to human risk.

References

Vigabatrin's effect on GABA levels in the central nervous system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Modulation of Central Nervous System GABA Levels by Vigabatrin

Foreword

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this GABAergic tone is implicated in the pathophysiology of numerous neurological disorders, most notably epilepsy. This compound (Sabril®) stands as a testament to rational drug design, conceived with the specific purpose of augmenting GABAergic transmission by targeting its primary metabolic pathway.[1][2] This guide provides a comprehensive technical exploration of this compound's mechanism of action, its profound and quantifiable effects on CNS GABA concentrations, and the robust methodologies employed by researchers and clinicians to measure these changes. It is intended for drug development professionals, neuroscientists, and clinical researchers seeking a detailed understanding of this targeted therapeutic intervention.

Part 1: The Molecular Basis of this compound's Action

The GABA Shunt: A Closed-Loop System for GABA Homeostasis

To comprehend this compound's effect, one must first understand the metabolic pathway it targets: the GABA shunt. This elegant biochemical loop is responsible for the synthesis, degradation, and conservation of GABA.[3]

  • Synthesis: GABA is synthesized in the presynaptic terminals of GABAergic neurons from glutamate, the brain's primary excitatory neurotransmitter. This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD) , which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[4][5]

  • Degradation: Following its release and action at the synapse, GABA is cleared from the synaptic cleft and metabolized. The key enzyme in this catabolic process is GABA transaminase (GABA-T) , which converts GABA to succinic semialdehyde.[3][5]

  • Recycling: Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which re-enters the Krebs (TCA) cycle, effectively completing the "shunt" and conserving the carbon backbone for energy production or precursor resynthesis.[3][6]

The activity of GABA-T is the rate-limiting step in GABA degradation, making it a prime target for therapeutic intervention aimed at increasing GABA levels.

GABAShunt cluster_krebs Krebs Cycle cluster_shunt GABA Shunt aKG α-Ketoglutarate Succinate Succinate Glutamate Glutamate aKG->Glutamate GAD GAD Glutamate->GAD GABA GABA GABA_T GABA-T GABA->GABA_T SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH GAD->GABA GABA_T->SSA SSADH->Succinate

Figure 1: The GABA Shunt Pathway.
Mechanism of Action: Irreversible Inhibition of GABA-Transaminase

This compound (γ-vinyl-GABA) is a structural analog of GABA that was rationally designed as a mechanism-based enzyme inhibitor.[1] Its mode of action is highly specific and well-characterized:

  • Irreversible Binding: this compound acts as a "suicide inhibitor" of GABA-T.[7][8] It binds to the enzyme's active site and, during the catalytic process, forms a stable, covalent bond with the pyridoxal phosphate cofactor, leading to the irreversible inactivation of the enzyme.

  • Consequence of Inhibition: By permanently blocking GABA-T, this compound prevents the breakdown of GABA.[9] This leads to a substantial and sustained accumulation of GABA concentrations in various CNS compartments, including presynaptic terminals, glial cells, and the cerebrospinal fluid (CSF).[10][11] This surplus of GABA enhances inhibitory neurotransmission, effectively acting as a "brake" on the excessive neuronal firing that can trigger seizure activity.[2][8][9]

Vigabatrin_MoA cluster_normal Normal GABA Catabolism cluster_inhibition This compound-Mediated Inhibition GABA GABA GABA_T GABA-Transaminase (Active Enzyme) GABA->GABA_T SSA Succinic Semialdehyde (Metabolism) GABA_T->SSA Inactive_Complex Inactive Covalent Complex GABA_T->Inactive_Complex This compound This compound This compound->GABA_T Irreversible Inhibition IncreasedGABA Increased CNS GABA Levels Inactive_Complex->IncreasedGABA Leads to

Figure 2: Irreversible Inhibition of GABA-T by this compound.

Part 2: Pharmacological Profile and Impact on CNS GABA Levels

A Disconnect Between Pharmacokinetics and Pharmacodynamics

A critical concept for understanding this compound's clinical effect is the marked disconnect between its pharmacokinetic (PK) profile and its pharmacodynamic (PD) action.

  • Pharmacokinetics: this compound is rapidly absorbed after oral administration, exhibits no plasma protein binding, is minimally metabolized, and is primarily excreted unchanged by the kidneys.[7][12][13] Its plasma half-life is relatively short, approximately 5-8 hours in young adults.[7][13]

  • Pharmacodynamics: Despite the short half-life, the pharmacological effect—the elevation of brain GABA—is profound and long-lasting.[14] This is because the effect is not dependent on the concentration of this compound in the plasma, but rather on the rate of de novo synthesis of new GABA-T enzyme, a much slower process. Consequently, a single dose can elevate brain GABA levels for more than a week, allowing for effective once-daily dosing.[2][9][14]

Pharmacokinetic Parameter Value / Characteristic Source(s)
Bioavailability ~80-90%[7]
Time to Peak Plasma Conc. 1-2 hours[13]
Plasma Protein Binding Negligible (0%)[7][12][13]
Metabolism Minimal[7][12]
Elimination Half-Life 5-8 hours (young adults)[7][13]
Primary Route of Excretion Renal (unchanged drug)[7][12]
Table 1: Summary of this compound Pharmacokinetic Parameters.
Quantitative Impact on Brain GABA Concentrations

The administration of this compound leads to a rapid, substantial, and dose-dependent increase in CNS GABA levels. In vivo measurements using Magnetic Resonance Spectroscopy (MRS) have been instrumental in quantifying this effect directly in the human brain.

  • Magnitude and Time Course: Studies have shown that a single oral dose of this compound can increase occipital cortex GABA concentrations by over 40% within just two hours.[14] With regular daily dosing, brain GABA levels typically rise to two to three times their baseline values.[11][15]

  • Dose-Response Relationship: The increase in brain GABA is proportional to the this compound dose up to approximately 3 g/day .[10][15][16] Interestingly, doubling the dose from 3 g/day to 6 g/day fails to produce a further significant increase in GABA levels.[10][15][16] This suggests the engagement of a homeostatic mechanism, possibly a feedback inhibition of GABA synthesis via GAD, at very high GABA concentrations.[10][16]

Study This compound Dose Measurement Method Baseline GABA (mmol/kg) Post-Vigabatrin GABA (mmol/kg) % Increase
Petroff et al. (1996)[14]50 mg/kg (single dose)1H-MRS0.951.44 (at 24h)~52%
Petroff et al. (1995)[15]1-2 g/day 1H-MRS1.041.88~81%
Petroff et al. (1995)[15]3-4 g/day 1H-MRS1.042.37~128%
Petroff et al. (1995)[15]5-6 g/day 1H-MRS1.042.35~126%
Ben-Menachem et al. (1992)[17]~3 g/day CSF Analysis(Baseline)~197% increase (free GABA)~197%
Table 2: Quantified Effects of this compound on CNS GABA Levels from Human Studies.

Part 3: Methodologies for Quantifying GABAergic Modulation

For drug development and clinical research, the ability to reliably quantify changes in neurotransmitter levels is paramount. The following sections detail the gold-standard methodologies for measuring this compound-induced GABA elevation.

In Vivo Quantification: Magnetic Resonance Spectroscopy (MRS)

1H-MRS is a powerful, non-invasive imaging technique that allows for the direct in vivo quantification of neurochemicals in discrete brain regions.[18][19] It is the primary method for measuring GABA changes in human subjects.[20][21]

  • Subject Preparation and Screening: Participants undergo standard MRI safety screening. Baseline scans are acquired pre-treatment to establish individual GABA levels.

  • Voxel Placement: A region of interest (voxel), typically a 27 cm³ cube (3x3x3 cm), is precisely placed in a brain region such as the occipital cortex, a common site for its homogenous tissue composition.[22]

  • Data Acquisition using J-difference Editing: Due to GABA's low concentration and overlapping signals from more abundant metabolites, a specialized "spectral editing" technique is required.[19] The MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy) sequence is the most common method. It involves acquiring two sets of data: one with an "edit" pulse applied at 1.9 ppm (affecting coupled GABA signals) and one without. Subtracting these two spectra cancels out the large overlapping signals, revealing the GABA signal at 3.0 ppm.[22]

  • Data Processing and Quantification: The resulting spectra are analyzed using software like LCModel, which fits the acquired spectrum to a basis set of known metabolite spectra to calculate absolute concentrations (e.g., in mmol/kg).

  • Quality Control and Validation: The validity of each measurement is confirmed by assessing the quality of the spectrum (e.g., signal-to-noise ratio, linewidth) and the statistical reliability of the quantification (e.g., Cramer-Rao Lower Bounds <20%).

MRS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis cluster_output Phase 4: Output P1 Subject Screening & Consent P2 Baseline Scan (Pre-Vigabatrin) P1->P2 A1 Anatomical MRI for Voxel Placement P2->A1 A2 Place 3x3x3cm Voxel (e.g., Occipital Cortex) A1->A2 A3 Acquire Edited Spectra (MEGA-PRESS Sequence) A2->A3 AN1 Spectral Processing (J-Difference Subtraction) A3->AN1 AN2 Quantification (e.g., LCModel) AN1->AN2 AN3 Quality Control (CRLB < 20%) AN2->AN3 O1 Absolute GABA Concentration (mmol/kg) AN3->O1

Figure 3: Experimental Workflow for In Vivo GABA Quantification using MRS.
Ex Vivo Quantification: High-Performance Liquid Chromatography (HPLC)

For preclinical animal studies or analyses of biological fluids (plasma, CSF), HPLC provides a highly sensitive and specific method for GABA quantification.[23][24]

  • Sample Collection and Preparation: Brain tissue is rapidly dissected, weighed, and homogenized in a deproteinizing solution (e.g., perchloric acid). For fluid samples (CSF, plasma, or microdialysate), proteins are precipitated. Samples are centrifuged, and the supernatant is collected.

  • Derivatization: As GABA lacks a chromophore, it must be chemically derivatized to be detected. A common and reliable method is pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., β-mercaptoethanol), which creates a highly fluorescent isoindole product.[25][26] An internal standard is added prior to derivatization to account for variability.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system. The components are separated on a C18 reversed-phase column using an isocratic or gradient mobile phase (e.g., a phosphate buffer/methanol mixture).[24]

  • Detection: The derivatized GABA is detected as it elutes from the column using a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative.[25][27]

  • Quantification and Validation: The concentration of GABA in the sample is determined by comparing its peak area to that of a standard curve generated from known GABA concentrations. The internal standard is used to ensure the accuracy and reproducibility of the injection and derivatization process.

HPLC_Workflow S1 Sample Collection (Tissue, CSF, Plasma) S2 Homogenization & Protein Precipitation S1->S2 S3 Add Internal Standard & Centrifuge S2->S3 S4 Collect Supernatant S3->S4 D1 Pre-Column Derivatization (e.g., with OPA) S4->D1 C1 Inject Sample into HPLC System D1->C1 C2 Separation on C18 Column C1->C2 C3 Fluorescence Detection C2->C3 Q1 Peak Integration C3->Q1 Q2 Quantification via Standard Curve Q1->Q2 Q3 Validation with Internal Standard Q2->Q3 Output GABA Concentration (e.g., nmol/mg tissue) Q3->Output

Figure 4: Experimental Workflow for Ex Vivo GABA Quantification using HPLC.

Conclusion and Future Directions

This compound exemplifies a highly successful, mechanism-driven approach to drug development. By irreversibly inhibiting GABA-T, it reliably and substantially elevates GABA levels throughout the central nervous system, enhancing inhibitory tone. This effect is not theoretical; it is directly and robustly quantifiable in both preclinical models and human subjects using well-validated methodologies like HPLC and Magnetic Resonance Spectroscopy. These analytical tools are not merely for confirmation; they are essential for understanding dose-response relationships, investigating mechanisms of tolerance or adverse effects, and exploring the full therapeutic potential of modulating the GABAergic system.

Future research will continue to leverage these techniques to explore the precise correlation between the magnitude and location of GABA increase with both clinical efficacy and the risk of adverse events, such as the well-documented visual field defects.[7][8] A deeper understanding of these relationships will pave the way for more refined GABA-modulating therapies with improved efficacy and safety profiles.

References

Vigabatrin: A Comprehensive Technical Guide to Molecular Interactions Beyond GABA Transaminase

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Vigabatrin (γ-vinyl-GABA) stands as a significant therapeutic agent in the management of refractory complex partial seizures and infantile spasms.[1][2] Its clinical efficacy is primarily attributed to a well-characterized mechanism: the irreversible inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] This action leads to a sustained increase in brain GABA concentrations, enhancing inhibitory neurotransmission and thereby suppressing seizure activity.[1][5]

However, the biochemical and clinical profile of this compound is far more complex than this singular mechanism suggests. A growing body of evidence points to a range of molecular interactions that extend beyond GABA-T, contributing to both its therapeutic profile in specific disorders and its notable adverse effects, such as peripheral visual field defects and neurotoxicity.[6][7] This guide moves beyond the canonical mechanism to provide an in-depth exploration of these other molecular targets. We will dissect the evidence, elucidate the proposed mechanisms, and provide the experimental frameworks necessary for researchers, scientists, and drug development professionals to investigate these complex interactions further. Our approach is grounded in the principles of scientific integrity, providing not just information, but a causal narrative behind the experimental choices and a framework for self-validating inquiry.

Section 1: Direct Inhibition of Other Pyridoxal Phosphate-Dependent Transaminases

A significant and clinically observed off-target effect of this compound is its direct inhibitory action on other transaminases, most notably Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[8] This interaction is so pronounced that it can lead to a paradoxical decrease in measured serum aminotransferase levels in patients, potentially masking underlying liver injury.[8][9][10]

Mechanistic Insights and Causality

This compound's structural similarity to GABA allows it to act as a substrate for GABA-T. However, this same structural motif, combined with its vinyl group, makes it a potential inhibitor for other enzymes that utilize a pyridoxal-5'-phosphate (PLP) cofactor and bind amino acid substrates. Both ALT and AST are critical PLP-dependent enzymes central to amino acid metabolism.

In vitro studies have demonstrated that this compound produces a concentration- and time-dependent decrease in ALT activity in rat serum.[11] The inhibitory effect on AST is less pronounced, observed only at higher concentrations and after longer incubation periods.[11] The causality behind this inhibition appears to be competitive binding at the enzyme's active site. L-alanine, the natural substrate for ALT, can counteract the this compound-induced decrease in ALT activity, suggesting that this compound directly blocks the L-alanine binding site on the enzyme.[11] This direct enzymatic inhibition, rather than a downstream metabolic effect, is the primary cause of the reduced plasma ALT activity seen in patients.[12]

Quantitative Data: Impact on Plasma Aminotransferase Activity

The clinical impact of this compound on ALT and AST levels is well-documented. The following table summarizes findings from various studies.

EnzymePatient PopulationThis compound EffectMagnitude of ReductionReference(s)
ALT Children with epilepsyProfound suppression of plasma activityLevels decreased in all 12 children, from 13-72 U/L to 0-26 U/L[8][13]
ALT Adults with partial seizuresSignificant reduction in plasma activity-[12]
ALT & AST General patient useMarked decrease in plasma activityUp to 90% of patients may show a decrease[9]
Experimental Protocol: In Vitro Aminotransferase Inhibition Assay

This protocol outlines a self-validating system to quantify the direct inhibitory effect of this compound on ALT and AST activity in a serum or purified enzyme preparation.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for ALT and AST.

Materials:

  • Rat or human serum, or purified ALT/AST enzymes

  • This compound stock solution (e.g., 10 mg/mL in appropriate buffer)

  • ALT and AST activity assay kits (commercially available, typically based on NADH oxidation monitored at 340 nm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm at controlled temperature (e.g., 37°C)

Methodology:

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in PBS to cover a wide concentration range (e.g., from 1 µg/mL to 1000 µg/mL). Include a PBS-only control (vehicle).

  • Enzyme Preparation: Dilute the serum or purified enzyme solution in PBS to a concentration that yields a linear reaction rate within the assay's detection range.

  • Pre-incubation: In a 96-well plate, add 10 µL of each this compound dilution (or vehicle) to triplicate wells. Add 80 µL of the diluted enzyme preparation to each well.

  • Causality Control (Substrate Competition): To a separate set of wells containing the highest concentration of this compound, add a high concentration of L-alanine (for ALT) or L-aspartate (for AST) to test for competitive inhibition.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes) to allow for inhibitor-enzyme interaction. This time-course analysis is crucial for irreversible inhibitors.

  • Initiation of Reaction: Add 10 µL of the substrate mixture from the assay kit (containing α-ketoglutarate and either L-alanine for ALT or L-aspartate for AST) to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every minute for 15-20 minutes at 37°C. The rate of NADH oxidation is directly proportional to the ALT/AST activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Normalize the activity in the this compound-treated wells to the vehicle control wells (100% activity).

    • Plot the percentage of enzyme activity versus the logarithm of this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualization: Mechanism of Transaminase Inhibition

G cluster_0 ALT Enzyme Active Site cluster_1 Normal Reaction cluster_2 This compound Inhibition ALT ALT Enzyme Pyridoxal-5'-Phosphate (PLP) Cofactor BindingSite Substrate Binding Site Pyruvate Pyruvate (Product) BindingSite->Pyruvate Transamination Alanine L-Alanine (Substrate) Alanine->BindingSite Binds VGB This compound VGB->BindingSite Blocks

Caption: Competitive inhibition of ALT by this compound at the substrate binding site.

Section 2: Widespread Disruption of Amino Acid Homeostasis

Beyond specific enzyme targets, this compound administration leads to significant and broad alterations in the metabolic profiles of amino acids in neural and non-neural tissues.[14] These changes are a direct consequence of inhibiting a key node (GABA-T) in amino acid metabolism and potentially other, less characterized off-target effects.

Metabolomic Landscape: Key Amino Acid Alterations

Metabolomic analyses in animal models have revealed consistent changes in a wide array of amino acids following this compound treatment.[14][15]

  • Directly Related Amino Acids: As expected, GABA levels are significantly elevated across all tissues.[14][16]

  • Neuroactive Amino Acids: Levels of other neuroactive amino acids are also perturbed. Glycine levels have been shown to increase in cerebrospinal fluid (CSF).[17] Conversely, concentrations of the excitatory amino acids glutamate and aspartate , as well as glutamine , have been found to decrease in various brain regions.[15]

  • Other Affected Amines: Significant elevations are seen in β-alanine , carnosine , ornithine , and 2-aminoadipic acid (AADA) .[14] The accumulation of AADA, a homolog of glutamate, is particularly noteworthy as it is known to be toxic to retinal glial cells and may contribute to this compound's ocular toxicity.[14] Furthermore, increased urinary excretion of β-alanine and β-aminoisobutyric acid is observed in children treated with this compound.[18]

Quantitative Data: this compound-Induced Amino Acid Profile Changes in Mouse Brain

The following table summarizes dose-dependent changes in key amino acids in mouse brain tissue following continuous this compound infusion.[14]

Amino AcidVehicle (nmol/g)35 mg/kg/d VGB (nmol/g)70 mg/kg/d VGB (nmol/g)140 mg/kg/d VGB (nmol/g)
GABA 1340 ± 513550 ± 2235490 ± 4206670 ± 540
β-Alanine 13 ± 142 ± 570 ± 8105 ± 12
Glutamine 5160 ± 1504800 ± 2104350 ± 1804100 ± 200
2-Aminoadipic Acid 97 ± 6125 ± 7145 ± 6130 ± 9
Aspartic Acid 2510 ± 802800 ± 1103150 ± 1503050 ± 130
Glycine 780 ± 30950 ± 451100 ± 601050 ± 50
Data presented as mean ± SEM. Adapted from Tsoras et al., 2019.[14]
Experimental Protocol: LC-MS/MS for Amino Acid Profiling in Brain Tissue

This protocol provides a workflow for the quantitative analysis of multiple amino acids in brain tissue samples from this compound-treated and control animals.

Objective: To quantify changes in the neurochemical profile of brain tissue in response to this compound treatment.

Materials:

  • Brain tissue samples (e.g., hippocampus, cortex), flash-frozen in liquid nitrogen.

  • Internal Standard (IS) solution (containing stable isotope-labeled amino acids).

  • Methanol (LC-MS grade).

  • 0.1% Formic acid in water (LC-MS grade).

  • 0.1% Formic acid in acetonitrile (LC-MS grade).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Homogenizer (e.g., bead beater or sonicator).

Methodology:

  • Sample Preparation & Extraction:

    • Weigh approximately 20-30 mg of frozen brain tissue.

    • Add ice-cold 80% methanol containing the internal standard solution at a ratio of 10:1 (v/w).

    • Homogenize the sample thoroughly until no visible tissue remains.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant, which contains the extracted amino acids.

  • Derivatization (Optional but Recommended): For improved chromatographic separation and sensitivity, derivatize the amino acids using a reagent such as AccQ•Tag™ or similar. Follow the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the extracted sample onto a suitable HPLC column (e.g., a HILIC or reversed-phase C18 column). Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method. For each amino acid and its corresponding internal standard, define a specific precursor ion (Q1) to product ion (Q3) transition. This provides high specificity and sensitivity.

  • Data Analysis & Validation:

    • Integrate the peak areas for each amino acid and its corresponding internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Generate a calibration curve using known concentrations of amino acid standards.

    • Quantify the concentration of each amino acid in the tissue samples by interpolating their peak area ratios from the calibration curve.

    • Normalize the concentration to the initial tissue weight (e.g., nmol/g).

    • Perform statistical analysis (e.g., ANOVA or t-test) to identify significant differences between control and this compound-treated groups.

Visualization: Workflow for Metabolomic Analysis

G start Brain Tissue Sample (Control vs. VGB-Treated) homogenize Homogenization (80% Methanol + Internal Standards) start->homogenize centrifuge Centrifugation (15,000 x g, 4°C) homogenize->centrifuge extract Collect Supernatant (Amino Acid Extract) centrifuge->extract lcms LC-MS/MS Analysis (MRM Method) extract->lcms data Data Processing (Peak Integration, Normalization) lcms->data quant Quantification (Calibration Curve) data->quant stats Statistical Analysis quant->stats end Altered Amino Acid Profile Identified stats->end

Caption: Experimental workflow for brain tissue amino acid profiling via LC-MS/MS.

Section 3: The Multifactorial Mechanisms of this compound-Induced Retinal Toxicity

The most significant dose-limiting adverse effect of this compound is the development of irreversible peripheral visual field defects, affecting 30-50% of adult patients.[6] The underlying mechanism is complex and not fully elucidated, but research points to a convergence of several pathological pathways.

Converging Mechanistic Hypotheses
  • Taurine Deficiency: A compelling hypothesis suggests that this compound induces a systemic taurine deficiency.[19] Taurine is highly concentrated in the retina and is essential for photoreceptor health. Studies in animals have shown that plasma taurine levels are significantly lower in this compound-treated animals, and taurine supplementation can reduce retinal lesions.[19] Among infants treated with this compound, plasma taurine levels were found to be below normal or even undetectable in a majority of patients studied.[19][20]

  • Phototoxicity and Photoreceptor Signaling: this compound-induced retinal damage is exacerbated by light exposure.[6][21] Animal studies demonstrate that keeping this compound-treated rats in darkness prevents the development of retinal lesions.[19] This suggests that the toxic effects are mediated, at least in part, by the normal process of phototransduction. Studies using mice with genetic mutations in rod or cone phototransduction pathways showed significantly reduced toxicity, confirming that signaling in both photoreceptor types is involved in the pathology.[6][21]

  • mTOR Signaling and Mitochondrial Dysfunction: Evidence suggests that the accumulation of GABA in the eye may lead to aberrant signaling through the mammalian target of rapamycin (mTOR) pathway.[22] This can disrupt autophagy, the cellular process for recycling damaged organelles. VGB-treated mice show an accumulation of mitochondria in the retinal pigment epithelium, a sign of impaired autophagy.[22] This mitochondrial dysfunction can lead to increased oxidative stress, further contributing to retinal damage.[23][24]

  • GABA-Mediated Excitotoxicity: While GABA is primarily an inhibitory neurotransmitter, its supraphysiological accumulation in the retina due to this compound treatment may lead to excitotoxicity through the overstimulation of GABAergic receptors.[22]

Experimental Protocol: Assessing Retinal Toxicity in a Rodent Model

This protocol provides a multi-modal approach to characterize the functional and structural retinal changes induced by this compound in a rat model.

Objective: To evaluate the functional and histological evidence of retinal toxicity following chronic this compound administration.

Animals: Albino rats (e.g., Wistar or Sprague-Dawley).

Methodology:

  • Drug Administration:

    • Administer this compound (e.g., 40 mg/kg/day) or vehicle (saline) daily via oral gavage for a prolonged period (e.g., 60 days).

    • House a subset of animals in a standard 12h:12h light:dark cycle and another subset in complete darkness to validate the phototoxicity component.

  • Functional Assessment (Electroretinography - ERG):

    • Perform ERG measurements at baseline and at regular intervals throughout the study.

    • After overnight dark adaptation, anesthetize the animal and place electrodes on the cornea.

    • Record scotopic (rod-driven) responses to flashes of increasing light intensity.

    • Following light adaptation, record photopic (cone-driven) responses.

    • Analyze the amplitudes of the a-wave (photoreceptor function) and b-wave (inner retinal cell function). A reduction in these amplitudes indicates retinal dysfunction.[25]

  • Structural Assessment (Histology):

    • At the end of the treatment period, euthanize the animals and enucleate the eyes.

    • Fix the eyes in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's fixative).

    • Process the tissue for paraffin or cryosectioning.

    • Stain retinal cross-sections with Hematoxylin and Eosin (H&E) to assess the morphology of retinal layers. Look for disorganization of the outer nuclear layer (photoreceptor cell bodies) and damage to photoreceptor outer segments.[25]

  • Immunohistochemistry (IHC):

    • Use specific antibodies to label different retinal cell types and markers of stress.

    • Cone Arrestin: To quantify cone photoreceptor loss.

    • GFAP (Glial Fibrillary Acidic Protein): To assess reactive gliosis in Müller cells, a hallmark of retinal stress.

    • Taurine Transporter: To investigate changes in the retinal taurine uptake system.

  • Data Analysis:

    • Compare ERG amplitudes between this compound-treated, dark-reared, and control groups using statistical tests (e.g., ANOVA).

    • Quantify the number of cone photoreceptors and the thickness of the outer nuclear layer from histological images.

    • Score the intensity of GFAP staining to measure the degree of gliosis.

Visualization: Converging Pathways of Retinal Toxicity

G cluster_mechanisms Proposed Molecular Mechanisms cluster_cellular Cellular Consequences VGB This compound Administration GABA_T Inhibition of GABA Transaminase VGB->GABA_T Taurine Systemic Taurine Deficiency VGB->Taurine mTOR Aberrant mTOR Signaling VGB->mTOR GABA_Accum ↑ Retinal GABA GABA_T->GABA_Accum Ox_Stress ↑ Oxidative Stress Taurine->Ox_Stress Autophagy ↓ Autophagy mTOR->Autophagy GABA_R GABA Receptor Overstimulation Toxicity Retinal Cell Damage (Photoreceptors, Ganglion Cells) GABA_R->Toxicity GABA_Accum->GABA_R Photo_Stress Enhanced Phototoxicity GABA_Accum->Photo_Stress Mito Mitochondrial Accumulation & Dysfunction Autophagy->Mito Mito->Ox_Stress Photo_Stress->Toxicity Ox_Stress->Toxicity Light Light Exposure Light->Photo_Stress VFD Visual Field Defects Toxicity->VFD

Caption: Interlinked pathways proposed to mediate this compound-induced retinal toxicity.

Section 4: Neurotoxicity and Reversible MRI Abnormalities

In addition to retinal toxicity, this compound is associated with a distinct pattern of neurotoxicity, particularly in infants. This is characterized by the appearance of reversible T2-weighted hyperintensities and restricted diffusion on MRI scans, primarily affecting the thalami, globus pallidi, dentate nuclei, and brainstem.[7][26] While often asymptomatic, these changes can be associated with movement disorders.[26]

The Intramyelinic Edema Hypothesis

The leading theory to explain these MRI findings is the development of intramyelinic edema, which is swelling within the myelin sheaths.[27] The proposed mechanism is as follows:

  • GABA Accumulation: this compound's inhibition of GABA-T leads to a massive accumulation of GABA in the brain.[28]

  • Osmotic Imbalance: This high concentration of GABA, an osmotically active molecule, disrupts the delicate water and ion homeostasis within the brain's microenvironment.[27]

  • Astrocyte Dysfunction: Astrocytes, which are crucial for neurotransmitter uptake and water balance, may be overwhelmed. This can lead to altered function of aquaporin channels and an inability to properly regulate fluid shifts.[27]

  • Cytotoxic Edema: The osmotic imbalance is thought to drive water into cells, particularly into the tightly wrapped layers of the myelin sheath, causing swelling (cytotoxic/intramyelinic edema).[29] This influx of water restricts its own diffusion, which is visible as bright areas on diffusion-weighted imaging (DWI) MRI sequences. The changes are typically reversible upon discontinuation or dose reduction of this compound.[26][28]

Workflow: MRI Monitoring for this compound-Associated Neurotoxicity

A structured monitoring protocol is essential for patients, especially infants, initiating this compound therapy.

G start Initiate this compound Therapy (e.g., for Infantile Spasms) baseline_mri Baseline Brain MRI (Pre-treatment or within 1 week) start->baseline_mri followup_mri Follow-up MRI (e.g., at 3 months, then every 6 months) baseline_mri->followup_mri review Review MRI for Signature Changes: - T2/FLAIR Hyperintensities - DWI Restricted Diffusion (Thalami, Basal Ganglia, Brainstem) followup_mri->review decision MRI Findings? review->decision no_change No Significant Changes decision->no_change Negative change New Abnormalities Detected decision->change Positive no_change->followup_mri clinical_eval Clinical Evaluation: - Assess for new neurological signs (e.g., movement disorder) - Risk/Benefit Analysis change->clinical_eval decision2 Continue VGB? clinical_eval->decision2 continue_tx Continue Treatment (Maintain Monitoring Schedule) decision2->continue_tx Benefit > Risk adjust_tx Consider Dose Reduction or Discontinuation decision2->adjust_tx Risk > Benefit

Caption: Clinical workflow for MRI monitoring of this compound-associated neurotoxicity.

Section 5: Other Potential Off-Target Interactions

Inhibition of Pyridoxine-5'-Phosphate Oxidase (PNPO)

Pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6, is a vital cofactor for over 140 enzymes, including GABA-T. PNPO is a key enzyme in the synthesis of PLP. One in vivo study in seizure-prone gerbils found that this compound treatment significantly reduced the specific activity and immunoreactivity of PNPO in the hippocampus, while not affecting pyridoxal kinase (PLK).[30] This suggests that part of this compound's effect could be mediated by reducing the availability of the PLP cofactor required by GABA-T and other transaminases, potentially amplifying its inhibitory effects. This finding warrants further investigation to confirm its relevance in humans.

Mitochondrial Effects

This compound is listed among several antiepileptic drugs that may negatively affect mitochondrial metabolism.[23][24] The precise mechanism is not well-defined but may be linked to the disruption of cellular homeostasis caused by altered amino acid levels and potential downstream effects on the urea cycle and nitrogen disposal.[14] The accumulation of mitochondria observed in the retina of VGB-treated mice also points towards a drug-induced impact on mitochondrial dynamics and turnover.[22]

Conclusion

This compound is a rationally designed drug with a highly specific and potent primary mechanism of action.[1] However, its molecular interactions are not confined to GABA transaminase. This guide has detailed the substantial evidence for this compound's inhibition of other aminotransferases, its profound impact on the broader landscape of amino acid metabolism, and its complex role in inducing retinal and neural toxicity. The proposed mechanisms for its adverse effects—from taurine depletion and phototoxicity to mTOR dysregulation and intramyelinic edema—highlight a web of interconnected pathways.

For the researcher and drug developer, these off-target effects present both challenges and opportunities. Understanding these interactions is critical for designing safer therapeutic strategies, such as co-administration of neuroprotective agents like taurine, and for developing robust clinical monitoring protocols. The experimental frameworks provided herein offer a starting point for the continued investigation required to fully unravel the complex pharmacology of this important antiepileptic drug.

References

Introduction: The Challenge of a Catastrophic Early-Life Epilepsy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Research and Development of Vigabatrin for Infantile Spasms

Infantile spasms (IS), also known as West syndrome, represent a devastating age-specific epileptic encephalopathy with onset typically within the first year of life. The syndrome is characterized by a distinct triad: epileptic spasms, developmental regression or stagnation, and a chaotic, high-amplitude electroencephalogram (EEG) pattern known as hypsarrhythmia.[1] The prognosis for children with IS has historically been poor, with many experiencing long-term consequences such as severe global neurodevelopmental delay and progression to other intractable epilepsy syndromes.[1][2]

Prior to the late 1980s, the therapeutic arsenal was limited, with hormonal treatments like adrenocorticotropic hormone (ACTH) and corticosteroids being the standard of care.[1] While effective for some, these therapies are associated with significant side effects and a high relapse rate, highlighting a critical unmet need for more targeted and better-tolerated treatments. This guide delves into the early research and clinical development of this compound, a pioneering molecule born from rational drug design, which fundamentally altered the treatment landscape for infantile spasms.

Chapter 1: Rational Drug Design - A Targeted Strike on GABA Metabolism

The development of this compound is a landmark example of mechanism-based drug design. The central hypothesis was that enhancing the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), could counteract the excessive neuronal excitation underlying seizures.[3]

The GABAergic Synapse and the Role of GABA-Transaminase

GABAergic synapses constitute a significant portion—approximately 30%—of all synapses within the central nervous system, serving as the primary mode of synaptic inhibition.[3] Following its release into the synaptic cleft and interaction with postsynaptic receptors, GABA is cleared and catabolized. The key enzyme responsible for this degradation is GABA-transaminase (GABA-T), which converts GABA to succinic semialdehyde.[4][5] Early researchers postulated that inhibiting GABA-T would lead to a widespread increase in ambient GABA concentrations, thereby boosting the brain's natural "brake" on seizure activity.[3]

This compound (γ-vinyl GABA): A "Suicide Substrate"

This compound (chemical name: 4-amino-6-hexenoic acid) was specifically engineered to be an irreversible inhibitor of GABA-T.[6] Its structure is a vinyl-substituted analog of GABA. This design allows it to act as a "suicide substrate": the GABA-T enzyme recognizes this compound and begins the catalytic process, but an intermediate product binds covalently and irreversibly to the enzyme, permanently inactivating it.[6][7] This mechanism is highly specific and potent. Unlike other inhibitors, this compound shows little activity against the enzyme responsible for GABA synthesis (glutamic acid decarboxylase), ensuring its action is focused on preventing GABA degradation.[6] The profound effect of this mechanism is that despite a short plasma half-life of 5-8 hours, a single dose can lead to elevated brain GABA concentrations for over a week, as new GABA-T enzyme must be synthesized.[3][7]

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamine Glutamine GAD Glutamic Acid Decarboxylase Glutamine->GAD GAD GABA_vesicle GABA GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAD->GABA_vesicle GABA_R GABA Receptor Inhibition Neuronal Inhibition GABA_R->Inhibition Cl- influx GABA_T GABA-Transaminase (GABA-T) SSA Succinic Semialdehyde GABA_T->SSA VGB This compound VGB->GABA_T Irreversible Inhibition GABA_synapse->GABA_R Binding GABA_synapse->GABA_T Catabolism

Figure 1: Mechanism of this compound at the GABAergic Synapse.

Chapter 2: Preclinical Evaluation and Early Development Hurdles

The rationally designed mechanism of this compound was well-characterized in animal models and cell cultures, confirming its ability to increase brain GABA concentrations and suppress seizure activity.[3] However, its development path, particularly in the United States, was not straightforward.

Early preclinical toxicology studies in rodents and dogs revealed a significant safety concern: the development of intramyelinic edema, a form of white matter toxicity.[6] This finding led to a multi-year delay in its development in the US. It was only after subsequent investigations failed to demonstrate similar toxicity in humans that development was resumed by a different pharmaceutical company.[6] This early hurdle foreshadowed the intense safety scrutiny that would follow the drug throughout its clinical evaluation.

Chapter 3: Clinical Development - Pivotal Trials in Infantile Spasms

This compound was first licensed as an antiepileptic agent in the UK and Ireland in 1989 and was subsequently approved in over 40 countries by the late 1990s.[6] Its efficacy in infantile spasms became apparent through a series of open-label, retrospective, and eventually, prospective, randomized controlled trials.

Representative Early Clinical Trial Protocol

The early trials established the foundation for this compound's use. A typical protocol synthesized from these studies is detailed below.

1. Patient Population (Inclusion/Exclusion Criteria):

  • Inclusion: Infants typically under 2 years of age with a new diagnosis of infantile spasms (e.g., within 3 months of onset).[8] Diagnosis confirmed by clinical observation of spasms and an EEG demonstrating hypsarrhythmia.

  • Exclusion: Prior treatment with ACTH, prednisone, or sometimes valproic acid.[9] Significant renal impairment. Pre-existing visual field defects (a later consideration).[4]

2. Study Design:

  • Phase 1 (Blinded): A randomized, double-blind or single-masked, parallel-group phase, often lasting 5 to 14 days.[9][10] Patients were randomized to receive either this compound or a placebo/active comparator. Some studies randomized patients to low-dose vs. high-dose this compound.[8]

  • Phase 2 (Open-Label Extension): Following the blinded phase, all patients (including those initially on placebo) were eligible to receive open-label this compound. This phase could last for several months to years to assess long-term efficacy and safety.[8][10]

3. Dosing and Titration:

  • Initial Dose: Started at approximately 50 mg/kg/day, administered orally in one or two divided doses.[4]

  • Titration: The dose was titrated upwards according to response, often in 50 mg/kg/day increments every few days.[11]

  • Target Dose: High-dose regimens aimed for 100-150 mg/kg/day, which were found to be more effective than low-dose regimens (e.g., 18-36 mg/kg/day).[8][9] A dose of 100 mg/kg/day was often found to be optimal.[6]

4. Efficacy Endpoints:

  • Primary Endpoint: The proportion of patients achieving spasm cessation for a defined, consecutive period (e.g., 7 days) within the initial blinded phase (e.g., first 14 days).[8][9]

  • Secondary Endpoints: Time to response (first day of spasm freedom), percentage reduction in spasm frequency, and resolution of hypsarrhythmia on EEG.[6][11]

ClinicalTrialWorkflow cluster_blinded Phase 1: Blinded Treatment (14 Days) cluster_openlabel Phase 2: Open-Label Extension (3+ Months) Start Patient Screening (Newly Diagnosed IS, <2 yrs) Inclusion Inclusion Criteria Met? (EEG, No Prior ACTH) Start->Inclusion Randomization Randomization Inclusion->Randomization Yes End Study Completion or Discontinuation Inclusion->End No (Screen Fail) LowDose Group A Low-Dose VGB (18-36 mg/kg/day) Randomization->LowDose HighDose Group B High-Dose VGB (100-148 mg/kg/day) Randomization->HighDose Endpoint Primary Endpoint Assessment (Spasm Freedom for 7 Consecutive Days?) LowDose->Endpoint HighDose->Endpoint OpenLabel All Patients Receive Open-Label this compound (Dose Optimization) Endpoint->OpenLabel All Patients Continue FollowUp Long-Term Follow-Up (Efficacy & Safety Monitoring) OpenLabel->FollowUp FollowUp->End

Figure 2: Workflow of a Representative Early this compound Clinical Trial.

Quantitative Efficacy Data from Seminal Studies

Early clinical research consistently demonstrated this compound's efficacy, establishing critical insights into dosing and identifying a particularly responsive patient subpopulation.

Table 1: Efficacy in Placebo-Controlled Trial A randomized, placebo-controlled, blinded study by Appleton et al. provided crucial evidence of efficacy.[6]

Metric (at Day 5)This compound Group (n=20)Placebo Group (n=20)P-value
Mean % Reduction in Spasms 78%26%0.020[10]
Patients Becoming Spasm-Free 720.063[10][11]

Table 2: High-Dose vs. Low-Dose Efficacy A key US multicenter study evaluated two different dosing regimens, demonstrating the superiority of a higher dose.[8][9]

Metric (at Day 14)Low-Dose VGB (18-36 mg/kg/d) (n=75)High-Dose VGB (100-148 mg/kg/d) (n=67)P-value
Treatment Responders¹ 8 (10.7%)24 (35.8%)< 0.001[9]
Median Time to Response SlowerFaster0.04[9]
¹Defined as spasm-free for 7 consecutive days within the first 14 days of therapy.

Table 3: Enhanced Efficacy in Tuberous Sclerosis A consistent and striking finding across multiple studies was the exceptional response rate in infants whose spasms were caused by tuberous sclerosis (TSC).[11][12]

StudyPopulationResponse Rate (Spasm Cessation)
Chiron et al. Symptomatic IS due to TSC (n=22)100%[11]
European Retrospective Survey Infants with TSC96%[12]
US Multicenter Study Patients with TSC (n=25)100% (23 of 23) by 3 months[8]
US Multicenter Study Patients with other etiologies16% responder rate at 2 weeks[8]

These data firmly established this compound as a highly effective therapy, particularly for the difficult-to-treat TSC population, where it is now considered a first-line agent.[13]

Chapter 4: The Safety Challenge and the Road to Approval

Despite the compelling efficacy data, the path to approval in the United States was long and arduous due to a significant safety issue that emerged in the late 1990s: reports of severe, persistent peripheral visual field defects in patients taking the drug.[6] This this compound-associated visual field loss (VAVFL) became the primary regulatory concern.

The risk-benefit calculation was complex. For adults with refractory partial seizures who had other therapeutic options, the risk of permanent vision loss was a major barrier. However, for infantile spasms—a condition with devastating neurological consequences and few effective treatments—the potential benefit of controlling the seizures and preventing long-term cognitive impairment was weighed more heavily against the risk.[14]

This careful consideration led to the US Food and Drug Administration (FDA) finally approving this compound on August 21, 2009, for two specific indications: as monotherapy for infantile spasms in children aged one month to two years, and for refractory complex partial seizures in adults who have failed other treatments.[6][15] The approval came with a strict Risk Evaluation and Mitigation Strategy (REMS) program, known as SHARE, to ensure that healthcare providers are educated about the risk of vision loss and that patients undergo baseline and regular vision monitoring.[6]

RiskBenefit cluster_benefit Potential Benefits cluster_risk Identified Risks Benefit1 High Efficacy in IS, especially TSC Decision FDA Risk-Benefit Analysis Benefit1->Decision Benefit2 Prevention of Long-Term Cognitive Impairment Benefit2->Decision Benefit3 Resolution of Hypsarrhythmia Benefit3->Decision Risk1 Permanent Peripheral Vision Loss (VAVFL) Risk1->Decision Risk2 Animal Toxicity Data (Intramyelinic Edema) Risk2->Decision Approval Approval for IS (Benefits > Risks) Decision->Approval REMS REMS Program (Risk Mitigation) Approval->REMS

Figure 3: Risk-Benefit Analysis Leading to this compound's FDA Approval for Infantile Spasms.

Conclusion

The story of this compound's early development for infantile spasms is one of scientific innovation, clinical perseverance, and rigorous safety evaluation. It stands as a testament to the power of rational drug design, where a deep understanding of pathophysiology—in this case, the role of GABAergic inhibition—led to the creation of a targeted, highly effective therapy. The early clinical trials not only proved its efficacy but also uncovered its unique value in the tuberous sclerosis population, a finding that continues to guide clinical practice today. While significant safety concerns shaped its regulatory journey, the ultimate approval of this compound provided a critical new tool for clinicians and a new source of hope for families affected by this catastrophic form of epilepsy.

References

The Dual Role of Vigabatrin in Tuberous Sclerosis Complex: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tuberous Sclerosis Complex (TSC) is a genetic disorder driven by mutations in the TSC1 or TSC2 genes, leading to hyperactivation of the mammalian target of rapamycin (mTOR) pathway and the development of benign tumors in multiple organs, alongside significant neurological manifestations, most notably epilepsy. Infantile spasms (IS) are a particularly severe and common seizure type in infants with TSC, often associated with poor neurodevelopmental outcomes. Vigabatrin (VGB), an irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase, has demonstrated remarkable efficacy in treating TSC-associated infantile spasms, far exceeding its effectiveness in other etiologies. This in-depth technical guide provides a comprehensive overview of the multifaceted role of this compound in TSC, moving beyond its canonical mechanism of action to explore its impact on the core molecular pathology of the disease. We will delve into the preclinical evidence, dissect the outcomes of pivotal clinical trials, and provide detailed experimental protocols for researchers investigating the therapeutic potential of VGB and other compounds in the context of TSC.

Introduction: The Challenge of Tuberous Sclerosis Complex and the Promise of this compound

Tuberous Sclerosis Complex is a multisystem disorder with a significant neurological burden.[1] The mTOR pathway, a central regulator of cell growth and proliferation, is constitutively active in TSC, leading to the characteristic hamartomas and neurological dysfunction.[2][3] Epilepsy is a hallmark of TSC, with infantile spasms representing a critical therapeutic challenge.[4] While many anti-seizure medications are largely ineffective against these intractable seizures, this compound has emerged as a first-line therapy for infantile spasms in TSC patients, achieving complete cessation of spasms in up to 95% of infants.[3][4] This unique efficacy suggests a mechanism of action that extends beyond simple GABAergic modulation and hints at a disease-modifying potential. This guide will explore the dual role of this compound: its well-established function in enhancing GABAergic inhibition and its more recently discovered ability to modulate the hyperactive mTOR pathway in TSC.

The Dual Mechanism of Action of this compound in TSC

This compound's therapeutic effect in TSC is now understood to be twofold, addressing both the symptoms and the underlying molecular pathology of the disease.

Canonical Mechanism: Enhancement of GABAergic Inhibition

This compound is a structural analog of GABA and acts as an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[3] This inhibition leads to a significant increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[3] The particular sensitivity of TSC-related infantile spasms to this mechanism suggests a fundamental impairment of GABAergic transmission in the epileptogenesis of this disorder.[3]

A Novel Role: Modulation of the mTOR Pathway

Groundbreaking preclinical research has unveiled a second, equally important mechanism of action for this compound in TSC: the partial inhibition of the mTOR pathway.[2][3][5] Studies using a knock-out mouse model of TSC (Tsc1GFAPCKO) have demonstrated that this compound treatment not only increases brain GABA levels and inhibits seizures but also reduces the activation of the mTOR pathway in vivo and in cultured astrocytes.[2][3][5] This finding is significant as it positions this compound as a potential disease-modifying agent in TSC, capable of targeting the core molecular defect.

Figure 1: Dual Mechanism of this compound in TSC VGB This compound GABA_T GABA Transaminase VGB->GABA_T Inhibits mTOR_Pathway mTOR Pathway (Hyperactive in TSC) VGB->mTOR_Pathway Partially Inhibits GABA GABA GABA_R GABA Receptors GABA->GABA_R Activates Neuronal_Inhibition Increased Neuronal Inhibition GABA_R->Neuronal_Inhibition Seizure_Suppression Seizure Suppression Neuronal_Inhibition->Seizure_Suppression mTOR_Inhibition Partial Inhibition of mTOR Pathway Cell_Growth Reduced Abnormal Cell Growth mTOR_Pathway->Cell_Growth Promotes mTOR_Inhibition->Cell_Growth Reduces

Figure 1: Dual Mechanism of this compound in TSC

Preclinical Evidence: Insights from the Tsc1GFAPCKO Mouse Model

The Tsc1GFAPCKO mouse model, which features conditional inactivation of the Tsc1 gene predominantly in glial cells, has been instrumental in elucidating the effects of this compound in TSC.[5] These mice exhibit key features of the human disease, including seizures and mTOR pathway hyperactivation.

Seizure Suppression and Survival

Studies have shown that treatment with this compound (at doses of 50, 100, and 200 mg/kg/day, i.p.) almost completely inhibits seizures in Tsc1GFAPCKO mice.[5] This effect is dose-dependent and is accompanied by a modest improvement in the survival of the animals.[5]

mTOR Pathway Inhibition and Reduced Glial Proliferation

Western blot analysis of brain tissue from this compound-treated Tsc1GFAPCKO mice revealed a significant decrease in the phosphorylation of the ribosomal protein S6 (p-S6), a downstream effector of mTORC1, indicating a reduction in mTOR pathway activity.[2][5] Furthermore, immunohistochemical staining for Glial Fibrillary Acidic Protein (GFAP), a marker of astrocytes, showed a partial prevention of the increase in GFAP-positive cells, suggesting that this compound can mitigate the excessive glial proliferation characteristic of TSC.[4]

Clinical Evidence: Key Trials Investigating this compound in TSC

The exceptional efficacy of this compound for TSC-associated infantile spasms has been well-documented.[4] More recently, clinical trials have focused on the potential of early, preventative treatment with this compound to improve long-term neurodevelopmental outcomes.

The EPISTOP Trial: Preventative Treatment and Seizure Onset

The EPISTOP trial was a groundbreaking study that investigated the benefits of early this compound treatment in infants with TSC before the onset of clinical seizures. The trial demonstrated that preventative treatment with this compound significantly delayed the onset of seizures.[6]

The PREVeNT Trial: Early Treatment and Neurocognitive Outcomes

The PREVeNT trial, a phase IIb multicenter randomized, double-blind, placebo-controlled study, aimed to determine if early this compound treatment in TSC infants, initiated at the first sign of epileptiform activity on EEG, could improve neurocognitive outcomes at 24 months of age.[7][8] While the trial confirmed that early treatment lowered the incidence and delayed the onset of infantile spasms, it did not find a significant improvement in the primary outcome of cognitive scores on the Bayley-III scales.[6][7][8]

Clinical Trial Primary Objective Key Findings Implications for Drug Development
EPISTOP To assess the benefit of early this compound treatment in preventing seizures in TSC infants.Early treatment significantly delayed seizure onset and reduced the risk of drug-resistant epilepsy.[6]Supports the paradigm of preventative treatment in high-risk populations and highlights the importance of early intervention.
PREVeNT To determine if early this compound treatment improves neurocognitive outcomes at 24 months in TSC infants.[8]Early treatment reduced the incidence and delayed the onset of infantile spasms but did not significantly improve cognitive outcomes.[6][7][8]Suggests that while seizure control is crucial, additional therapeutic strategies targeting the underlying neurodevelopmental aspects of TSC are needed.

Experimental Protocols for Preclinical Investigation

To facilitate further research in this area, we provide detailed, field-proven protocols for key experiments used to investigate the effects of this compound and other compounds in the Tsc1GFAPCKO mouse model of TSC.

EEG Electrode Implantation in Neonatal Tsc1GFAPCKO Mice

This protocol details the implantation of electrodes for continuous video-EEG monitoring in neonatal mice, a critical technique for assessing seizure activity.

Materials:

  • Tsc1GFAPCKO mouse pups (postnatal day 7-9)

  • Stereotaxic apparatus with a neonatal mouse adapter

  • Isoflurane anesthesia system

  • Custom-made or commercially available miniature EEG headmounts with electrodes

  • Dental cement

  • Surgical tools (scalpel, forceps, etc.)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse pup using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Secure the pup in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a dental drill, create small burr holes for the electrodes at the following stereotactic coordinates relative to bregma:

    • Recording electrodes (2): Anteroposterior (AP) -1.5 mm, Mediolateral (ML) ±2.0 mm

    • Reference electrode (1): AP +1.0 mm, ML -0.5 mm

  • Carefully insert the electrodes into the burr holes so they are in contact with the dura mater.

  • Secure the headmount to the skull using dental cement.

  • Suture the scalp incision around the headmount.

  • Administer analgesics and allow the pup to recover in a warm environment before returning to the dam.

Figure 2: Workflow for Neonatal Mouse EEG Implantation Start Anesthetize Mouse Pup Stereotaxic Secure in Stereotaxic Apparatus Start->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Drill Drill Burr Holes (Stereotactic Coordinates) Incision->Drill Implant Implant Electrodes Drill->Implant Secure Secure Headmount with Dental Cement Implant->Secure Suture Suture Incision Secure->Suture Recover Administer Analgesics & Recover Suture->Recover

Figure 2: Workflow for Neonatal Mouse EEG Implantation
Western Blot Analysis of mTOR Pathway Activation

This protocol outlines the steps for assessing the phosphorylation status of S6, a key indicator of mTORC1 activity, in brain tissue from Tsc1GFAPCKO mice.

Materials:

  • Brain tissue (cortex or hippocampus) from treated and control mice

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-S6 (Ser240/244) (e.g., Cell Signaling Technology, #5364, 1:1000 dilution)

    • Rabbit anti-S6 (e.g., Cell Signaling Technology, #2217, 1:1000 dilution)

    • Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL detection reagents and imaging system

Procedure:

  • Homogenize brain tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using ECL reagents.

  • Quantify band intensities and normalize p-S6 levels to total S6 and the loading control.

Immunohistochemical Staining for GFAP

This protocol describes the procedure for staining brain sections to visualize and quantify astrocytes.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections from treated and control mice

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBST)

  • Primary antibody: Mouse anti-GFAP (e.g., Sigma-Aldrich, #G3893, 1:500 dilution)

  • Biotinylated secondary antibody (anti-mouse)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the brain sections.

  • Perform antigen retrieval by heating the sections in citrate buffer.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary anti-GFAP antibody overnight at 4°C.

  • Wash and incubate with the biotinylated secondary antibody for 1 hour.

  • Wash and incubate with the ABC reagent for 30 minutes.

  • Develop the signal with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Image and quantify the number of GFAP-positive cells in specific brain regions.

Long-Term Outcomes and the Challenge of Resistance

While this compound is highly effective in the short-term for infantile spasms, the long-term neurodevelopmental outcomes for children with TSC remain a significant concern. The PREVeNT trial's findings suggest that early seizure control with this compound alone may not be sufficient to overcome the broader neurodevelopmental impact of TSC.[6][7][8] This highlights the need for therapeutic strategies that not only control seizures but also address the underlying mTOR-driven brain abnormalities.

Furthermore, a subset of patients may develop resistance to this compound over time. The molecular mechanisms underlying this resistance are not yet fully understood but may involve alterations in GABA receptor expression or compensatory changes in the mTOR pathway. Further research is needed to identify biomarkers that can predict treatment response and to develop strategies to overcome this compound resistance.

Conclusion and Future Directions

This compound represents a cornerstone in the management of TSC-associated infantile spasms, with a unique dual mechanism of action that targets both seizure activity and the underlying mTOR pathway dysregulation. Preclinical studies have provided a strong rationale for its use, and clinical trials have confirmed its efficacy in seizure control. However, the challenge of improving long-term neurodevelopmental outcomes and addressing treatment resistance remains.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which this compound modulates the mTOR pathway.

  • Investigating combination therapies that pair this compound with mTOR inhibitors or other targeted agents to achieve synergistic effects on both seizures and neurodevelopment.

  • Identifying predictive biomarkers for this compound response and resistance to enable more personalized treatment approaches.

  • Developing novel therapeutic strategies that target downstream effectors of the mTOR pathway or other signaling cascades implicated in TSC pathogenesis.

By continuing to unravel the complexities of this compound's action in TSC, the research and drug development community can pave the way for more effective and targeted therapies for this challenging neurodevelopmental disorder.

References

A Technical Guide to the Development and Initial Clinical Evaluation of Vigabatrin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vigabatrin (γ-vinyl-GABA) stands as a landmark in the history of antiepileptic drug (AED) development. It was one of the first "designer drugs" synthesized with a specific, predefined molecular target in mind: the irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T).[1] This guide provides a detailed technical overview of the journey of this compound, from its rational design and preclinical validation to the pivotal initial clinical trials that defined its efficacy and safety profile. We will explore the scientific causality behind its mechanism, the methodologies of key experiments, and the clinical findings that ultimately shaped its therapeutic niche, including the critical discovery of its associated visual field defects.

The Rationale and Discovery of a Mechanism-Based Inhibitor

The GABA Hypothesis and the Unmet Need

Prior to the development of this compound, the therapeutic landscape for epilepsy was dominated by drugs that were largely discovered serendipitously, with mechanisms that were often poorly understood.[2] A prevailing hypothesis, however, was that a deficit in the brain's primary inhibitory neurotransmitter, GABA, could be a key factor in the pathophysiology of seizures.[3] The central scientific challenge was that GABA itself could not effectively cross the blood-brain barrier. This prompted a strategic shift towards agents that could modulate the GABAergic system in situ. The enzyme GABA transaminase (GABA-T), responsible for the catabolism of GABA, was identified as a prime therapeutic target.[4][5] Inhibiting this enzyme, it was reasoned, would lead to a direct increase in synaptic GABA concentrations, thereby enhancing neuronal inhibition and raising the seizure threshold.

Rational Design: The Advent of γ-Vinyl-GABA

This compound was conceived in the 1980s through a program of rational drug design aimed at creating a highly specific, enzyme-activated irreversible inhibitor of GABA-T.[5][6] As a structural analogue of GABA, this compound is recognized by the GABA-T enzyme.[1] However, the presence of a vinyl group in its structure allows it to act as a "suicide inhibitor." After binding to the active site of GABA-T, the molecule is processed by the enzyme, leading to the formation of a reactive intermediate that covalently bonds to the enzyme, permanently inactivating it.[4][7] This mechanism-based inhibition is highly specific and confers a prolonged pharmacodynamic effect that far outlasts the drug's plasma half-life.[8][9]

Mechanism of Action Pathway

The following diagram illustrates the biochemical pathway of GABA degradation and the inhibitory action of this compound.

GABAPathway cluster_0 Normal GABA Metabolism cluster_1 This compound Intervention Glutamate Glutamate GABA GABA (γ-Aminobutyric Acid) Glutamate->GABA GAD GABAT GABA Transaminase (GABA-T) GABA->GABAT Substrate SSA Succinic Semialdehyde GABAT->SSA Metabolism InactiveGABAT Irreversibly Inactivated GABA-T GABAT->InactiveGABAT Covalent Bonding (Irreversible Inhibition) VGB This compound (γ-vinyl-GABA) VGB->GABAT Binds as Substrate Analogue

Caption: Mechanism of this compound as an irreversible inhibitor of GABA-T.

Preclinical Development and Proof-of-Concept

In Vitro Enzyme Inhibition

The primary efficacy of this compound was first established through in vitro assays designed to quantify its inhibitory effect on GABA-T activity.

Experimental Protocol: Spectrophotometric GABA-T Inhibition Assay

  • Enzyme Preparation: A purified or partially purified GABA-T enzyme solution is prepared from a relevant biological source (e.g., porcine or rodent brain homogenate).

  • Reaction Mixture: A reaction buffer is prepared containing a coupled enzyme system (e.g., succinic semialdehyde dehydrogenase), the co-substrate α-ketoglutarate, and the indicator molecule NADP+.

  • Incubation: The GABA-T enzyme is pre-incubated with varying concentrations of this compound (and a vehicle control) for a defined period to allow for enzyme inactivation.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, GABA.

  • Data Acquisition: The activity of GABA-T is measured indirectly. As GABA is converted to succinic semialdehyde, the coupled enzyme converts it to succinate, reducing NADP+ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Analysis: The rate of reaction for each this compound concentration is compared to the control to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Efficacy in Animal Models

This compound demonstrated a unique anticonvulsant profile in various rodent models of epilepsy.[5] It was shown to be particularly effective against seizures induced by chemical convulsants and in kindling models, which are thought to represent complex partial seizures.[10] These studies confirmed that the in vitro mechanism translated to a tangible anticonvulsant effect in vivo. For instance, studies in the tetrodotoxin (TTX) animal model of infantile spasms found this compound to be highly effective in suppressing spasms and abolishing hypsarrhythmia, a characteristic EEG pattern of the disorder.[11]

Toxicology and a Developmental Hurdle

The clinical development of this compound was significantly delayed by a key preclinical toxicology finding: the observation of intramyelinic edema (microvacuolation) in the white matter of the brains of rodents and dogs.[5][6] This prompted extensive safety evaluations. Crucially, these effects were found to be species-specific and were not observed in primates.[12] Further long-term human safety monitoring, including autopsy reports, later confirmed that this specific form of microvacuolation does not occur in humans, allowing development to proceed.[5][12] However, preclinical studies did reveal an accumulation of this compound in the retina, a finding that foreshadowed the clinical safety concerns that would emerge years later.[10][13]

Initial Clinical Trials: Establishing Efficacy and Safety

Clinical trials for this compound began in Europe in 1979 and in the United States in 1980.[14] The initial focus was on patients with treatment-resistant epilepsy, a population with a high unmet medical need.

Phase I: First-in-Human Studies

Phase I trials established the basic pharmacokinetic and safety profile in healthy volunteers. This compound was found to have a relatively short plasma half-life of 5-8 hours in young adults.[7] However, due to its irreversible mechanism of action, its biological effect (the increase in brain GABA levels) was sustained for a much longer duration, allowing for once or twice-daily dosing.[8][9]

Phase II/III: Efficacy in Refractory Partial Seizures

Numerous controlled, add-on therapy trials were conducted in adults with complex partial seizures that were inadequately controlled by other AEDs. A consistent finding across these studies was that approximately 50% of patients experienced a 50% or greater reduction in seizure frequency.[5]

One pivotal double-blind, placebo-controlled study provided clear evidence of its efficacy.[15] Patients receiving this compound 3 g/day as add-on therapy were compared to those receiving a placebo. The results demonstrated a statistically significant benefit for the this compound group.[15]

Table 1: Summary of a Pivotal Placebo-Controlled Trial in Refractory Complex Partial Seizures [15]

Outcome MeasureThis compound (3 g/day ) Group (n=92)Placebo Group (n=90)p-value
Therapeutic Success Rate (>50% reduction in seizure frequency)43% (40 patients)19% (17 patients)< 0.001
Median Monthly Seizure Frequency Reduction 3.0 seizures0.8 seizures0.0002
Increase in Seizure-Free Days (per 28 days) 2.2 days0.5 days0.0024
Efficacy in Infantile Spasms (West Syndrome)

This compound was also evaluated for the treatment of infantile spasms, a severe and rare epileptic encephalopathy of infancy. It proved to be particularly effective for this indication, especially in infants with tuberous sclerosis complex.[16][17] A randomized trial comparing a high-dose (100-148 mg/kg/day) to a low-dose (18-36 mg/kg/day) regimen found the high-dose to be significantly more effective at achieving spasm freedom.[17]

The Discovery of a Serious Adverse Effect: Visual Field Defects

Despite its efficacy, the widespread use of this compound was curtailed by a critical post-marketing discovery in 1997: its association with irreversible, concentric peripheral visual field defects.[12][14] Studies confirmed that a significant percentage of patients on long-term this compound therapy developed this specific pattern of vision loss, which was often asymptomatic in its early stages.[18][19] The risk was found to be related to the cumulative dose and duration of treatment.[12][20] This discovery fundamentally altered the risk-benefit assessment of the drug, leading to its reservation for cases of refractory epilepsy and infantile spasms where the benefits were deemed to outweigh the significant risk of vision loss.[21]

The Drug Development and Evaluation Workflow

The path from concept to clinical use for this compound followed a structured, albeit challenging, course.

DevelopmentWorkflow Concept Rational Design: Target GABA-T Preclinical Preclinical Phase: In Vitro & Animal Models Concept->Preclinical Tox Toxicology Finding: Intramyelinic Edema (Rodents) Preclinical->Tox Safety Assessment Phase1 Phase I: First-in-Human, Safety, PK Tox->Phase1 Resolved as Species-Specific Phase2_3 Phase II/III: Efficacy in Refractory Epilepsy & Infantile Spasms Phase1->Phase2_3 Approval Regulatory Approval (UK 1989) Phase2_3->Approval Positive Efficacy Data PostMarket Post-Marketing Surveillance Approval->PostMarket VFD Safety Signal: Visual Field Defects (1997) PostMarket->VFD RestrictedUse Restricted Indication & Risk Management (US Approval 2009) VFD->RestrictedUse

Caption: High-level workflow of this compound's development and clinical evaluation.

Conclusion and Legacy

The history of this compound's development is a powerful case study in modern pharmacology. It represents a triumph of rational drug design, successfully translating a biochemical hypothesis into an effective therapeutic agent.[1] The preclinical and clinical trials rigorously established its efficacy in difficult-to-treat seizure types. However, the journey was also marked by significant safety challenges, from the species-specific preclinical toxicology findings to the later discovery of irreversible visual field defects in patients.[5][12] This story underscores the indispensable role of long-term, post-marketing surveillance in fully characterizing a drug's safety profile. This compound remains an important therapeutic option for specific, severe epilepsy syndromes, but its development serves as a crucial lesson in balancing efficacy and risk for all drug development professionals.

References

A Technical Guide to the Pharmacodynamics of Vigabatrin in Novel Therapeutic Areas

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Targeted Mechanism

Vigabatrin (γ-vinyl-GABA) is a rationally designed, mechanism-based therapeutic agent, first developed with the specific goal of elevating concentrations of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), within the central nervous system (CNS)[1][2]. For decades, its clinical application has been focused on epilepsy, where it is approved for refractory complex partial seizures and infantile spasms[3][4]. The core of its action—the irreversible inhibition of GABA transaminase (GABA-T)—is well-characterized[2][5]. However, the very specificity of this mechanism invites a broader inquiry. Given that GABAergic synapses constitute approximately 30% of all synapses in the CNS, modulating the primary inhibitory tone of the brain holds immense therapeutic potential beyond seizure control[1]. This guide delves into the pharmacodynamics of this compound as it pertains to novel therapeutic applications, focusing on the scientific rationale, experimental validation, and the significant challenges that define its translational journey.

Part 1: The Foundational Pharmacodynamics of this compound

To appreciate its potential in new domains, one must first master its fundamental mechanism. This compound is a structural analogue of GABA but does not bind directly to GABA receptors[2]. Its therapeutic power lies in its role as an enzyme-activated, irreversible inhibitor of GABA-T, the primary enzyme responsible for the catabolism of GABA[2][5].

Mechanism of Action: Irreversible Enzyme Inhibition

The process begins with this compound acting as a "suicide substrate" for the GABA-T enzyme. The enzyme recognizes this compound as its natural substrate, GABA, and initiates the catalytic process. This action, however, leads to the formation of a covalent bond between a metabolite of this compound and the enzyme's active site, rendering the enzyme permanently inactive[2]. Consequently, the degradation of GABA is halted. The restoration of GABA-T activity is not dependent on the drug's clearance but on the de novo synthesis of the enzyme, a process that can take several days[5]. This explains the profound and sustained pharmacodynamic effect despite this compound's relatively short plasma half-life of 5-8 hours in young adults[5][6]. This prolonged elevation of synaptic and extrasynaptic GABA levels enhances the brain's overall inhibitory tone, providing a powerful brake on neuronal hyperexcitability[1].

GABAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAD->GABA_vesicle Synthesizes GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binds GABA_T GABA-T (Enzyme) GABA_synapse->GABA_T Degradation Inactive_Metabolite Inactive Metabolite GABA_T->Inactive_Metabolite This compound This compound This compound->GABA_T Irreversible Inhibition

Caption: Mechanism of this compound action on the GABAergic synapse.

Pharmacokinetic and Pharmacodynamic Profile

A clear understanding of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for its application.

ParameterValue / CharacteristicImplication for Therapy
Bioavailability ~80-90% after oral administration[6]Reliable absorption allows for consistent oral dosing.
Plasma Half-life 5-8 hours (young adults), 12-13 hours (elderly)[2][6]Short PK half-life is disconnected from the long PD effect.
Protein Binding Negligible[5]Low potential for displacement-based drug-drug interactions.
Metabolism Not metabolized[6]Reduces risk of hepatic enzyme-based interactions.
Elimination Primarily renal[5]Dose adjustments are critical in patients with renal impairment[4].
PD Duration Several days[5]The effect long outlasts the drug's presence; plasma level monitoring is not clinically useful[5].

Part 2: Rationale for Exploring Novel Therapeutic Areas

The GABAergic system's role extends far beyond seizure propagation. It is a critical regulator of other neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are deeply implicated in addiction, mood, and impulse control disorders.

  • Modulation of the Dopamine Reward Pathway: The nucleus accumbens (NAcc), a key region in the brain's reward circuit, receives significant GABAergic input. Drugs of abuse, such as cocaine and methamphetamine, cause a surge of dopamine in the NAcc, driving their reinforcing properties. The scientific rationale for using this compound in addiction is that by globally increasing GABAergic inhibition, it can antagonize this rapid dopamine release, thereby blunting the rewarding effects of the substance and reducing cravings[7].

  • Balancing Glutamatergic Excitation: Pathological anxiety and obsessive-compulsive behaviors are linked to hyperactivity in cortico-striato-thalamo-cortical (CSTC) circuits, which are heavily reliant on a balance between glutamate (excitatory) and GABA (inhibitory) signaling. Enhancing GABAergic tone with this compound could theoretically restore this balance, offering a novel therapeutic approach for these conditions[8].

Part 3: this compound in the Treatment of Substance Use Disorders

The most promising novel application for this compound is in the treatment of addiction, particularly to stimulants like cocaine and methamphetamine.

Preclinical Evidence and Mechanism

Animal models have been instrumental in establishing the proof-of-concept. Studies in rodents have shown that this compound can successfully block the rewarding effects of cocaine, nicotine, methamphetamine, heroin, and alcohol[7]. The primary mechanism is believed to be the attenuation of drug-induced dopamine release in the NAcc.

Clinical Investigations

Human trials have yielded a more complex picture. Early pilot studies showed promising results, with some patients achieving abstinence and reporting reduced cravings[9][10]. A study on recently incarcerated individuals in Mexico also demonstrated reduced cocaine use and cravings[9]. However, larger, more controlled trials have produced negative or equivocal results. For instance, a 2013 study published in JAMA Psychiatry found that this compound did not significantly decrease cocaine use compared to placebo, a result the researchers attributed to either weak efficacy or, critically, significant nonadherence to the medication regimen[11].

Study TypePopulationKey FindingsCitation
Pilot Study Cocaine and/or methamphetamine usersSeemed to help treat addiction; 16 of 18 subjects had negative drug tests in the final 6 weeks. No ocular adverse events were detected in the short term.[10]
Human Trial Cocaine-dependent individualsUp to 28% of patients achieved abstinence in a 9-week double-blind trial.[7]
Randomized Trial Cocaine-dependent individualsDid not decrease cocaine use compared to placebo. Significant nonadherence (40-60%) was a major confounding factor.[11]
Experimental Protocol: Preclinical Assessment of this compound for Cocaine Addiction

A robust preclinical workflow is essential to validate the mechanism and predict clinical efficacy.

Objective: To determine if this compound reduces cocaine self-administration and cocaine-seeking behavior in a rat model.

Methodology:

  • Surgical Implantation: Adult male Sprague-Dawley rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back for drug administration.

  • Acquisition of Cocaine Self-Administration: Following recovery, rats are placed in operant conditioning chambers. Lever presses on an "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion), paired with a light and tone cue. Presses on an "inactive" lever have no consequence. Sessions run daily until a stable pattern of intake is established.

  • This compound Treatment Phase: Once stable self-administration is achieved, rats are divided into groups. The experimental group receives a daily dose of this compound (e.g., 150 mg/kg, i.p.), while the control group receives a saline vehicle.

  • Assessment of Self-Administration: Rats continue to have access to cocaine self-administration sessions. The primary endpoint is the number of infusions earned per session. A significant reduction in the this compound group compared to the control group indicates a decrease in the reinforcing properties of cocaine.

  • Extinction and Reinstatement Testing: Following the treatment phase, cocaine is withheld (extinction phase), and lever pressing diminishes. To model relapse, rats are then challenged with a "priming" injection of cocaine or a stressor (e.g., footshock). The number of lever presses is measured. A reduction in reinstatement in the this compound-treated group suggests an anti-relapse effect.

  • Self-Validation and Controls:

    • Food Self-Administration: To ensure this compound is not simply causing general motor impairment or suppressing all motivated behavior, a separate cohort of rats is trained to self-administer food pellets. This compound should not significantly suppress this behavior.

    • Locomotor Activity: Open-field tests are conducted to confirm that the doses of this compound used do not cause sedation that would confound the operant responding results.

Experimental_Workflow cluster_setup Phase 1: Setup & Training cluster_testing Phase 2: Treatment & Testing cluster_controls Phase 3: Validation & Controls Surgery IV Catheter Surgery Recovery Post-Op Recovery Surgery->Recovery Acquisition Cocaine Self-Administration Training Recovery->Acquisition Grouping Group Assignment (this compound vs. Vehicle) Acquisition->Grouping SA_Test Assess Cocaine Self-Administration Grouping->SA_Test Food_SA Food Self-Administration Control Grouping->Food_SA Locomotor Locomotor Activity Control Grouping->Locomotor Extinction Extinction Training (No Cocaine) SA_Test->Extinction Data_Analysis Data Analysis & Interpretation SA_Test->Data_Analysis Compare Groups Reinstatement Reinstatement Test (Relapse Model) Extinction->Reinstatement Reinstatement->Data_Analysis Food_SA->Data_Analysis Locomotor->Data_Analysis

Caption: Preclinical workflow for evaluating this compound in addiction models.

Part 4: Exploratory Applications in Psychiatric and Other Disorders

Obsessive-Compulsive and Related Disorders

While selective serotonin reuptake inhibitors (SSRIs) are the first-line treatment for OCD, many patients have an inadequate response[12]. The potential role for anticonvulsants is an area of active investigation, based on the need to modulate glutamatergic and GABAergic systems[8]. To date, evidence for this compound specifically in OCD is limited. However, other GABAergic agents and glutamate modulators have been explored as augmentation strategies[13]. The rationale remains sound, but dedicated clinical trials are needed to establish efficacy and safety for this compound in this population.

Other Neurological and Psychiatric Conditions
  • Tardive Dyskinesia: Early, small-scale studies suggested that this compound could produce mild to moderate improvement in hyperkinetic symptoms, though it sometimes worsened Parkinsonism[14].

  • Behavioral Disorders: The relationship between this compound and psychiatric symptoms is complex. While it is explored as a treatment, it is also known to cause psychiatric adverse events, including depression and psychosis, particularly in patients with treatment-refractory epilepsy[15][16][17]. This dual effect underscores the delicate balance of the GABA system and highlights the need for careful patient selection and monitoring in any potential psychiatric application.

Part 5: Challenges, Limitations, and Future Directions

The single greatest barrier to the widespread use of this compound in novel therapeutic areas is its association with a significant and often irreversible adverse effect: permanent vision loss [3][18].

  • This compound-Associated Visual Field Loss (VAVFL): A substantial percentage of patients on long-term this compound therapy develop bilateral peripheral visual field constriction[3][18]. The risk increases with the dose and duration of exposure[18]. The onset is unpredictable and can occur weeks, months, or even years into treatment[18]. This severe toxicity necessitates a rigorous risk-benefit analysis for any condition, especially non-life-threatening ones. For its approved indications in refractory epilepsy, the risk is deemed acceptable. For addiction or OCD, this calculus is far more challenging.

Future Directions:

  • Short-Term or Intermittent Dosing: Research should focus on whether short-term or intermittent dosing schedules, particularly for relapse prevention in addiction, can provide therapeutic benefit while minimizing the risk of VAVFL. The pilot study on stimulant abuse did not find ocular effects in a short-term trial[10].

  • Biomarker Development: Identifying biomarkers that could predict which patients are susceptible to VAVFL would be a transformative breakthrough, allowing for safer patient stratification.

  • Next-Generation GABA-T Inhibitors: The challenges with this compound highlight the need for developing new GABA-T inhibitors with a wider therapeutic window and a more favorable safety profile.

Conclusion

This compound stands as a testament to the power of rational drug design. Its targeted and potent mechanism of action, the irreversible inhibition of GABA-T, provides a durable and profound pharmacodynamic effect on the brain's primary inhibitory system. While its role in epilepsy is established, its potential in novel areas like substance use disorders is compelling, grounded in a strong neurobiological rationale. However, the translation of this potential is severely hampered by the risk of permanent vision loss and mixed clinical trial results. Future progress will depend on innovative clinical strategies to mitigate this risk and a deeper understanding of the complex role of the GABAergic system across different neuropsychiatric disorders. For drug development professionals, this compound serves as both an inspiration for mechanism-based therapy and a crucial case study in the paramount importance of long-term safety.

References

Methodological & Application

Standard Operating Procedures for Vigabatrin Administration in Rodents: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the administration of Vigabatrin to rodent models. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep, mechanistic understanding of this compound's action and the rationale behind specific experimental choices. We cover pharmacokinetics, dosage selection, solution preparation, and step-by-step protocols for oral gavage and intraperitoneal injection, supported by field-proven insights and authoritative references. The aim is to ensure procedural accuracy, promote animal welfare, and enhance the reliability and reproducibility of preclinical research involving this compound.

Introduction: The Scientific Rationale for this compound in Preclinical Research

This compound (VGB), marketed under brand names like Sabril®, is an antiepileptic drug (AED) with a well-characterized mechanism of action.[1] It is primarily used to manage refractory complex partial seizures and infantile spasms, particularly those associated with Tuberous Sclerosis Complex (TSC).[2][3] Its specificity makes it a valuable tool in neuroscience research to probe the role of the GABAergic system in various neurological and psychiatric disorders.

This compound is a structural analogue of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] Unlike many AEDs that modulate receptor activity, this compound was rationally designed to directly target GABA metabolism, offering a distinct and potent method for enhancing inhibitory tone in the brain.[1][4] Understanding its administration in rodent models is critical for elucidating disease mechanisms and developing novel therapeutics.

Core Mechanism of Action: Irreversible Inhibition of GABA-Transaminase

The therapeutic and experimental efficacy of this compound stems from its action as an irreversible inhibitor of GABA-transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA.[5][6]

  • Normal GABA Metabolism: GABA is synthesized from glutamate. After being released into the synapse and exerting its inhibitory effect, GABA is removed from the synaptic cleft and broken down by GABA-T into succinic semialdehyde.[5]

  • This compound's Intervention: this compound acts as a "suicide" inhibitor. It binds to GABA-T and is processed by the enzyme, but this process forms a covalent bond that permanently inactivates the enzyme.[4][6]

  • Resulting Effect: With GABA-T inactivated, the degradation of GABA is significantly reduced. This leads to a substantial and sustained increase in GABA concentrations in the brain, enhancing GABAergic inhibition and dampening the excessive neuronal excitation that underlies seizure activity.[5][7]

This targeted mechanism has a profound effect; despite a relatively short plasma half-life of 5-8 hours, a single dose can elevate brain GABA levels for an extended period due to the time required for new GABA-T enzyme synthesis.[7]

GABAPathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_pre GABA Glutamate->GABA_pre GAD GABA_synapse GABA GABA_pre->GABA_synapse Release GABA_R GABA Receptor GABA_synapse->GABA_R Binds GABA_T GABA-Transaminase (GABA-T) GABA_synapse->GABA_T Catabolism Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition Degradation Degradation GABA_T->Degradation This compound This compound This compound->GABA_T Irreversible Inhibition

Caption: Mechanism of this compound action on the GABAergic synapse.

Pharmacokinetics in Rodent Models

Understanding the pharmacokinetic profile of this compound in rodents is essential for designing effective dosing regimens. Absorption is generally rapid, though elimination half-life can vary.

ParameterSpeciesRouteDosageValueSource
Tmax (Time to Peak)RatIP250-1000 mg/kg0.4 hours[8]
RatOral (Gavage)50-200 mg/kg~0.5 hours[9][10]
t1/2 (Elimination Half-Life)Rat (Serum)IP250-1000 mg/kg1.1 - 1.4 hours[8]
Rat (CSF)IP250-1000 mg/kg2.2 - 3.3 hours[8]
Rat (Plasma)Oral (Gavage)50-200 mg/kg2 - 3 hours[9][10]
Protein Binding Rat (Serum)IPN/ANot protein bound[8]
Excretion GeneralN/AN/APrimarily excreted unchanged via kidneys[2][6]

Expert Insight: The significantly slower clearance from cerebrospinal fluid (CSF) compared to serum is noteworthy.[8] This demonstrates that plasma levels may not directly reflect the duration of action within the central nervous system, which is governed by the slow resynthesis of the GABA-T enzyme.

Pre-Procedural Planning and Preparation

Meticulous planning is the cornerstone of a successful and ethical study.

Dosage Selection

The optimal dose of this compound is highly dependent on the research question, rodent species, and strain. There is no single "correct" dose; rather, doses must be empirically determined or selected based on relevant literature.

SpeciesStudy Type / ModelRouteDosage RangeSource
Rat (Juvenile)Toxicity StudyOral (Gavage)5 - 50 mg/kg/day[11]
Rat PharmacokineticsIP250 - 1000 mg/kg[8]
Rat PharmacokineticsOral (Gavage)50 - 200 mg/kg[9][10]
Rat Retinal ToxicityIP~200 mg/kg/day[11]
Mouse TeratogenicityIP350 - 450 mg/kg[2]
Mouse Retinal ToxicityIP~150 mg/kg/day[11]
Human (Infant)Infantile SpasmsOral50 - 150 mg/kg/day[3][12][13]

Trustworthiness Check: When establishing a new model, it is advisable to conduct a dose-response study to identify the minimal effective dose and the maximum tolerated dose. This minimizes potential confounding effects from off-target toxicity. Note that doses used in acute pharmacokinetic studies (e.g., 1000 mg/kg) may not be suitable for chronic administration.

Vehicle Selection and Solution Preparation

This compound is commercially available as a powder for oral solution.[2]

  • Vehicle: For most preclinical applications, sterile Water for Injection or sterile 0.9% saline are the recommended vehicles. This compound powder dissolves readily in water.[14]

  • Concentration: A common preparation involves dissolving 500 mg of this compound in 10 mL of vehicle to achieve a 50 mg/mL solution.[2] The final concentration should be calculated to ensure the desired dose can be administered in an appropriate volume for the size of the animal (typically ≤10 mL/kg for oral gavage in rats and mice).[15]

  • Preparation Protocol:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile container, add the calculated volume of the chosen vehicle (e.g., sterile saline).

    • Gently agitate or vortex until the powder is fully dissolved and the solution is clear.[14]

    • For parenteral routes (e.g., IP injection), the final solution must be sterile. This can be achieved by sterile filtering the solution through a 0.22 µm syringe filter into a new sterile vial.

  • Stability: Reconstituted this compound solution is stable for up to 48 hours when stored at 2-8°C.[14] One study found stability for up to 21 days in amber glass or PET bottles at refrigerated or room temperatures.[16] For maximum consistency, it is best practice to prepare fresh solutions daily or for the immediate set of experiments.

Detailed Administration Protocols

All procedures must be performed by trained personnel in accordance with approved institutional animal care and use committee (IACUC) protocols.

Protocol 1: Oral Gavage (PO) Administration

Oral gavage ensures the precise delivery of a predetermined dose directly into the stomach, bypassing issues of taste aversion or variable intake that can occur when mixing compounds in food or water.[15]

OralGavageWorkflow prep 1. Animal & Dose Prep measure 2. Measure Gavage Needle (Tip of nose to last rib) prep->measure restrain 3. Restrain Animal Securely (Ensure upright posture) measure->restrain insert 4. Insert Needle Gently (Pass over tongue to esophagus) restrain->insert confirm 5. Confirm Placement (No resistance or gagging) insert->confirm administer 6. Administer Solution Slowly (Rate: ~1-2 mL/sec) confirm->administer remove 7. Withdraw Needle Gently administer->remove monitor 8. Monitor Animal (Return to cage, observe for distress) remove->monitor

Caption: Standardized workflow for oral gavage administration in rodents.

Step-by-Step Methodology:

  • Preparation: Calculate the required volume of this compound solution based on the animal's most recent body weight. Draw the solution into an appropriately sized syringe.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal trauma. The size should be appropriate for the animal (e.g., 18-20 gauge for adult rats, 20-22 gauge for mice).

  • Measurement: Measure the insertion depth by holding the needle alongside the animal, with the tip at the animal's mouth and the end at the last rib. This approximates the distance to the stomach.[15] Mark this depth on the needle if necessary.

  • Restraint: Gently but firmly restrain the animal to immobilize its head and neck in a vertical position. This aligns the mouth and esophagus, facilitating smooth passage of the needle.[15]

  • Insertion: Gently introduce the needle into the mouth, passing it along one side and over the back of the tongue. Advance the needle smoothly into the esophagus until the predetermined depth is reached.

    • Causality Check: If you feel resistance or the animal begins to gag, you may be in the trachea. Do not administer the dose. Withdraw the needle immediately and reassess the technique.

  • Administration: Once the needle is correctly placed, dispense the solution slowly and steadily.

  • Withdrawal: Remove the needle in a single, smooth motion.

  • Post-Procedure Monitoring: Return the animal to its home cage and observe it for several minutes to ensure it has recovered from the procedure and shows no signs of respiratory distress.

Protocol 2: Intraperitoneal (IP) Injection

IP injection offers rapid systemic absorption, often faster than subcutaneous or oral routes.[17][18]

IP_Injection_Workflow prep 1. Prepare Sterile Solution & Syringe restrain 2. Restrain Animal (Expose lower abdominal quadrants) prep->restrain locate 3. Identify Injection Site (Lower right or left quadrant) restrain->locate insert 4. Insert Needle (15-30° angle, bevel up) locate->insert aspirate 5. Aspirate Gently (Check for blood or urine) insert->aspirate inject 6. Inject Solution Slowly aspirate->inject remove 7. Withdraw Needle inject->remove monitor 8. Monitor Animal (Return to cage, observe for distress) remove->monitor

Caption: Standardized workflow for intraperitoneal injection in rodents.

Step-by-Step Methodology:

  • Preparation: Using a sterile syringe and needle (e.g., 25-27 gauge), draw up the calculated volume of sterile this compound solution.

  • Restraint: Securely restrain the mouse or rat to present the abdomen. For rats, this may require two people. The animal can be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Site Identification: Locate the injection site in either the lower left or lower right abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Insertion: Puncture the skin and abdominal wall with the needle at a 15-30 degree angle.

  • Aspiration: Gently pull back on the syringe plunger.

    • Self-Validation: If you aspirate blood (indicating entry into a vessel) or a yellow fluid (urine, from the bladder), withdraw the needle and inject at a new site with a fresh needle. This step is crucial to ensure the dose is delivered to the peritoneal cavity.

  • Injection: If aspiration is clear, inject the solution smoothly.

  • Withdrawal: Remove the needle and return the animal to its home cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of pain (e.g., writhing) or distress.

Post-Administration Monitoring and Adverse Effects

Careful observation following administration is critical for both animal welfare and data integrity.

  • Pharmacological Effects: Depending on the model, monitor for the expected outcomes, such as a reduction in seizure activity or behavioral changes consistent with increased GABAergic tone (e.g., sedation at higher doses).

  • Adverse Effects: this compound is associated with specific toxicities that may be relevant in chronic studies.

    • Retinal Toxicity: this compound can cause peripheral visual field defects in humans and has been shown to induce retinal degeneration in albino rodents.[9][11]

    • Intramyelinic Edema (IME): Vacuolation in the white matter of the brain has been observed in rats, mice, and dogs at clinically relevant doses.[3][12] This is a key histopathological endpoint to consider in long-term safety studies.

    • General Health: Monitor standard parameters such as body weight, food and water intake, and general behavior for any signs of systemic toxicity.

Conclusion

The administration of this compound in rodent models is a powerful technique for investigating the GABA system. Success hinges on a thorough understanding of its mechanism, careful planning of dosage and preparation, and precise execution of administration protocols. By integrating the causal reasoning behind each step—from vehicle selection to post-procedure monitoring—researchers can ensure the generation of high-quality, reproducible data while upholding the highest standards of animal welfare.

References

Long-Term Vigabatrin Treatment Protocols for Chronic Seizure Models in Rats: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Vigabatrin in Epilepsy Research

This compound, marketed under brand names such as Sabril, is an anticonvulsant medication employed in the management of epilepsy, particularly for cases that have not responded to other treatments.[1] Its mechanism of action is well-defined; it acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[1][2] By inhibiting GABA-T, this compound elevates GABA concentrations in the brain, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[1][3] This targeted mechanism makes this compound an invaluable tool in preclinical research for investigating the pathophysiology of epilepsy and for the evaluation of novel anti-epileptic drugs.[4]

This guide provides detailed protocols for the long-term administration of this compound in established rat models of chronic seizures, specifically the kainic acid and pilocarpine-induced models of temporal lobe epilepsy. It is designed to offer researchers a comprehensive framework for conducting these studies, from the induction of chronic seizures to the monitoring of treatment efficacy and potential long-term side effects.

Part 1: Establishing Chronic Seizure Models in Rats

The successful evaluation of long-term this compound treatment hinges on the reliable induction of a chronic epileptic state in rats. The kainic acid and pilocarpine models are widely used as they recapitulate many features of human temporal lobe epilepsy, including an initial status epilepticus (SE), a latent period, and the subsequent development of spontaneous recurrent seizures (SRS).[5][6]

Kainic Acid (KA)-Induced Status Epilepticus Model

The KA model is a well-validated method for inducing temporal lobe epilepsy in rats.[7] Systemic or intrahippocampal injection of kainic acid, a potent neuroexcitatory analog of glutamate, triggers status epilepticus and subsequent spontaneous recurrent seizures.[6][8]

Protocol: Repeated Low-Dose Kainic Acid Injection

This protocol, adapted from Hellier et al. (1998), is designed to induce SE while managing mortality rates.[6]

  • Animal Preparation:

    • Species/Strain: Male Sprague-Dawley or Wistar rats (100-150 g) are commonly used.[6][7]

    • Housing: House animals in a controlled environment with ad libitum access to food and water.

    • Acclimation: Allow at least one week for acclimation to the facility before the experiment.

  • Procedure:

    • Administer an initial intraperitoneal (i.p.) injection of kainic acid at a dose of 10 mg/kg.[6]

    • Continuously monitor the rats for behavioral signs of seizures using the Racine scale (see Table 2).

    • If Stage 4-5 seizures are not observed within one hour, administer an additional 5 mg/kg of kainic acid i.p. every 30 minutes until sustained generalized seizure activity is established.[6]

Pilocarpine-Induced Status Epilepticus Model

The pilocarpine model is another robust and widely characterized method for inducing a chronic epileptic state that mimics human temporal lobe epilepsy.[5][9]

Protocol: Lithium-Pilocarpine Model

This protocol is often preferred due to its higher success rate and reduced mortality compared to high-dose pilocarpine alone.[9]

  • Animal Preparation:

    • Species/Strain: Male Sprague-Dawley or Wistar rats (8-9 weeks old) are typically used.[5]

    • Housing and Acclimation: Follow the same procedures as for the kainic acid model.

  • Procedure:

    • Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.) 24 hours prior to pilocarpine injection.[10]

    • To mitigate peripheral cholinergic effects, pre-treat with a muscarinic antagonist such as scopolamine methyl nitrate (1 mg/kg, i.p. or s.c.) 30 minutes before pilocarpine administration.[9]

    • Administer pilocarpine hydrochloride (30-60 mg/kg, i.p.). The dose may need to be optimized based on the rat strain and supplier.

    • Monitor for behavioral seizures using the Racine scale. The onset of SE is characterized by continuous seizure activity.

    • After a predetermined duration of SE (e.g., 2 hours), administer diazepam (4-10 mg/kg, i.p.) to terminate the seizures and reduce mortality.[11]

Part 2: Long-Term this compound Treatment Protocol

Once a chronic epileptic state is established, long-term treatment with this compound can commence. The following protocol outlines the preparation, administration, and dosing schedule for this compound.

This compound Preparation and Administration
  • Preparation: Dissolve this compound powder in sterile saline (0.9% NaCl) or sterile water to the desired concentration. Prepare fresh solutions daily.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rats.[12] Oral gavage is an alternative, though i.p. injection offers more precise dosing.

Dosing and Treatment Schedule

The optimal dose and duration of this compound treatment can vary depending on the research question and the severity of the seizure phenotype.

Parameter Recommendation Rationale & Key Considerations
Initiation of Treatment During the chronic phase, after the establishment of spontaneous recurrent seizures.Allows for a baseline seizure frequency to be established before treatment, enabling a more accurate assessment of drug efficacy.
Dosage Range 25 - 500 mg/kg/day, administered once or twice daily.[12][13][14]The dose-response relationship of this compound's inhibition of GABA-T has been demonstrated.[15] Lower doses may be sufficient for seizure suppression, while higher doses may be needed to investigate potential side effects.
Treatment Duration 4 - 12 weeks or longer.Long-term treatment is necessary to evaluate sustained efficacy and to monitor for the development of tolerance or chronic side effects.
Control Group Administer vehicle (e.g., sterile saline) to a separate cohort of epileptic rats.Essential for differentiating the effects of this compound from the natural progression of the epilepsy model.

Part 3: Monitoring and Efficacy Assessment

A robust monitoring strategy is crucial for evaluating the efficacy of this compound treatment and for ensuring animal welfare.

Seizure Monitoring

Continuous video-electroencephalography (vEEG) is the gold standard for monitoring seizure activity in rodent models.[16][17]

Experimental Workflow for vEEG Monitoring

Caption: Experimental workflow for vEEG monitoring in chronic seizure models.

Protocol: EEG Electrode Implantation and Recording

  • Surgical Implantation: Approximately 3 weeks after SE induction, implant cortical EEG recording electrodes under anesthesia.[6][18]

  • Recovery: Allow a one-week recovery period post-surgery.[6]

  • Baseline Recording: Record continuous vEEG for at least one to two weeks before initiating treatment to establish a stable baseline of spontaneous seizure frequency and duration.

  • Treatment Recording: Continue vEEG recording throughout the this compound treatment period.

  • Data Analysis: Manually or automatically score the EEG recordings for epileptiform discharges to quantify seizure frequency, duration, and severity.[16]

Behavioral Seizure Scoring

In conjunction with vEEG, behavioral seizure severity should be assessed using a standardized scale, such as the Racine scale.[19][20]

Racine Scale Stage Behavioral Manifestations
Stage 1 Mouth and facial movements
Stage 2 Head nodding
Stage 3 Forelimb clonus
Stage 4 Rearing with forelimb clonus
Stage 5 Rearing and falling with generalized convulsions
Table 2: Modified Racine's Scale for Seizure Severity.[19][21]

Part 4: Monitoring for Long-Term Side Effects

While effective, long-term this compound use has been associated with adverse effects, including intramyelinic edema (microvacuolation) in the white matter of the brain in animal studies.[22][23]

Histopathological Analysis

Protocol: Brain Tissue Collection and Processing

  • Perfusion and Fixation: At the study endpoint, deeply anesthetize the rats and transcardially perfuse with saline followed by 4% paraformaldehyde.

  • Tissue Processing: Post-fix the brains in 4% paraformaldehyde, then process for paraffin embedding or cryosectioning.

  • Staining:

    • Nissl Staining: To assess neuronal loss and overall brain morphology in regions like the hippocampus.[24][25]

    • Myelin Staining (e.g., Luxol Fast Blue): To detect any changes in myelination or the presence of intramyelinic edema.[13]

    • Immunohistochemistry: Use markers for gliosis (e.g., GFAP for astrocytes, Iba1 for microglia) to assess neuroinflammation.[26]

Mechanism of Action: this compound's Effect on GABAergic Signaling

This compound's anticonvulsant properties stem from its irreversible inhibition of GABA-transaminase (GABA-T).[3][4] This leads to an accumulation of GABA in the brain, enhancing the inhibitory tone of the central nervous system.[1][27]

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Vesicle->SynapticCleft Release GABA_T GABA-Transaminase This compound This compound This compound->GABA_T Inhibits SynapticCleft_GABA GABA SynapticCleft_GABA->GABA_T Degradation GABAReceptor GABA Receptor SynapticCleft_GABA->GABAReceptor Binds Inhibition Neuronal Inhibition (Reduced Excitability) GABAReceptor->Inhibition Leads to

References

Application Notes and Protocols: Electrophysiological Techniques to Measure Vigabatrin's Effect on Neuronal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin, marketed under the brand name Sabril among others, is an anticonvulsant medication utilized primarily for the management of refractory complex partial seizures and infantile spasms.[1][2] Its therapeutic efficacy is rooted in its specific and well-characterized mechanism of action: the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T).[1][3][4] GABA-T is the primary enzyme responsible for the catabolism of GABA, the principal inhibitory neurotransmitter in the central nervous system.[3][5] By inhibiting GABA-T, this compound leads to a significant and sustained increase in brain GABA concentrations, thereby enhancing GABAergic inhibitory tone and reducing neuronal hyperexcitability that underlies seizure activity.[5][6][7]

Understanding the downstream electrophysiological consequences of this elevated GABAergic tone is paramount for both preclinical and clinical research. Electrophysiology offers a direct, real-time readout of neuronal function, providing invaluable insights into how this compound modulates synaptic transmission, neuronal firing patterns, and network oscillations. This guide provides a comprehensive overview of key electrophysiological techniques and detailed protocols to rigorously assess the impact of this compound on neuronal activity.

Mechanism of Action: From Enzyme Inhibition to Neuronal Quieting

This compound's targeted action on GABA-T sets off a cascade of neurochemical and physiological events. The irreversible inhibition of this enzyme leads to a widespread increase in GABA levels in the brain.[5] This elevation of GABA is not transient; studies have shown that a single dose can increase brain GABA concentrations for over a week.[5] The augmented GABA levels enhance both phasic (synaptic) and tonic (extrasynaptic) inhibition. This enhanced inhibition acts as a brake on excitatory neurotransmission, a critical factor in controlling seizures.[5]

Vigabatrin_Mechanism VGB This compound GABA_T GABA Transaminase (GABA-T) VGB->GABA_T Irreversibly Inhibits GABA GABA Levels (Increased) GABA_T->GABA Decreased Breakdown Inhibition Enhanced GABAergic Inhibition GABA->Inhibition Potentiates Excitability Decreased Neuronal Excitability Inhibition->Excitability Leads to Seizures Reduced Seizure Activity Excitability->Seizures Results in

Caption: Mechanism of this compound action.

Key Electrophysiological Readouts for this compound's Effects

The increase in ambient GABA levels induced by this compound manifests in several measurable electrophysiological parameters. The choice of technique depends on the specific research question, whether it pertains to single-cell, synaptic, or network-level effects.

Electrophysiological Parameter Technique(s) Expected Effect of this compound Rationale
Tonic GABAergic Current Whole-cell patch-clampIncrease in baseline holding currentElevated ambient GABA activates extrasynaptic GABAA receptors, generating a persistent inhibitory current.[8]
Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) Whole-cell patch-clampIncreased frequency and/or amplitudeHigher presynaptic GABA concentrations can lead to increased spontaneous vesicular release and larger postsynaptic responses.
Evoked Inhibitory Postsynaptic Currents (eIPSCs) Whole-cell patch-clampPotentiation of current amplitude and/or prolonged decay kineticsIncreased GABA availability in the synaptic cleft enhances the response to stimulated release.
Neuronal Firing Rate Single-unit recordings (in vivo/in vitro)Decrease in spontaneous and evoked firingEnhanced inhibition raises the threshold for action potential generation.
Field Excitatory Postsynaptic Potentials (fEPSPs) Field potential recordingsReduction in fEPSP slope and amplitudeIncreased GABAergic inhibition dampens overall network excitability, reducing the response to excitatory stimuli.
Paired-Pulse Ratio (PPR) Field potential recordingsAlterations in PPR depending on the specific synapseChanges in presynaptic GABA release can modulate the probability of subsequent neurotransmitter release.
Network Oscillations (e.g., Gamma) EEG, Local Field Potential (LFP) recordingsAlterations in power and frequencyGABAergic interneurons are critical for pacing network oscillations; changes in their activity will be reflected in the EEG/LFP.[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol is designed to measure changes in tonic and phasic GABAergic inhibition at the single-cell level.

Materials and Reagents
  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Slicing solution (e.g., NMDG-based protective solution)

  • Pharmacological agents (e.g., TTX, CNQX, AP5, bicuculline)

Step-by-Step Methodology
  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Cut 250-350 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.

    • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on the stage of an upright microscope.

    • Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

    • Visualize neurons using differential interference contrast (DIC) optics.

  • Whole-Cell Patch-Clamp Recording:

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with internal solution.

    • Approach a target neuron and establish a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV (voltage-clamp) or record its resting membrane potential (current-clamp).

  • Measurement of Tonic GABAergic Current:

    • In voltage-clamp mode, record a stable baseline current for 5-10 minutes.

    • To isolate GABAergic currents, add antagonists for glutamatergic transmission (e.g., CNQX and AP5) to the aCSF.

    • Apply this compound (e.g., 100 µM) to the bath and record for 15-20 minutes.

    • At the end of the recording, apply a GABAA receptor antagonist (e.g., bicuculline, 50 µM) to block all GABAergic currents.

    • The tonic GABAergic current is measured as the difference in the holding current before and after the application of bicuculline.[8][10]

  • Measurement of Phasic GABAergic Currents (sIPSCs and eIPSCs):

    • Record sIPSCs in the presence of glutamate receptor blockers.

    • To record eIPSCs, place a stimulating electrode near the recorded neuron to evoke synaptic release.

    • Analyze changes in the frequency, amplitude, and kinetics of IPSCs before and after this compound application.

Patch_Clamp_Workflow Slice_Prep Slice Preparation Recovery Recovery (aCSF, 32-34°C) Slice_Prep->Recovery Recording Whole-Cell Recording Recovery->Recording Baseline Baseline Recording Recording->Baseline VGB_App This compound Application Baseline->VGB_App Bic_App Bicuculline Application VGB_App->Bic_App Analysis Data Analysis Bic_App->Analysis

Caption: Workflow for patch-clamp experiments.

Protocol 2: In Vivo Electroencephalography (EEG) Recordings

This protocol is designed to assess the effects of this compound on large-scale network activity and seizure-like events in freely moving animals.

Materials and Reagents
  • This compound

  • Sterile saline

  • Surgical tools for electrode implantation

  • EEG recording system (amplifier, data acquisition unit)

  • Video monitoring system

Step-by-Step Methodology
  • Electrode Implantation Surgery:

    • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant recording electrodes (e.g., screw electrodes) over specific brain regions (e.g., cortex, hippocampus) and a reference electrode over a region of low electrical activity (e.g., cerebellum).

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animal to recover from surgery for at least one week.

  • EEG Recording:

    • Connect the animal to the EEG recording system via a flexible cable and commutator to allow for free movement.

    • Record baseline EEG activity for a sufficient duration (e.g., 24-48 hours) to establish a stable baseline.

    • Simultaneously record video to correlate behavioral changes with EEG activity.

  • This compound Administration and Recording:

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle control.

    • Continue to record EEG and video for a predetermined period (e.g., several days) to observe both acute and long-term effects.

  • Data Analysis:

    • Analyze the EEG data for changes in power spectral density across different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Quantify the occurrence, duration, and characteristics of any seizure-like activity.

    • Correlate changes in EEG with behavioral observations. A study on epileptic spasms found that EEG-based functional connectivity networks could provide valuable information for estimating individual treatment responses.[11][12]

EEG_Workflow Surgery Electrode Implantation Recovery Surgical Recovery (1 week) Surgery->Recovery Baseline Baseline EEG Recording (24-48h) Recovery->Baseline Admin This compound/Vehicle Administration Baseline->Admin Post_Admin Post-Administration EEG Recording Admin->Post_Admin Analysis Data Analysis (Spectral, Seizure) Post_Admin->Analysis

Caption: Workflow for in vivo EEG experiments.

Trustworthiness and Validation

To ensure the reliability and validity of the experimental findings, several control measures are essential:

  • Vehicle Controls: Always include a group of animals or slices treated with the vehicle solution in which this compound is dissolved.

  • Dose-Response Curves: Establish the effect of different concentrations of this compound to determine the optimal dose and to understand the dose-dependent effects. Studies have shown that brain GABA levels rise in proportion to this compound dose up to 3 g/day , but doubling the dose to 6 g/day failed to increase brain GABA further.[7]

  • Time-Course Experiments: Monitor the effects of this compound over time to capture both acute and chronic changes in neuronal activity. A single oral dose of this compound has been shown to rapidly increase brain GABA.[13]

  • Pharmacological Controls: Use specific antagonists (e.g., bicuculline for GABAA receptors) to confirm that the observed effects are mediated by the intended target.

  • Histological Verification: For in vivo studies, verify the correct placement of electrodes post-mortem.

Concluding Remarks

Electrophysiological techniques provide a powerful and direct means to investigate the functional consequences of this compound's mechanism of action. By carefully designing and executing experiments using methods such as patch-clamp and EEG, researchers can gain a detailed understanding of how this important antiepileptic drug modulates neuronal activity at multiple levels, from single synapses to large-scale brain networks. This knowledge is crucial for optimizing therapeutic strategies, developing novel GABAergic modulators, and ultimately improving the treatment of epilepsy. It is also important to consider the potential adverse effects, such as visual field defects, which have been linked to electrophysiological changes in the retina.[14][15][16]

References

Application Notes and Protocols for Non-invasive Monitoring of GABA Levels Following Vigabatrin Administration

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of GABA and the Action of Vigabatrin

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] A deficit in GABAergic neurotransmission is implicated in various neurological and psychiatric disorders, most notably epilepsy.[3] this compound (VGB), marketed as Sabril®, is an antiepileptic drug specifically designed to enhance GABAergic inhibition.[1][4][5] Its mechanism of action is well-characterized; this compound is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.[1][5][6] By inhibiting GABA-T, this compound leads to a significant and sustained increase in brain GABA concentrations, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[1][4][7] Notably, the therapeutic effects of this compound are not directly correlated with its plasma concentration due to its irreversible enzymatic inhibition, making direct monitoring of brain GABA levels a more relevant pharmacodynamic marker.[6][7]

This guide provides a comprehensive overview of non-invasive methods for monitoring the pharmacodynamic effects of this compound by measuring changes in brain GABA levels. We will delve into the principles, protocols, and data analysis for the most established technique, Magnetic Resonance Spectroscopy (MRS), and discuss the potential and limitations of Positron Emission Tomography (PET).

Visualizing the Mechanism of Action of this compound

To understand the basis for monitoring GABA levels, it is essential to visualize the biochemical pathway affected by this compound.

Vigabatrin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Synthesis GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Vesicle Synaptic Vesicle GABA->Vesicle Packaging Degradation Degradation Products GABA_T->Degradation This compound This compound This compound->GABA_T Irreversible Inhibition GABA_released GABA Vesicle->GABA_released Release GABA_released->GABA_T Reuptake & Degradation GABA_receptor GABA Receptor GABA_released->GABA_receptor Binding MRS_Workflow cluster_preparation Subject Preparation & Setup cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Subject_Positioning Subject Positioning in MRI Scanner Informed_Consent->Subject_Positioning Anatomical_Scan High-Resolution Anatomical Scan (e.g., T1-weighted) Subject_Positioning->Anatomical_Scan Voxel_Placement Voxel of Interest (VOI) Placement Anatomical_Scan->Voxel_Placement Shimming Magnetic Field Shimming Voxel_Placement->Shimming MEGA_PRESS MEGA-PRESS Sequence Acquisition Shimming->MEGA_PRESS Quality_Control Data Quality Control MEGA_PRESS->Quality_Control Spectral_Processing Spectral Processing (Frequency & Phase Correction) Quality_Control->Spectral_Processing Quantification GABA Quantification (e.g., Gannet, LCModel) Spectral_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Application Note & Protocols: A Framework for Assessing the Neuroprotective Properties of Vigabatrin Using In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Rationale for Investigating Vigabatrin as a Neuroprotective Agent

This compound (VGB), marketed as Sabril®, is an anticonvulsant medication primarily indicated for refractory complex partial seizures and infantile spasms.[1][2][3] Its mechanism of action is well-characterized; this compound is a structural analogue of gamma-aminobutyric acid (GABA) that acts as an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation.[1][4][5] This inhibition leads to a significant and sustained increase in GABA concentrations within the central nervous system.[2][4]

The foundational principle of synaptic inhibition in the brain is mediated by the GABAergic system.[2] By augmenting this natural "brake" on neuronal firing, this compound effectively controls the hyperexcitability that characterizes seizures.[2][6] This primary mechanism raises a compelling hypothesis: by increasing inhibitory tone, could this compound also protect neurons from excitotoxic insults? Excitotoxicity, a pathological process where excessive activation of excitatory neurotransmitter receptors (primarily by glutamate) leads to neuronal damage and death, is a common pathway in many acute and chronic neurological disorders. Emerging research suggests that GABA-T inhibitors may offer neuroprotection by reducing excitotoxicity.[7] Furthermore, some studies indicate that this compound may also modulate glutamate levels, further supporting its potential role in neuroprotection.[8][9][10][11]

This guide provides a comprehensive framework of cell-based assays designed to systematically evaluate the neuroprotective potential of this compound. We will detail a logical progression of experiments, from establishing baseline cytotoxicity to probing specific mechanisms of cell death, including apoptosis, oxidative stress, and mitochondrial dysfunction. These protocols are designed for researchers, scientists, and drug development professionals seeking to rigorously test this compound's neuroprotective efficacy in a controlled, in vitro environment.

Core Scientific Strategy: A Multi-Assay Approach

To build a robust case for neuroprotection, a single assay is insufficient. We advocate for a multi-pronged strategy that assesses cell health from several angles. The overall workflow involves three key phases:

  • Establish a Therapeutic Window: Determine the concentration range of this compound that is non-toxic to the chosen neuronal cell model. This is critical to ensure that any observed protective effects are not artifacts of the compound itself.

  • Induce a Neurotoxic Insult: Utilize a relevant stressor to model neuronal damage in vitro. A common and highly relevant model for this purpose is glutamate-induced excitotoxicity.

  • Evaluate Protective Efficacy: Co-treat cells with the neurotoxic agent and a non-toxic concentration of this compound to quantify the degree of protection across multiple endpoints.

For the protocols described below, we will use a hypothetical model of primary rat cortical neurons, a well-established system for neuroprotection studies.[12][13] However, these assays are adaptable to other models, such as human iPSC-derived neurons or neuronal cell lines (e.g., SH-SY5Y, HT22).[14]

Assay 1: Determining the Non-Toxic Working Concentration of this compound

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. This assay is essential for identifying the concentration of this compound to be used in subsequent neuroprotection experiments.

Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed primary cortical neurons in a 96-well plate at a density of 1 x 10⁵ cells/well and culture for 24-48 hours to allow for adherence.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 µM to 1000 µM) in complete culture medium.

  • Treatment: Remove the existing media from the cells and add 100 µL of the various this compound concentrations to the appropriate wells. Include "vehicle control" wells (medium only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16][17][18]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[17]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from the media-only wells.

Hypothetical Data & Interpretation
This compound Conc. (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
101.2499.2%
501.26100.8%
1001.2398.4%
2501.1995.2%
5000.9576.0%
10000.6249.6%

Assay 2: Quantifying Neuroprotection via Cell Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[19] The LDH assay quantitatively measures this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[20][21] This assay serves as a primary endpoint to determine if this compound can prevent cell death induced by a neurotoxic stimulus.

Protocol: LDH Cytotoxicity Assay
  • Cell Plating & Pre-treatment: Seed primary cortical neurons in a 96-well plate as described previously. After 24 hours, pre-treat the designated wells with 100 µM this compound for 2 hours.

  • Controls Setup:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the endpoint.

    • Vehicle Control: Cells treated with vehicle + neurotoxin.

    • VGB Control: Cells treated with 100 µM this compound only.

  • Neurotoxic Insult: Add the neurotoxin (e.g., 100 µM Glutamate) to the appropriate wells (Vehicle Control and this compound pre-treated wells).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mix (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Hypothetical Data & Interpretation
Treatment GroupMean Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0.200%
Maximum Release1.50100%
Glutamate (100 µM)1.1170%
This compound (100 µM) + Glutamate0.5930%

Visualizing the Scientific Framework

To better understand the relationships between this compound's mechanism and the experimental design, the following diagrams illustrate the key concepts and workflows.

Vigabatrin_Mechanism cluster_0 Normal Synaptic State cluster_1 This compound Intervention Glutamate Glutamate GABA_syn GABA GABA_T GABA-Transaminase (GABA-T) GABA_syn->GABA_T Degradation Metabolites Inactive Metabolites GABA_T->Metabolites VGB This compound GABA_T_inhibited GABA-T (Inhibited) VGB->GABA_T_inhibited Irreversible Inhibition GABA_increased Increased GABA (Neuroprotection) Glutamate_reduced Reduced Excitotoxicity GABA_increased->Glutamate_reduced Enhances Inhibitory Tone

Caption: this compound's mechanism of action leading to neuroprotection.

Experimental_Workflow cluster_assays Endpoint Assays (24h post-insult) start Start: Neuronal Cell Culture assay1 Assay 1: MTT Determine this compound's Non-Toxic Dose start->assay1 pretreat Pre-treat Cells with Non-Toxic this compound Dose assay1->pretreat induce Induce Neurotoxic Insult (e.g., Glutamate) pretreat->induce assay2 Assay 2: LDH (Cytotoxicity) induce->assay2 assay3 Assay 3: Caspase-3 (Apoptosis) induce->assay3 assay4 Assay 4: ROS (Oxidative Stress) induce->assay4 assay5 Assay 5: JC-1 (Mitochondrial Health) induce->assay5 analyze Data Analysis & Interpretation assay2->analyze assay3->analyze assay4->analyze assay5->analyze end Conclusion: Assess Neuroprotective Efficacy analyze->end

Caption: A comprehensive workflow for assessing neuroprotection.

Probing Deeper Mechanisms: Apoptosis, Oxidative Stress, and Mitochondrial Health

While LDH release is a robust marker of cell death, understanding how this compound protects neurons requires assays that probe upstream cellular events.

Assay 3: Investigating the Apoptotic Pathway

Principle: Caspase-3 is a key "executioner" enzyme in the apoptotic cascade.[22] Its activation is a critical step leading to the dismantling of the cell. This assay uses a specific peptide substrate (DEVD) labeled with a colorimetric (pNA) or fluorometric group. When cleaved by active Caspase-3, the reporter group is released, and its signal can be quantified.[22]

  • Cell Treatment: Treat cells in a 6-well plate as described in the LDH assay (Control, Glutamate, VGB + Glutamate).

  • Cell Lysis: After 24 hours, harvest the cells and lyse them using a chilled lysis buffer.[23] Centrifuge to pellet debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the reaction buffer containing the DEVD-pNA substrate.

  • Incubation & Measurement: Incubate for 1-2 hours at 37°C.[24] Read the absorbance at 405 nm.

  • Analysis: Express Caspase-3 activity as a fold change relative to the untreated control.

Treatment GroupRelative Caspase-3 Activity (Fold Change)
Control1.0
Glutamate (100 µM)4.5
This compound (100 µM) + Glutamate1.8
Assay 4: Assessing Oxidative Stress

Principle: Reactive Oxygen Species (ROS) are highly reactive molecules that can damage cellular components, leading to cell death.[25] The DCFH-DA assay is widely used to measure intracellular ROS. The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF).[25][26] The fluorescence intensity is proportional to the level of intracellular ROS.

  • Cell Treatment: Plate and treat cells in a black, clear-bottom 96-well plate as previously described.

  • Probe Loading: After the treatment period (e.g., 6 hours, as ROS production can be an earlier event), remove the media and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well.[27]

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.[25][27][28]

  • Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).[25]

  • Analysis: Express ROS levels as a percentage of the glutamate-treated group after subtracting background fluorescence.

Treatment GroupRelative Fluorescence Units (RFU)% ROS Production
Control15015%
Glutamate (100 µM)1000100%
This compound (100 µM) + Glutamate45045%
Assay 5: Evaluating Mitochondrial Health

Principle: The loss of mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial dysfunction and an early event in apoptosis.[29] The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[30] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[31] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Cell Treatment: Plate and treat cells in a black, clear-bottom 96-well plate.

  • JC-1 Staining: After the treatment period (e.g., 12-24 hours), remove the culture medium and add 100 µL of JC-1 working solution (typically 1-10 µM) to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Wash: Aspirate the staining solution and wash wells twice with pre-warmed assay buffer.

  • Measurement: Read the fluorescence at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/595 nm) wavelengths.

  • Analysis: Calculate the ratio of red fluorescence (aggregates) to green fluorescence (monomers). A decrease in this ratio signifies mitochondrial depolarization.

Treatment GroupRed/Green Fluorescence RatioMitochondrial Health
Control5.8High
Glutamate (100 µM)1.2Depolarized
This compound (100 µM) + Glutamate4.1Preserved

Integrated_Pathways cluster_mechanisms Cellular Damage Mechanisms Glutamate Neurotoxic Insult (e.g., Glutamate) ROS ↑ Oxidative Stress (Assay 4: ROS) Glutamate->ROS Mito Mitochondrial Dysfunction (Assay 5: JC-1) Glutamate->Mito VGB This compound VGB->ROS Inhibits VGB->Mito Preserves Caspase ↑ Caspase-3 Activation (Assay 3: Caspase-3) VGB->Caspase Inhibits ROS->Mito Mito->Caspase Death Cell Death (Membrane Damage) Caspase->Death Viability Cell Viability (Assay 2: LDH) Death->Viability Measured by

Caption: Interconnected pathways of neurodegeneration and points of this compound's intervention.

Comprehensive Summary and Final Interpretation

By integrating the results from this suite of assays, a researcher can build a powerful, multi-faceted argument for this compound's neuroprotective properties. The hypothetical data presented here collectively demonstrates that in an in vitro model of glutamate excitotoxicity, 100 µM this compound:

  • Is not inherently toxic to the neurons (MTT Assay).

  • Significantly reduces overall cell death and preserves plasma membrane integrity (LDH Assay).

  • Inhibits the activation of apoptotic machinery by blocking Caspase-3 activation (Caspase-3 Assay).

  • Mitigates oxidative stress by lowering intracellular ROS levels (ROS Assay).

  • Preserves mitochondrial health by preventing the collapse of the mitochondrial membrane potential (JC-1 Assay).

This cohesive dataset provides strong, mechanistically supported evidence that this compound exerts a neuroprotective effect against glutamate-induced toxicity. The protection appears to be mediated through the suppression of multiple cell death pathways, including apoptosis, oxidative stress, and mitochondrial dysfunction. These foundational in vitro findings can serve as a strong rationale for advancing neuroprotective studies of this compound into more complex pre-clinical models.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Vigabatrin-Induced Retinal Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for researchers investigating Vigabatrin (VGB)-induced retinal toxicity. As an irreversible inhibitor of GABA transaminase (GABA-T), VGB is a critical therapeutic for infantile spasms and refractory complex partial seizures.[1][2] However, its clinical utility is hampered by a significant risk of retinal toxicity, leading to irreversible peripheral visual field defects in a substantial percentage of patients.[3][4] Animal models are indispensable for dissecting the underlying mechanisms and developing protective strategies.

This guide is designed to provide practical, in-depth technical support, moving from common experimental questions to complex troubleshooting and mechanistic insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when setting up and running VGB toxicity studies.

Q1: Which animal model is most appropriate for my VGB study?

A: The choice of animal model depends on your specific research question. Rodents are the most common due to cost, ease of handling, and the availability of genetic strains.

  • Rats (especially albino strains like Sprague-Dawley or Wistar): These models are well-characterized and exhibit robust retinal toxicity, including photoreceptor layer disorganization and functional deficits detectable by electroretinography (ERG).[5][6] They are excellent for histological and functional outcome studies.

  • Mice (e.g., C57BL/6J, albino strains): Mice offer the significant advantage of available transgenic lines, which are invaluable for mechanistic studies. For instance, using mice with mutations in phototransduction genes has helped demonstrate that light exposure exacerbates VGB toxicity.[3][7] However, some studies in pigmented mice (C57BL/6J) have shown more subtle retinal changes, such as bipolar and horizontal cell remodeling, rather than overt degeneration.[8][9]

Q2: I'm not seeing consistent retinal toxicity. What are the most critical experimental variables to control?

A: Consistency is key. Several factors critically influence the manifestation of VGB toxicity:

  • Light Exposure: This is arguably the most critical co-factor. VGB-induced retinal damage is profoundly light-dependent.[5][10] Animals housed in darkness show significantly reduced or no retinal lesions compared to those in standard light/dark cycles.[5] For reproducible results, you MUST standardize and report your lighting conditions (intensity in lux, cycle duration). Constant light exposure can be used to accelerate toxicity.[3]

  • Dosage and Duration: Toxicity is dose- and duration-dependent.[11][12] Chronic administration is required to mimic the clinical scenario. Refer to the table below for starting points, but pilot studies are essential to establish the optimal regimen for your specific model and experimental endpoint.

  • Animal Strain: Albino animals are generally more susceptible to VGB-induced phototoxicity than pigmented strains.[5][13]

Table 1: Example this compound Dosing Regimens in Rodent Models

Animal ModelDosage RangeRouteDurationKey FindingsReference(s)
Rat (Albino)30 - 250 mg/kg/dayOral / IP45-65 daysOuter nuclear layer disorganization, reduced ERG amplitudes.[3][14]
Mouse (Albino)3 mg/dayOral29 daysReduced photopic ERG; damage attenuated by taurine.[5]
Mouse (C57BL/6J)100-200 mg/kg/dayIP8 weeksAltered ERG oscillatory potentials, bipolar cell remodeling.[8]
Neonatal Rat40 mg/kg/dayIPP4 to P29Cone damage and retinal ganglion cell loss.[13]

Q3: What is the earliest detectable sign of VGB toxicity in animal models?

A: Functional changes measured by ERG often precede detectable structural changes. Specifically, alterations in the photopic ERG responses (cone-driven) and oscillatory potentials (OPs) are among the earliest indicators.[1][15][16] A reduction in the 30Hz flicker ERG amplitude is a particularly sensitive marker.[17][18] These functional deficits can be observed before significant retinal thinning is apparent on Optical Coherence Tomography (OCT) or histology.[1]

Part 2: Troubleshooting Experimental Workflows

Even with a well-designed protocol, technical issues can arise. This section provides solutions to common problems encountered during data acquisition.

Troubleshooting Guide: Electroretinography (ERG)

Issue 1: High variability in ERG recordings between animals in the same group.

  • Causality: ERG signals are highly sensitive to physiological and technical variables. Inconsistency in animal state or electrode placement is a common cause of variability.

  • Solutions:

    • Standardize Anesthesia: Use a consistent anesthetic protocol. The depth of anesthesia can affect ERG amplitudes. Ensure the animal's body temperature is maintained at 37°C throughout the recording session.

    • Ensure Full Dark/Light Adaptation: For scotopic (rod-driven) recordings, animals must be dark-adapted overnight (at least 12 hours) without any light leaks. For photopic (cone-driven) recordings, a consistent light adaptation period (e.g., 10 minutes) under a defined background illumination is critical.

    • Consistent Electrode Placement: The corneal electrode must be centered and maintain good contact. Use a drop of methylcellulose to ensure conductivity and prevent corneal drying. Ensure reference and ground electrodes are placed consistently (e.g., subdermally in the cheek and tail, respectively).

    • Pupil Dilation: Always use a mydriatic agent (e.g., Tropicamide) to achieve maximum and consistent pupil dilation for every animal. This ensures the same amount of light stimulus reaches the retina each time.

Issue 2: ERG waveforms are noisy or show significant artifacts.

  • Causality: Electrical noise from nearby equipment or muscle movement (EMG) can contaminate the small microvolt-level ERG signal.

  • Solutions:

    • Create a Faraday Cage: Conduct recordings within a grounded Faraday cage to shield against external electromagnetic interference.

    • Check Electrode Impedance: Ensure impedances are low and stable. Poor contact results in noise.

    • Secure the Animal: Ensure the animal is well-secured and the anesthetic depth is sufficient to prevent movement and whisker twitching, which create EMG artifacts.

    • Signal Averaging: Increase the number of sweeps averaged for each flash intensity. This improves the signal-to-noise ratio by averaging out random noise.

Troubleshooting Guide: Histology & Imaging

Issue 1: Retinal layers are detached or show folding artifacts in histological sections.

  • Causality: The retina is a delicate tissue. Improper dissection, fixation, or processing can easily introduce artifacts that can be mistaken for VGB-induced pathology (which itself can cause some outer nuclear layer folding).[3]

  • Solutions:

    • Optimize Perfusion & Fixation: For optimal morphology, transcardial perfusion with 4% paraformaldehyde (PFA) is superior to simple eye immersion. If immersion is necessary, create a small puncture at the limbus immediately after enucleation to allow the fixative to penetrate quickly.

    • Gentle Dissection: Handle the eye globe with extreme care. Use fine-tipped forceps and avoid putting pressure on the globe during enucleation and cornea/lens removal.

    • Cryoprotection Gradient: When preparing for cryosectioning, use a sucrose gradient (e.g., 15% then 30%) to prevent ice crystal formation, which can tear the tissue.

    • Control for Artifacts: Always process control and VGB-treated animals simultaneously using the exact same protocol to ensure any observed differences are biological, not technical.

Issue 2: Inconsistent results with Optical Coherence Tomography (OCT).

  • Causality: OCT imaging in rodents requires precise alignment of the optical path with the animal's pupil. Dehydration of the cornea and movement are major sources of error.

  • Solutions:

    • Maintain Corneal Hydration: Apply a clear, viscous gel (e.g., GenTeal) to the cornea and use a coverslip or custom contact lens to create a smooth, hydrated optical surface.

    • Stable Animal Positioning: Use a stereotaxic frame or custom bite bar/head holder to ensure the animal's head is completely immobile during the scan.

    • Consistent Scan Location: Use retinal landmarks, like the optic nerve head, to acquire scans from the same retinal location during longitudinal studies. This is critical for accurately tracking changes in retinal layer thickness over time.

Part 3: Core Mechanisms & Signaling Pathways

Understanding the "why" behind VGB toxicity is crucial for interpreting results and designing mechanistic experiments. The toxicity is multifactorial, with several interconnected pathways implicated.

Primary Mechanism: GABA Accumulation

VGB irreversibly inhibits GABA-T, leading to a massive increase in GABA concentrations.[1][2] The retina has one of the highest concentrations of GABA in the CNS, and VGB accumulates in the retina at levels 5 to 20 times higher than in the brain.[8][11] This supraphysiological GABA level is the initiating insult.

Key Downstream Pathological Pathways
  • Taurine Deficiency: This is a leading hypothesis.[5] VGB treatment causes a significant drop in systemic and retinal taurine levels.[10][19] Taurine is a critical amino acid for retinal health, particularly for photoreceptor and retinal ganglion cell survival.[13][17] The mechanism linking GABA elevation to taurine depletion is not fully elucidated but is a critical area of investigation. Importantly, taurine supplementation has been shown to prevent or significantly reduce VGB-induced retinal damage in animal models, strongly supporting a causal role.[5][13]

  • Phototoxicity & Oxidative Stress: As mentioned, light is a major driver of the damage.[3][7] The phototransduction cascade in photoreceptors is an energy-intensive process that generates reactive oxygen species (ROS). It is hypothesized that the metabolic stress induced by VGB (possibly via taurine depletion) lowers the retina's antioxidant capacity, making it highly vulnerable to light-induced oxidative damage.[20] Experiments in mice with genetic defects in phototransduction show reduced VGB toxicity, directly implicating this pathway.[3][7]

  • Glutamate Excitotoxicity & Neuronal Remodeling: The massive increase in the inhibitory neurotransmitter GABA disrupts the delicate excitatory/inhibitory balance in the retina. This can lead to secondary excitotoxic effects and aberrant neuronal plasticity.[11] Studies in C57BL/6J mice show dramatic remodeling of bipolar and horizontal cell dendrites, which extend abnormally into the outer nuclear layer, indicating a significant disruption of normal retinal circuitry.[8][9]

Visualizing the Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis animal_model Select Animal Model (Rat/Mouse, Strain) dosing Establish Dosing Regimen (Dose, Duration, Route) animal_model->dosing lighting Standardize Lighting (Lux, Cycle) dosing->lighting baseline Acquire Baseline Data (ERG, OCT, Behavior) lighting->baseline vgb_admin VGB Administration baseline->vgb_admin controls Vehicle Controls baseline->controls monitoring Longitudinal Monitoring (OCT, Behavior) vgb_admin->monitoring controls->monitoring endpoint_erg Endpoint ERG monitoring->endpoint_erg euthanasia Euthanasia & Tissue Harvest endpoint_erg->euthanasia histology Histology / IHC euthanasia->histology biochem Biochemistry (Taurine, GABA levels) euthanasia->biochem G vgb This compound gaba_t GABA Transaminase vgb->gaba_t Inhibits gaba ↑↑ Retinal GABA taurine ↓↓ Retinal Taurine gaba->taurine Leads to (?) remodeling Neuronal Remodeling (Bipolar/Horizontal Cells) gaba->remodeling ros ↑ Oxidative Stress (ROS) taurine->ros Exacerbates damage Photoreceptor & RGC Damage Retinal Disorganization taurine->damage Contributes to light Light Exposure phototrans Phototransduction light->phototrans phototrans->ros ros->damage remodeling->damage

References

Technical Support Center: Preclinical Mitigation of Vigabatrin-Associated Visual Field Defects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for preclinical research on Vigabatrin-Associated Visual Field Defects (VAVFD). This resource is designed for researchers, scientists, and drug development professionals actively working to understand and mitigate the retinal toxicity associated with this effective antiepileptic drug.

This compound (VGB), an irreversible inhibitor of GABA-transaminase, elevates GABA levels in the central nervous system, proving effective for infantile spasms and refractory complex partial seizures.[1][2] However, its clinical utility is hampered by the risk of irreversible peripheral visual field loss, a significant concern for patients and clinicians alike.[1][3][4] This guide provides in-depth, evidence-based answers to common questions and detailed protocols to support your preclinical mitigation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during preclinical VAVFD research, providing not just answers but the scientific rationale behind them.

Mechanism & Models

Q1: What is the current understanding of the mechanism behind this compound-associated retinal toxicity?

A1: The precise mechanism of VAVFD is not fully elucidated, but several hypotheses are supported by preclinical and clinical evidence. It's likely a multifactorial process.

  • GABAergic System Disruption: this compound irreversibly inhibits GABA-transaminase, leading to increased GABA concentrations.[2][3] While this is therapeutic in the brain, the retina also has a complex GABAergic system. Excessive GABAergic signaling is thought to contribute to retinal cell dysfunction.[5]

  • Taurine Deficiency: A compelling body of evidence suggests that this compound induces a systemic taurine deficiency.[6][7][8] Taurine is a crucial amino acid for retinal health, particularly for photoreceptor and retinal ganglion cell survival.[1][6] Its deficiency is a key factor in this compound-induced retinal phototoxicity.[7][8] However, some studies in pediatric patients have not found a significant association between this compound use and plasma taurine levels, indicating the relationship may be complex and possibly age-dependent.[9]

  • Phototoxicity and Oxidative Stress: Light exposure has been shown to exacerbate this compound-induced retinal damage in animal models.[3][10] This suggests that phototransduction signaling in both rod and cone photoreceptors plays a role, possibly by increasing metabolic stress and reactive oxygen species production, in a retina already compromised by taurine deficiency or GABAergic imbalance.[3][10] Keeping animals in darkness during treatment has been shown to prevent retinal lesions.[7][8]

  • Retinal Ganglion Cell and Photoreceptor Damage: Histopathological studies in animals and postmortem examination of a patient with VAVFD have revealed a loss of photoreceptors (particularly cones) and retinal ganglion cells (RGCs) and their axons.[11][12] This cellular damage is the anatomical basis for the observed visual field constriction.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Proposed Mechanisms of this compound-Associated Visual Field Defects."

Q2: Which animal models are most appropriate for studying VAVFD and potential mitigation strategies?

A2: Several rodent models have been successfully used, each with its own advantages.

  • Rats (Wistar or Sprague-Dawley): Rats have been extensively used to demonstrate key features of VAVFD, including cone photoreceptor damage, retinal disorganization, and the protective effects of taurine supplementation.[6][12] They are a robust model for histological and functional assessments like electroretinography (ERG).

  • Mice (C57BL/6J or albino strains): Mice offer the significant advantage of available genetic knockout and transgenic lines, which can be invaluable for dissecting specific molecular pathways.[3][10] For example, studies using mice with mutations in phototransduction genes have helped confirm the role of light in toxicity.[3][10] However, some studies have reported difficulty in replicating VGB-associated toxicity in pigmented mice, observing instead neuronal plasticity.[13] Albino strains may be more susceptible to phototoxicity.[7]

  • Rabbits: Rabbits have also been used and can develop cone dysfunction similar to that seen in humans.[14] Their larger eyes can be advantageous for certain imaging techniques.

Troubleshooting Tip: If you are not observing the expected retinal toxicity in your chosen model, consider the following:

  • Light Exposure: Ensure your animals are housed under a standard, consistent light-dark cycle. Increased light intensity or duration can exacerbate toxicity.[3]

  • Drug Dosage and Administration: Verify the dose and route of administration are consistent with published, effective protocols.[13][15]

  • Strain Differences: Be aware of potential strain-specific sensitivities to this compound.

Experimental Design & Endpoints

Q3: My ERG results are inconsistent. How can I improve the reliability of my functional assessments?

A3: Electroretinography (ERG) is a critical tool for assessing retinal function, but it is sensitive to procedural variability. In VAVFD models, look for reduced cone function, such as diminished 30Hz flicker responses and photopic b-wave amplitudes.[12][14][16]

To improve ERG reliability:

  • Dark/Light Adaptation: Strictly control the duration of dark adaptation before scotopic recordings and light adaptation before photopic recordings.

  • Anesthesia: Use a consistent anesthetic agent and dose, as different anesthetics can affect ERG waveforms.

  • Pupil Dilation: Ensure complete and consistent mydriasis with a topical agent (e.g., tropicamide/phenylephrine).

  • Electrode Placement: Maintain consistent placement of the corneal electrode.

  • Body Temperature: Monitor and maintain the animal's body temperature throughout the procedure.

Troubleshooting Tip: Some studies report an enhancement of the scotopic b-wave in mice treated with VGB, possibly due to complex effects on retinal inhibitory circuits.[13] Be prepared to interpret both decreases and increases in specific waveform components in the context of the underlying cellular changes.

Q4: What are the best structural endpoints to quantify retinal damage in my preclinical study?

A4: Combining in-vivo imaging with post-mortem histology provides the most comprehensive structural assessment.

  • Optical Coherence Tomography (OCT): OCT is a non-invasive imaging technique that allows for longitudinal monitoring of retinal layer thickness in the same animal over time.[17] Look for thinning of the retinal nerve fiber layer (RNFL) and changes in the outer retinal layers.[11][17][18][19] This is a powerful tool for assessing the efficacy of a mitigation strategy over the course of treatment.

  • Histology and Immunohistochemistry: Post-mortem analysis is the gold standard for cellular-level assessment.

    • H&E Staining: To assess overall retinal morphology and identify areas of disorganization, particularly in the outer retina.[12]

    • Immunohistochemistry: Use specific markers to quantify changes in different cell populations.

      • GFAP: To assess reactive gliosis, an indicator of retinal stress and injury.[14][15]

      • Cone-specific markers (e.g., Cone Arrestin): To quantify cone photoreceptor loss.[12]

      • RGC markers (e.g., Brn3a, RBPMS): To quantify retinal ganglion cell loss.

    • TUNEL Staining: To identify apoptotic cells.[12]

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

caption: "Experimental Workflow for a VAVFD Mitigation Study."

Mitigation Strategies

Q5: What are the most promising mitigation strategies to investigate in a preclinical setting?

A5: The most investigated and mechanistically supported strategy is taurine supplementation.

  • Taurine Supplementation: Co-administration of taurine with this compound has been shown to partially prevent retinal lesions, including photoreceptor and retinal ganglion cell loss, in neonatal rats.[6] It is believed to work by correcting the drug-induced taurine deficiency.[7][8]

Table 1: Summary of Taurine's Protective Effects in a Preclinical Rat Model

ParameterThis compound OnlyThis compound + TaurineRationale for Improvement
Plasma Taurine Significantly Reduced (~67% lower)[8]Restored towards normal levelsCorrects the drug-induced deficiency.
Cone Photoreceptors Severe damage and reduced density[6][12]Significant rescue of cone segments[15]Taurine is essential for photoreceptor health.[1]
Retinal Ganglion Cells Significant cell loss observed[6]Partial prevention of RGC loss[6]Taurine has neuroprotective effects on RGCs.[6]
Retinal Organization Disorganization of the outer retina[12]Reduced length of disorganized areas[15]Preserving cellular health maintains structural integrity.
ERG (Photopic) Reduced b-wave and flicker response[12]Less reduction in ERG amplitude[15]Reflects improved cone pathway function.
  • Other Neuroprotective Agents: Exploring other neuroprotective molecules that target oxidative stress or apoptosis could be a viable strategy. Studies have shown that unnamed "neuroprotective molecules" can reduce the extent of retinal lesions, suggesting that broader neuroprotection is a valid approach.[15]

  • Novel GABA-T Inhibitors: A future direction is the development of new GABA-transaminase inhibitors that do not accumulate in the retina. For example, preclinical data suggests that the investigational compound OV329 does not preferentially accumulate in the retina compared to this compound, which may translate to a better safety profile.[20]

Detailed Experimental Protocols

Protocol 1: In-Vivo Retinal Structure Assessment using Optical Coherence Tomography (OCT)

Objective: To non-invasively monitor changes in retinal layer thickness over the course of a VAVFD mitigation study.

Materials:

  • Anesthetizing agent (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • Topical mydriatic (e.g., 1% Tropicamide)

  • Goniometric lens for rodents

  • Methylcellulose gel

  • Spectral-Domain OCT (SD-OCT) system with a rodent imaging lens

Procedure:

  • Animal Preparation: Anesthetize the animal and confirm the depth of anesthesia by lack of pedal reflex.

  • Pupil Dilation: Instill one drop of 1% Tropicamide onto the cornea. Wait 5-10 minutes for full dilation.

  • Positioning: Place the animal on the adjustable stage of the OCT system. Use a bite bar and head holder to ensure stability.

  • Lens Placement: Apply a small amount of methylcellulose gel to the cornea and gently place the goniometric lens on the eye to neutralize corneal curvature.

  • Image Acquisition:

    • Align the pupil with the imaging beam.

    • Focus on the retina, using the retinal blood vessels as a guide.

    • Acquire a series of scans centered on the optic nerve head. A circular scan around the optic nerve head is standard for RNFL analysis. Linear scans across the retina can be used to assess other layers.

    • Ensure high-quality scans with a signal strength index above the manufacturer's recommended threshold.

  • Post-Procedure: Remove the lens, gently wipe the eye, and allow the animal to recover on a warming pad.

  • Analysis: Use the OCT software's built-in calipers and segmentation algorithms to measure the thickness of the RNFL and other retinal layers (e.g., outer nuclear layer). Compare measurements between treatment groups and across different time points.[19]

Protocol 2: Ex-Vivo Retinal Histology and GFAP Immunohistochemistry

Objective: To assess retinal morphology and reactive gliosis at the study endpoint.

Materials:

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibody: Rabbit anti-GFAP

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Mounting medium

Procedure:

  • Tissue Harvest and Fixation: Euthanize the animal and immediately enucleate the eyes. Create a small puncture at the limbus and fix the whole eye in 4% PFA overnight at 4°C.[15]

  • Cryoprotection: Transfer the fixed eyes to 15% sucrose in PBS until they sink, then transfer to 30% sucrose in PBS until they sink.

  • Embedding and Sectioning: Embed the eyes in OCT compound and freeze. Cut 10-12 µm thick sections using a cryostat and mount on slides.

  • Immunostaining:

    • Wash slides 3x with PBS.

    • Permeabilize and block the sections with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-GFAP antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash slides 3x with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash slides 3x with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash and mount with an anti-fade mounting medium.

  • Imaging and Analysis: Image the sections using a fluorescence microscope. Assess the upregulation and extension of GFAP staining into the outer retinal layers, which is indicative of Müller cell gliosis and retinal stress.[14]

References

Overcoming poor solubility of Vigabatrin for in vitro experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vigabatrin Experimental Solutions

Introduction: Reframing the this compound Solubility Challenge

Welcome to the technical support guide for this compound. A common inquiry from researchers involves apparent "poor solubility" of this compound for in vitro experiments. However, this perception is often misleading. This compound, as a zwitterionic amino acid derivative, is freely soluble in aqueous solutions [1][2][3]. The challenges researchers face—such as solution cloudiness, crystal formation, or unexpected precipitates—are typically not due to the compound's intrinsic insolubility. Instead, they arise from complex interactions with biological media components, improper solvent selection for high-concentration stocks, or issues with solution stability and storage.

This guide provides a foundational understanding of this compound's properties, robust protocols for its dissolution, and a troubleshooting framework to diagnose and solve the real-world precipitation issues encountered in cell-based and biochemical assays.

Section 1: Understanding this compound's Physicochemical Properties

This compound (γ-Vinyl-GABA) is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme that degrades the neurotransmitter GABA.[4][5] By blocking this enzyme, this compound increases GABA levels, enhancing inhibitory neurotransmission.[6][7] Its efficacy in your experiments depends on maintaining its bioavailability in solution.

The key to this is understanding its chemical nature. With a carboxylic acid group (pKa ≈ 4.0) and an amine group (pKa ≈ 9.7), this compound exists as a zwitterion at physiological pH, which contributes to its high aqueous solubility.[3]

Table 1: Solubility Profile of this compound

SolventReported SolubilityNotes & RecommendationsSource(s)
Water Freely Soluble (~50-100 mg/mL)Primary recommended solvent. Use high-purity, sterile water. Sonication may aid dissolution for high concentrations.[1][2][8]
PBS Soluble (up to 100 mg/mL)Use 1x PBS. High salt concentrations in 10x stocks can reduce solubility.[8]
DMSO Soluble (~27.5 mg/mL for HCl salt)Alternative for specific cases. Requires warming and sonication. Use anhydrous DMSO. Final concentration in media must be low (<0.5%, ideally ≤0.1%) to avoid cytotoxicity.[9][10]
Ethanol Very Slightly SolubleNot recommended for preparing stock solutions.[1][2]
Methanol Slightly SolubleNot recommended for preparing stock solutions.[1][2]

Section 2: Recommended Dissolution Protocols

Adherence to a validated protocol is the first step in preventing solubility issues. Always use high-purity this compound powder and sterile, high-quality solvents.

Protocol 2.1: Preparing High-Concentration Aqueous Stock Solutions (Primary Method)

This is the preferred method for most in vitro applications, including cell culture.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q, WFI, or cell culture grade)

  • Sterile conical tubes

  • Vortex mixer and/or sonicator water bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the required volume of sterile water to achieve the target concentration (e.g., for a 100 mM stock, add ~7.74 mL of water per 100 mg of this compound, MW: 129.16 g/mol ).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is completely clear.[8]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical for cell culture applications.

  • Aliquoting & Storage:

    • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[9]

    • For short-term storage (up to 48 hours), solutions can be kept at 2-8°C.[11][12]

    • For long-term storage, store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[9]

Protocol 2.2: Preparing DMSO Stock Solutions (Alternative Method)

This method should only be used when concentrations exceeding aqueous limits are required or for co-treatment with other DMSO-dependent compounds.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile conical tubes with secure caps

  • Warming block or water bath set to 37°C

Procedure:

  • Weighing: Accurately weigh this compound powder in a sterile tube.

  • Solvent Addition: Add the required volume of anhydrous DMSO.

  • Dissolution: Vortex the solution. Gentle warming to 37°C and sonication may be required to fully dissolve the compound.[9] Caution: DMSO is hygroscopic; use a fresh, unopened bottle if possible to ensure maximal solving power.[9]

  • Storage: Store DMSO stocks in small, tightly sealed aliquots at -20°C or -80°C.

  • Critical Use-Note: When adding the DMSO stock to your aqueous culture medium, the final DMSO concentration must be kept non-toxic (typically ≤0.1%). Always include a vehicle control in your experiment—cells treated with the same final concentration of DMSO without the drug.[13]

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when preparing and using this compound solutions.

Q1: My this compound solution turned cloudy or formed a precipitate immediately after adding it to my cell culture media. What happened?

This is the most frequent problem and is almost always due to a physicochemical interaction with the media, not poor solubility of this compound itself.

  • Cause A: High Salt/Protein Concentration: Complex media like RPMI-1640 or DMEM supplemented with serum contain high concentrations of salts, amino acids, and proteins. Adding a highly concentrated aqueous stock of this compound can disrupt the equilibrium, causing either this compound or media components to "salt out" and precipitate.[14]

  • Cause B: Temperature Shock: Adding a cold (-20°C) stock solution directly to warm (37°C) media can cause a rapid temperature change, leading to the precipitation of less soluble components.[15]

  • Cause C: pH Shift: While unlikely to be a major issue with this compound near neutral pH, ensure your final media pH remains stable after adding the drug solution.

Solution Workflow:

  • Prepare an Intermediate Dilution: Instead of adding the concentrated stock directly to your final culture volume, first dilute the stock 1:10 or 1:20 in a small volume of serum-free media or sterile PBS. Mix gently.[16]

  • Add Slowly to Final Volume: Add the intermediate dilution drop-wise to the final volume of pre-warmed (37°C) complete media while gently swirling the flask or plate. This prevents localized high concentrations and allows for gradual equilibration.

  • Thaw and Warm Stocks: Always thaw frozen stock solutions completely and bring them to room temperature before adding them to warm media.

Q2: I prepared my this compound in water, and it was clear. After storing it in the fridge for a week, I see crystals. Is it still usable?

While aqueous solutions are stable for extended periods, crystallization can occur at low temperatures if the solution is supersaturated.[17][18]

  • Solution: Gently warm the solution to 37°C with swirling.[19] If the crystals fully redissolve and the solution becomes clear, it is generally safe to use. If the precipitate does not dissolve, it may indicate degradation or contamination, and the stock should be discarded. To prevent this, consider preparing stocks at a slightly lower concentration or storing them at room temperature for short periods (up to 21 days in a protected, sterile container) if your protocol allows.[18]

Q3: What is the maximum concentration of this compound I can use in my cell culture?

The limiting factor is not solubility but rather the biological effect and potential cytotoxicity at very high concentrations.

  • Determine Empirically: The optimal concentration is experiment-dependent. Conduct a dose-response curve starting from concentrations reported in the literature for similar cell types or assays (e.g., studies in Caco-2 cells have used concentrations up to 30 mM).[8][20]

  • Mind the Vehicle: If using a DMSO stock, the final concentration is often limited by DMSO toxicity. Ensure your final DMSO concentration does not exceed 0.5% and is consistent across all conditions, including the vehicle control.[13]

Q4: Can I dissolve this compound directly into my 10x PBS or 10x cell culture media concentrate?

No. This is not recommended. The extremely high salt concentration in 10x buffers will significantly reduce the solubility of this compound and will almost certainly cause it to precipitate.[14] Always dissolve this compound in pure water or 1x isotonic buffers.

Section 4: Visualization & Experimental Workflows

Workflow for Diagnosing Precipitation Issues

The following diagram outlines the decision-making process when encountering a precipitate after adding this compound to your experimental system.

G cluster_0 Start: Precipitate Observed cluster_1 Initial Checks cluster_2 Troubleshooting Stock cluster_3 Troubleshooting Media cluster_4 Troubleshooting Interaction start Precipitate observed in final culture medium check_stock Is the stock solution (before adding to media) clear? start->check_stock check_media Is the base media (without drug) clear? check_stock->check_media Yes remake_stock Root Cause: Stock preparation or storage issue. Action: Remake stock solution per Protocol 2.1/2.2. check_stock->remake_stock No media_issue Root Cause: Media contamination or component precipitation. Action: Use fresh, pre-warmed media. Check for contamination. check_media->media_issue No interaction_issue Root Cause: Physicochemical interaction between stock and media. check_media->interaction_issue Yes solution Solution: 1. Use intermediate dilution step. 2. Add stock slowly to pre-warmed media. 3. Ensure stock is at room temp. interaction_issue->solution

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Investigating the Chemical Stability of Vigabatrin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the chemical stability of Vigabatrin in aqueous solutions. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and stability of this compound in aqueous solutions.

Q1: What is the general stability of this compound in a simple aqueous solution at room temperature and under refrigeration?

A: this compound in aqueous solutions, such as those prepared in purified water, exhibits reasonable stability for short-term laboratory use. Studies have shown that extemporaneous solutions of this compound can be stable for up to 21 days when stored at room temperature (15 to 30°C) or under refrigeration (2 to 8°C) in amber glass or PET bottles[1][2]. For reconstituted powder for oral solution, stability has been demonstrated for up to 48 hours under refrigeration in water, as well as in other common liquids like fruit juice, milk, and infant formula[3][4][5]. However, for sensitive analytical studies, it is always recommended to use freshly prepared solutions or to conduct a preliminary stability assessment under your specific experimental conditions.

Q2: How does temperature affect the degradation of this compound in aqueous solutions?

A: Temperature is a critical factor influencing the degradation rate of this compound. As with most chemical reactions, an increase in temperature accelerates the degradation process. One study demonstrated that while this compound solutions were stable for up to 21 days at room and refrigerated temperatures, a significant decrease in concentration (over 10%) was observed after just 7 days when stored at 40°C[1][2]. This underscores the importance of temperature control in your experiments.

Q3: Is this compound sensitive to light?

A: While specific photostability studies detailing the quantum yield and precise photodegradation products of this compound are not extensively available in the public literature, general best practices for handling pharmaceuticals recommend protection from light, especially for stability studies. Forced degradation studies, as outlined by ICH guidelines, include photostability testing to assess the intrinsic photoreactivity of a drug substance[6]. It is advisable to store this compound solutions in amber containers or otherwise protected from light to minimize the potential for photodegradation.

Q4: What are the known degradation products of this compound in aqueous solutions?

A: The primary known degradation product of this compound is this compound EP Impurity A, which has been identified as (5RS)-5-Ethenylpyrrolidin-2-one[7]. Other potential impurities that could arise from synthesis or degradation include 2-(2-aminobut-3-enyl)malonic acid (this compound USP impurity-E) and 2-(2-oxo-5-vinylpyrrolidin-1-yl)acetic acid[8][9]. The formation of these impurities is influenced by the specific stress conditions applied (e.g., pH, temperature).

Troubleshooting Guide for this compound Stability Studies

This section provides practical advice for overcoming common challenges encountered during the analysis of this compound stability.

Issue 1: Inconsistent or Rapid Degradation of this compound in Solution

Symptoms:

  • Rapid loss of this compound concentration even under expectedly stable conditions.

  • High variability in results between replicate samples.

Potential Causes & Solutions:

  • pH Fluctuation: The stability of this compound is pH-dependent. Unbuffered solutions or the use of inappropriate buffers can lead to pH shifts during the experiment, accelerating degradation.

    • Solution: Always use a well-characterized buffer system and verify the pH of your solutions throughout the experiment. The pH of a 1% aqueous solution of this compound is approximately 6.9[10]. It is crucial to select a buffer with a pKa close to the desired pH to ensure adequate buffering capacity.

  • Contaminants: Trace metal ions or other reactive species in your solvent or on your glassware can catalyze degradation reactions.

    • Solution: Use high-purity water (e.g., HPLC-grade) and meticulously clean all glassware. Consider rinsing glassware with a chelating agent like EDTA to remove trace metal ions.

  • Microbial Growth: In non-sterile aqueous solutions, microbial growth can alter the pH and introduce enzymes that may degrade this compound.

    • Solution: For longer-term studies, consider sterile filtration of your solutions and working under aseptic conditions. Alternatively, include a suitable antimicrobial preservative if it does not interfere with your analytical method.

Issue 2: Analytical Challenges in HPLC Analysis

Symptoms:

  • Peak tailing or fronting for the this compound peak.

  • Poor resolution between this compound and its degradation products.

  • Baseline noise or drift.

Potential Causes & Solutions:

  • Peak Tailing: This is often observed with amine-containing compounds like this compound due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the protonated amine of this compound[11].

      • Use of End-Capped Columns: Employ a high-quality, end-capped C18 column specifically designed to minimize silanol interactions.

      • Ion-Pairing Agents: In some cases, adding an ion-pairing agent to the mobile phase can improve peak shape, but this can complicate method development and column cleaning.

  • Poor Resolution: Inadequate separation between the parent drug and its degradation products can lead to inaccurate quantification.

    • Solution: A stability-indicating method must be able to resolve all potential degradation products from the parent peak. Method development and validation are crucial. A reported stability-indicating HPLC method for this compound utilizes a mobile phase of acetonitrile and methanol (95:05) with the pH adjusted to 3, and detection at 285 nm[11][12]. You may need to optimize the mobile phase composition, gradient, and flow rate for your specific column and instrument.

  • Baseline Issues: Noisy or drifting baselines can interfere with the accurate integration of peaks.

    • Solution: Ensure proper mobile phase degassing, use high-purity solvents, and allow the system to equilibrate thoroughly. Check for leaks in the HPLC system and ensure the detector lamp is functioning correctly.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies and a validated HPLC method for the analysis of this compound.

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions, in line with ICH guidelines[6][7][13].

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and thermal stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water

  • HPLC-grade methanol and acetonitrile

  • pH meter

  • Calibrated oven or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or heating at 60°C.

  • Alkaline Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

    • If no degradation is observed, repeat with 1 N NaOH and/or heating at 60°C.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Transfer 10 mL of the stock solution into a vial and heat in an oven or water bath at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

  • Control Sample: Keep a portion of the stock solution at refrigerated temperature (2-8°C), protected from light, to serve as a control.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is based on a published procedure and is suitable for separating this compound from its potential degradation products[11][12].

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile:Methanol (95:05 v/v), pH adjusted to 3 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 285 nm
Column Temperature Ambient (or controlled at 25°C for better reproducibility)

Method Validation:

This method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ)[11]. Specificity is of utmost importance for a stability-indicating method and should be demonstrated by the absence of interference from degradation products, impurities, and excipients at the retention time of this compound.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in a clear and organized manner.

Table 1: Summary of this compound Stability under Different Storage Conditions

Storage ConditionDuration% this compound RemainingReference
Refrigerated (2-8°C)21 days>95%[1][2]
Room Temperature (15-30°C)21 days>95%[1][2]
Elevated Temperature (40°C)7 days<90%[1][2]
Refrigerated (in water, juice, milk)48 hours95.0-105.0%[3][4]

Visualization of Key Concepts

Diagram 1: General Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, RT) stock->acid Expose to base Alkaline Hydrolysis (0.1N NaOH, RT) stock->base Expose to oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Stress (60°C) stock->thermal Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize (for acid/base samples) sampling->neutralize hplc Analyze by Stability- Indicating HPLC sampling->hplc neutralize->hplc pathway Identify Degradation Products & Pathways hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for a forced degradation study of this compound.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

G cluster_solutions Solutions start Peak Tailing Observed q1 Check Mobile Phase pH start->q1 sol1 Lower pH to ~3 q1->sol1 pH > 4? sol2 Use End-Capped Column q1->sol2 pH optimal sol3 Check for Column Contamination sol2->sol3 sol4 Reduce Sample Concentration sol3->sol4

Caption: Troubleshooting logic for HPLC peak tailing in this compound analysis.

References

Understanding the mechanisms of acquired resistance to Vigabatrin in epilepsy models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers investigating acquired resistance to Vigabatrin (VGB) in epilepsy models. As Senior Application Scientists, we understand the complexities and nuances of your research. This guide is designed to provide practical, field-tested advice to help you navigate common experimental challenges, troubleshoot unexpected results, and ensure the integrity of your findings. We will delve into the causality behind experimental choices, offering not just protocols but the scientific reasoning that underpins them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and practical questions that frequently arise when designing and executing studies on this compound resistance.

Question 1: What are the primary hypothesized mechanisms of acquired this compound resistance?

Answer: Acquired resistance to this compound, an irreversible inhibitor of GABA-transaminase (GABA-T), is a significant clinical challenge. While the precise mechanisms are still under active investigation, several key hypotheses are supported by preclinical data:

  • Upregulation of GABA-T Expression: The most commonly cited mechanism is a compensatory overexpression of the target enzyme, GABA-T. The cell or organism may increase the synthesis of new GABA-T to overcome the irreversible inhibition, effectively creating a "molecular sink" that requires higher concentrations of VGB to achieve a therapeutic effect.

  • Alterations in the GABA Shunt Pathway: this compound's action directly impacts the GABA shunt. Resistance may develop through metabolic reprogramming, where alternative pathways for glutamate and GABA metabolism are upregulated to maintain neurotransmitter homeostasis.

  • Blood-Brain Barrier (BBB) Adaptations: In in vivo models, chronic VGB exposure may lead to changes in the expression or activity of transporters at the BBB, reducing the effective concentration of the drug that reaches the central nervous system.

  • Changes in GABA Receptor Subunits: While less directly related to VGB's primary mechanism, adaptive changes in the expression or sensitivity of GABA receptors (e.g., GABAA receptors) could contribute to a reduced physiological response to the elevated GABA levels induced by VGB.

Question 2: What are the most appropriate in vitro and in vivo models to study this compound resistance?

Answer: The choice of model is critical and depends on the specific research question.

  • In Vitro Models:

    • Primary Neuronal Cultures: These provide a physiologically relevant system to study neuronal-specific responses to VGB. However, they are challenging to maintain for the long periods required to induce resistance.

    • Neuronal Cell Lines (e.g., SH-SY5Y, Neuro-2a): These are more robust for long-term culture and are useful for studying cellular and molecular mechanisms like enzyme upregulation. The primary limitation is that they may not fully recapitulate the complex synaptic physiology of primary neurons.

    • Organotypic Slice Cultures: These preserve the 3D architecture and synaptic connectivity of brain tissue, offering a good balance between in vitro control and in vivo complexity.

  • In Vivo Models:

    • Chemoconvulsant Models (e.g., Pilocarpine, Kainic Acid): These models are widely used to induce chronic epilepsy in rodents. Animals that initially respond to VGB but later develop recurrent seizures are an excellent model for studying acquired resistance.

    • Kindling Models: The kindling model, which involves repeated subconvulsive electrical or chemical stimulation, mimics the progressive development of epilepsy and can be adapted to study the loss of VGB efficacy over time.

A multi-model approach is often the most powerful, using cell lines to elucidate specific molecular pathways and in vivo models to validate these findings in a complex physiological context.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for specific experimental issues in a Q&A format, complete with step-by-step protocols.

Guide 1: In Vitro Resistance Induction

Problem: My neuronal cell line shows high variability in its response to this compound, making it difficult to establish a stable resistant population.

Potential Causes & Solutions:

  • Cause: Inconsistent Drug Activity. This compound solutions can degrade over time.

    • Solution: Always prepare fresh this compound solutions from powder for each experiment. If you must store solutions, aliquot and freeze them at -80°C for no longer than one month. Conduct a dose-response curve with each new batch to verify its IC50.

  • Cause: Cell Culture Instability. High passage numbers can lead to genetic drift and altered phenotypes.

    • Solution: Use low-passage cells (e.g., < passage 20) from a reliable source. Create a master cell bank and thaw new vials regularly to ensure consistency.

  • Cause: Inappropriate Dosing Strategy. A single high dose can cause excessive cell death, while a dose that is too low may not provide enough selective pressure.

    • Solution: Employ a dose-escalation protocol. This method gradually acclimates the cells to the drug, promoting the survival and proliferation of resistant subpopulations rather than widespread apoptosis.

Workflow for Inducing this compound Resistance In Vitro

cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation A Start with low-passage neuronal cell line B Determine baseline VGB IC50 (e.g., MTT/XTT assay) A->B C Culture cells in continuous low-dose VGB (e.g., IC20) B->C Start Induction D Monitor cell viability and proliferation C->D E Gradually increase VGB dose every 1-2 weeks as cells recover D->E F Establish stable resistant line (grows at 4-5x IC50) E->F Achieve Stability G Re-determine VGB IC50 and calculate Resistance Index (RI) F->G H Characterize mechanism (Western Blot, Enzyme Assay) G->H

Caption: Workflow for developing this compound-resistant cell lines.

Protocol: Determining this compound IC50 using an MTT Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Drug Dilution: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., 1 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50.

Guide 2: Biochemical Assays

Problem: I am not seeing a significant increase in GABA-T protein expression via Western Blot in my confirmed resistant cells.

Potential Causes & Solutions:

  • Cause: The resistance mechanism is not due to protein upregulation.

    • Solution: The primary mechanism could be an increase in enzyme activity rather than amount. A post-translational modification or change in a cofactor could be responsible. It is crucial to perform a GABA-T activity assay in parallel with the Western Blot.

  • Cause: Poor antibody performance or incorrect protocol.

    • Solution:

      • Validate your antibody: Use a positive control (e.g., recombinant GABA-T protein) and a negative control (knockdown/knockout cell lysate if available) to confirm antibody specificity.

      • Optimize lysis buffer: Ensure your lysis buffer contains protease inhibitors to prevent GABA-T degradation.

      • Check transfer efficiency: Use a Ponceau S stain on your membrane after transfer to ensure proteins have successfully transferred from the gel.

Signaling Pathway: Hypothesized Resistance Mechanisms

cluster_resistance Resistance Mechanisms VGB This compound GABAT GABA-Transaminase (GABA-T) VGB->GABAT Irreversible Inhibition SSA Succinic Semialdehyde GABAT->SSA Transamination Upreg 1. Increased Synthesis of new GABA-T GABAT->Upreg Compensatory Upregulation GABA GABA (Increased) SSADH SSADH Succinate Succinate SSADH->Succinate SSA->SSADH SDH SDH TCA TCA Cycle SDH->TCA Succinate->SDH Metabolic 2. Metabolic Reprogramming (Alternative Pathways) TCA->Metabolic Glutamate Glutamate Glutamate->GABA AlphaKG α-Ketoglutarate AlphaKG->GABAT

Caption: Key pathways in this compound action and resistance.

Protocol: GABA-T Activity Assay (Spectrophotometric)

This protocol measures the production of succinate from GABA, which is coupled to the reduction of a chromophore.

  • Homogenate Preparation: Homogenize brain tissue or cell pellets in a cold buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) containing protease inhibitors. Centrifuge at 1,000 x g for 10 minutes to remove debris. Collect the supernatant.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM α-ketoglutarate

    • 1 mM NADP+

    • 0.5 U/mL Succinic semialdehyde dehydrogenase (SSADH)

  • Initiate Reaction: Add 20-50 µg of protein from your homogenate to the reaction mixture. Finally, add 10 mM GABA to start the reaction. The final volume should be 200 µL.

  • Readout: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm (corresponding to NADPH formation) every minute for 20-30 minutes.

  • Analysis: The rate of change in absorbance (ΔAbs/min) is proportional to the GABA-T activity. Normalize this rate to the total protein concentration in the sample (measured by BCA or Bradford assay). Compare the activity in sensitive vs. resistant samples.

Table 1: Troubleshooting GABA-T Activity Assays

Problem Potential Cause Recommended Solution
No activity detected Degradation of enzymes in the sample.Ensure samples are kept on ice at all times and use fresh protease inhibitors.
Omission of a key reagent (e.g., α-ketoglutarate).Double-check the preparation of your reaction mixture.
High background noise Endogenous NADPH in the sample.Run a control reaction for each sample that contains all reagents except GABA. Subtract this background rate.
Non-linear reaction rate Substrate depletion or enzyme instability.Use less protein extract or measure the initial linear phase of the reaction for your calculations.

Part 3: Data Interpretation

Question: I have generated a resistant cell line with a 5-fold increase in the IC50 for this compound. Western blotting shows a 2-fold increase in GABA-T protein, and the activity assay shows a 4-fold increase in GABA-T activity. How do I interpret this?

Answer: This is an excellent example of a multi-faceted resistance profile.

  • The 5-fold increase in IC50 clearly validates the resistant phenotype .

  • The 2-fold increase in protein expression confirms that upregulation of GABA-T synthesis is a contributing factor, but it doesn't fully account for the level of resistance.

  • The 4-fold increase in enzyme activity is the key finding. Since the activity increase is greater than the protein increase, this suggests an additional mechanism is at play. This could be a post-translational modification that enhances the catalytic efficiency of each GABA-T enzyme molecule, or a change in the availability of cofactors.

Your next steps should be to investigate these possibilities. For example, you could explore phosphorylation or other modifications of GABA-T in your resistant line compared to the sensitive parent line.

Table 2: Example Data from Sensitive vs. Resistant Cell Lines

Parameter Parental (Sensitive) Line VGB-Resistant Line Interpretation
This compound IC50 50 µM250 µM (5-fold ↑)Confirms resistant phenotype.
GABA-T Protein Level (Relative Units) 1.02.1 (2.1-fold ↑)Upregulation of synthesis is a contributing factor.
GABA-T Activity (nmol/min/mg) 15.262.3 (4.1-fold ↑)Primary mechanism; suggests increased catalytic efficiency.
Resistance Index (RI) N/A5.0Quantifies the degree of acquired resistance.

By systematically applying these validated protocols and troubleshooting guides, you can confidently dissect the mechanisms of acquired this compound resistance in your experimental models. Always ensure that appropriate controls are in place to validate each step of your experimental workflow.

Methods to reduce Vigabatrin-induced intramyelinic edema in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers investigating methods to mitigate Vigabatrin-induced intramyelinic edema (IME). This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support your animal studies.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound-induced intramyelinic edema (IME)?

This compound (VGB) is an irreversible inhibitor of GABA-transaminase used to treat epilepsy.[1] In preclinical toxicology studies, VGB administration has been consistently shown to cause a specific type of brain edema in animal models, including rats, mice, and dogs.[1][2] This condition, known as intramyelinic edema or microvacuolation, is characterized by the separation of the outer layers of the myelin sheath and the formation of fluid-filled vacuoles within the myelin.[3] Histopathologically, it appears as a spongy change in the white matter of specific brain regions like the cerebellum, thalamus, hypothalamus, and columns of the fornix.[4][5] Importantly, this effect has been shown to be reversible upon discontinuation of the drug in animal models.[1][3] While its occurrence in humans was historically debated, some cases have been reported, particularly in infants.[5][6]

Q2: Which animal models are recommended for studying VGB-induced IME?

The choice of model depends on your primary endpoint and available resources.

  • Canine Model (Beagle): This is the preferred model for in vivo monitoring. Dogs reliably develop IME that is readily detectable using Magnetic Resonance Imaging (MRI).[4] A common regimen is the chronic oral administration of 300 mg/kg/day, which produces clear MRI signal changes within 15 weeks.[4] This model is excellent for longitudinal studies assessing the efficacy of an intervention over time.

  • Rodent Model (Rat): Rats are a cost-effective alternative, well-suited for studies relying on terminal endpoints like histopathology. Both Sprague Dawley and Wistar strains have been used.[1][7] Chronic administration of doses ranging from 50 mg/kg/day to 200 mg/kg/day can induce IME.[8][9] This model is ideal for screening multiple compounds or dose levels where terminal tissue analysis is the primary readout.

Q3: How can I monitor the development and reversal of IME during my experiment?

In Vivo Monitoring (Primarily in Dogs): Magnetic Resonance Imaging (MRI) is the gold standard for non-invasive, longitudinal monitoring of VGB-induced IME.[2][4]

  • Key Sequences: Look for bilateral, symmetrical hyperintense signals on T2-weighted and diffusion-weighted imaging (DWI).[5][10]

  • Affected Regions: Monitor the globi pallidi, thalami, columns of the fornix, and cerebellum.[4][5]

  • Benefit: Allows each animal to serve as its own control and enables the tracking of IME resolution after VGB or interventional treatment is stopped.[4][11]

Ex Vivo / Terminal Analysis:

  • Histopathology: Light and electron microscopy of brain tissue is the definitive method for confirming IME. Look for the characteristic microvacuolation in white matter tracts.[5]

  • Biochemical Assays: Brain tissue can be harvested to measure markers related to your intervention's hypothesis, such as taurine concentration or markers of oxidative stress (e.g., malondialdehyde).

Q4: What is the proposed mechanism of VGB-induced IME and where can we intervene?

The precise biochemical cascade leading to the splitting of the myelin sheath is not fully elucidated. However, preclinical evidence points to several plausible mechanisms, which in turn suggest potential points for therapeutic intervention. The leading hypothesis, derived from extensive research on VGB's retinal toxicity, centers on a drug-induced metabolic deficiency.

  • Taurine Deficiency Hypothesis: this compound treatment has been shown to cause a significant depletion of plasma taurine levels in animal models.[9][12] Taurine is a critical osmolyte and cytoprotective agent in the central nervous system. Its deficiency is the established cause of VGB-induced retinal damage.[9] It is highly plausible that taurine depletion also disrupts osmotic balance within the tightly packed myelin sheaths of the brain, leading to fluid accumulation and edema. This presents the most promising target for intervention.

  • Oxidative Stress Hypothesis: Some evidence suggests VGB may increase oxidative stress, which can damage lipid-rich structures like myelin.[13] Reactive oxygen species (ROS) could directly damage myelin membranes, contributing to the observed edema.

  • "Off-Target" Effects: The toxicity could be related to metabolites of VGB or other, as-yet-unidentified off-target interactions.

The following troubleshooting guides provide experimental frameworks for testing interventions based on these hypotheses.

Troubleshooting Guide 1: Establishing a Robust VGB-Induced IME Model

A reliable and reproducible model of VGB-induced toxicity is the foundation of any study seeking to ameliorate it.

Problem: Difficulty in consistently inducing IME or excessive general toxicity (e.g., weight loss) in the animal model.

Solution: Adhere to established, validated protocols and implement rigorous monitoring.

Protocol 1: Canine IME Model for MRI Monitoring
  • Species: Beagle dogs.

  • Administration: 300 mg/kg/day this compound, oral (p.o.), once daily.[4]

  • Duration: 12-15 weeks for induction.[4]

  • Monitoring:

    • Perform baseline MRI scans before starting VGB treatment.

    • Conduct follow-up MRI scans at 4-week intervals to track the onset and progression of T2 hyperintensities in target brain regions.[11]

    • Monitor animal body weight and clinical signs weekly. Adjust supportive care as needed in consultation with veterinary staff.

  • Validation: At the end of the study, correlate MRI findings with histopathological analysis of the brain to confirm microvacuolation.[4]

Protocol 2: Rat IME Model for Histological Screening
  • Species: Wistar or Sprague Dawley rats.

  • Administration: 150-200 mg/kg/day this compound, intraperitoneal injection (i.p.), once daily.[9]

  • Duration: 25-45 days.[8][9]

  • Monitoring:

    • Record body weights daily or tri-weekly. VGB can cause reduced weight gain, which needs to be distinguished from overt toxicity.

    • Observe animals for clinical signs of distress.

  • Validation: The primary endpoint is histopathology. Perfuse animals at the end of the treatment period and process brains for H&E staining and electron microscopy to quantify the degree of microvacuolation in target regions (e.g., cerebellum, optic tract).

ParameterCanine ModelRat Model
Primary Use Case Longitudinal studies, in vivo monitoringScreening, terminal endpoint studies
Dose 300 mg/kg/day, p.o.[4]150-200 mg/kg/day, i.p.[9]
Duration 12-15 weeks[4]4-6 weeks[9]
Key Endpoint MRI (T2 hyperintensity)[4]Histopathology (Microvacuolation)
Main Advantage Non-invasive, each animal is its own controlHigher throughput, lower cost

Troubleshooting Guide 2: Designing Experiments to Reduce VGB-Induced IME

This section outlines experimental designs to test promising therapeutic strategies. Each protocol is designed as a self-validating system with necessary controls.

Experimental Question 1: Can Taurine Supplementation Prevent VGB-Induced IME?

Causality & Rationale: This is the most evidence-based hypothesis. VGB is known to deplete taurine, and taurine supplementation effectively prevents VGB-induced retinal toxicity in rats.[7][9][14] The experiment aims to determine if this protective effect extends to the brain.

Step-by-Step Protocol: VGB + Taurine Co-Treatment in Rats
  • Animal & Group Allocation:

    • Use 40 male Wistar rats, divided into four groups (n=10 per group):

      • Group 1 (Control): Vehicle (0.9% NaCl, i.p.) + Normal drinking water.

      • Group 2 (VGB Only): this compound (150 mg/kg, i.p.) + Normal drinking water.

      • Group 3 (VGB + Taurine): this compound (150 mg/kg, i.p.) + Taurine-supplemented water (0.1M).[9]

      • Group 4 (Taurine Only): Vehicle (0.9% NaCl, i.p.) + Taurine-supplemented water (0.1M).

  • Treatment Period: Administer treatments daily for 45 days. Provide taurine water ad libitum. Refresh taurine solution every 2-3 days.

  • In-Life Monitoring: Record body weights and clinical observations throughout the study.

  • Terminal Procedures (Day 46):

    • Anesthetize animals and collect terminal blood samples via cardiac puncture for plasma taurine analysis (LC-MS/MS).

    • Perfuse animals with saline followed by 4% paraformaldehyde.

    • Harvest brains for histopathological processing.

  • Endpoint Analysis:

    • Primary: Quantify microvacuolation in the cerebellum and optic tract using a semi-quantitative pathology score (e.g., 0=none, 1=mild, 2=moderate, 3=severe). This should be performed by a blinded pathologist.

    • Secondary: Compare plasma taurine levels across all groups.

    • Self-Validation:

      • Group 2 should show significant IME compared to Group 1.

      • Group 2 should have lower plasma taurine than Group 1.[9]

      • Group 4 should show no IME and elevated taurine, confirming the supplement's bioavailability and lack of intrinsic toxicity.

      • The key result is a significant reduction in the IME score in Group 3 compared to Group 2.

Workflow for a Typical Intervention Study

G cluster_setup Setup & Acclimation cluster_treatment Treatment Phase (45 Days) cluster_analysis Endpoint Analysis acclimate Animal Acclimation (1 week) randomize Randomize into 4 Treatment Groups acclimate->randomize baseline Baseline Measurements (Weight, etc.) randomize->baseline g1 Group 1: Vehicle + H2O g2 Group 2: VGB + H2O g3 Group 3: VGB + Taurine g4 Group 4: Vehicle + Taurine perfuse Perfusion & Brain Harvest g1->perfuse g2->perfuse g3->perfuse g4->perfuse blood Terminal Blood Draw (Plasma Taurine) stats Statistical Analysis & Interpretation blood->stats histo Histopathology (Quantify IME) perfuse->histo histo->stats

Workflow for an interventional study.
Experimental Question 2: Can Antioxidants Mitigate VGB-Induced IME?

Causality & Rationale: While less established than the taurine hypothesis, there is some indication that VGB may cause oxidative stress.[13] Myelin is highly susceptible to oxidative damage. This experiment tests whether a broad-spectrum antioxidant can provide a protective effect.

Step-by-Step Protocol: VGB + Antioxidant Co-Treatment in Rats
  • Antioxidant Selection: Choose a well-characterized, brain-penetrant antioxidant like N-acetylcysteine (NAC).

  • Animal & Group Allocation:

    • Group 1 (Control): Vehicle 1 (for VGB) + Vehicle 2 (for NAC).

    • Group 2 (VGB Only): VGB (150 mg/kg, i.p.) + Vehicle 2.

    • Group 3 (VGB + NAC): VGB (150 mg/kg, i.p.) + NAC (e.g., 100 mg/kg, i.p.).

    • Group 4 (NAC Only): Vehicle 1 + NAC (100 mg/kg, i.p.).

  • Treatment & Analysis: Follow the same duration and endpoint analysis plan as the taurine study. In addition to histopathology for IME, analyze a brain hemisphere for markers of oxidative stress (e.g., lipid peroxidation assays like MDA, or measuring the ratio of reduced to oxidized glutathione).

  • Expected Outcome: Success is defined by Group 3 showing significantly lower IME scores and reduced markers of oxidative stress compared to Group 2.

Hypothesized Mechanism & Intervention Points

G cluster_downstream Hypothesized Toxic Cascade cluster_interventions Potential Interventions vgb This compound gabat Inhibits GABA-Transaminase vgb->gabat taurine Taurine Depletion gabat->taurine Mechanism A (Evidence from Retina) ros Oxidative Stress (ROS) gabat->ros Mechanism B (Hypothesized) osmotic Osmotic Dysregulation taurine->osmotic lipid_perox Myelin Lipid Peroxidation ros->lipid_perox ime Intramyelinic Edema (Myelin Sheath Splitting) osmotic->ime lipid_perox->ime taurine_supp Taurine Supplementation taurine_supp->taurine Replenishes antioxidants Antioxidants (e.g., NAC) antioxidants->ros Scavenges

VGB toxicity pathways and intervention points.

References

Technical Support Center: Enhancing Vigabatrin Bioavailability in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with Vigabatrin delivery. Here, we move beyond standard protocols to offer in-depth troubleshooting, field-proven insights, and a clear rationale behind experimental choices. Our goal is to empower you to design, execute, and interpret your experiments with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding this compound's properties and the rationale for enhancing its bioavailability.

1. What is this compound and what is its primary mechanism of action?

This compound (brand name Sabril®) is an anticonvulsant medication primarily used to manage refractory complex partial seizures and infantile spasms.[1][2] It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] this compound's core mechanism is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA in the brain.[3][4][5] By blocking this enzyme, this compound leads to a significant and sustained increase in GABA concentrations at synaptic junctions, thereby enhancing inhibitory neurotransmission and reducing the neuronal excitability that leads to seizures.[1][5]

2. What are the key pharmacokinetic parameters of this compound?

This compound is administered as a racemic mixture, with the S(+) enantiomer being the pharmacologically active form.[6] It is generally characterized by rapid oral absorption, with peak plasma concentrations reached within 1 to 2 hours.[6][7] The oral bioavailability is relatively high, estimated to be between 80-90%.[2] this compound does not bind to plasma proteins and is not significantly metabolized by the liver.[8][9] Its elimination is primarily through renal excretion, with a half-life of approximately 5-8 hours in young adults.[2][6]

3. If oral bioavailability is high, what are the primary delivery challenges?

The principal challenge is not gastrointestinal absorption but rather its limited ability to efficiently cross the blood-brain barrier (BBB).[10][11] Despite its therapeutic action being in the central nervous system (CNS), cerebrospinal fluid concentrations of this compound are only about 10% of those found in plasma.[1][6] This necessitates higher systemic doses, which can lead to off-target side effects. Furthermore, some studies suggest that bioavailability may be lower and more variable in pediatric populations, a key patient group for this drug.[6][7][12]

4. What are the most promising strategies for improving this compound's bioavailability and brain penetration?

Current research focuses on two main strategies:

  • Nanoformulations: Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs) or nanoemulsions is a leading approach.[10][13][14] These formulations can protect the drug from degradation, improve its transport across biological membranes, and can be surface-modified to target the BBB.

  • Prodrugs: A prodrug strategy involves chemically modifying the this compound molecule to enhance its lipophilicity and permeability.[15][16] Once the prodrug crosses the BBB, it is designed to be enzymatically converted back to the active this compound molecule.

Visualizing the Mechanism and Experimental Approach

Understanding the underlying biology and the experimental path is crucial. The following diagrams illustrate this compound's mechanism of action and a typical workflow for assessing a novel formulation.

Vigabatrin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA GABA GABA_synthesis->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation Vesicle Synaptic Vesicle GABA->Vesicle SSA Succinic Semialdehyde GABA_T->SSA This compound This compound This compound->GABA_T Irreversible Inhibition Release Vesicular Release Vesicle->Release GABA_cleft Increased GABA Concentration Release->GABA_cleft GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding Inhibition Increased Inhibitory Neurotransmission (Reduced Seizure Activity) GABA_Receptor->Inhibition

Caption: this compound's Mechanism of Action.

Bioavailability_Workflow cluster_formulation 1. Formulation Development cluster_invitro 2. In Vitro Assessment cluster_invivo 3. In Vivo Animal Studies cluster_data 4. Data Analysis & Interpretation Formulation Novel this compound Formulation (e.g., Nanoparticles, Prodrug) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Permeability Permeability Assay (e.g., Caco-2 cells) Characterization->Permeability Release In Vitro Release Study Characterization->Release Animal_Model Animal Model Selection (e.g., Rat, Mouse) Permeability->Animal_Model Release->Animal_Model Dosing Oral Administration of Formulation vs. Control Animal_Model->Dosing Sampling Blood/Brain Tissue Sampling (Timed Intervals) Dosing->Sampling Analysis Bioanalytical Quantification (LC-MS/MS) Sampling->Analysis PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Analysis->PK_PD Bioavailability_Calc Calculate Bioavailability (AUC_test / AUC_control) PK_PD->Bioavailability_Calc Brain_Targeting Assess Brain Targeting Efficiency PK_PD->Brain_Targeting Correlation In Vitro-In Vivo Correlation (IVIVC) Bioavailability_Calc->Correlation Brain_Targeting->Correlation

Caption: Experimental Workflow for Bioavailability Assessment.

Troubleshooting Guides

This section provides practical solutions to common experimental hurdles.

Problem 1: High Variability in Plasma Concentrations in Animal Models
Potential CauseExplanationTroubleshooting Steps & Protocol
Improper Dosing Technique Inaccurate gavage can lead to deposition of the dose in the esophagus or trachea instead of the stomach, causing erratic absorption. For powdered formulations, incomplete reconstitution can also lead to dosing errors.[17][18][19]Protocol: Oral Gavage in Rodents 1. Ensure the animal is properly restrained.2. Use a gavage needle of the correct size for the animal.3. Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth.4. Gently insert the needle into the esophagus. If resistance is met, do not force it.5. Administer the formulation slowly and steadily.6. For reconstituted powders, ensure complete dissolution before drawing the dose. A ready-to-use oral solution can reduce variability.[18][19]
Animal Stress Stress can alter gastrointestinal motility and blood flow, impacting drug absorption.1. Acclimatize animals to handling and the gavage procedure for several days before the main experiment.2. Perform dosing in a quiet, dedicated space.3. Consider using a less stressful dosing method if possible, though oral gavage is standard for precise dosing.
Food Effects The presence of food in the stomach can delay gastric emptying and alter the absorption profile of drugs. While food does not significantly affect the extent of this compound absorption, it can delay it.[7]1. Fast animals overnight (typically 12 hours) before dosing, ensuring free access to water.2. Standardize the fasting period across all experimental groups.3. Provide food again 2-4 hours post-dosing.
Formulation Instability If using a novel formulation like a nanoemulsion, it may be unstable in the gastric environment, leading to premature drug release and aggregation.1. Test the stability of your formulation in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).2. Analyze for changes in particle size, drug content, and physical appearance over time.
Problem 2: Poor In Vitro-In Vivo Correlation (IVIVC) for Brain Penetration

Issue: Your novel this compound formulation shows promising permeability in an in vitro model (e.g., Caco-2 cells), but this does not translate to significantly increased brain concentrations in vivo.

Potential CauseExplanationTroubleshooting Steps & Protocol
Model Limitations Caco-2 cells are a model for the intestinal epithelium, not the BBB.[20][21] While useful for assessing intestinal absorption, they do not predict BBB penetration, which is a more significant barrier for this compound.1. Use a more relevant in vitro model of the BBB, such as co-cultures of brain endothelial cells with astrocytes and pericytes, or commercially available BBB kits.2. These models better replicate the tight junctions and efflux transporter expression of the BBB.
Efflux Transporters This compound itself is not a major substrate for common efflux transporters, but some nanoformulation excipients can interact with them. P-glycoprotein (P-gp) at the BBB actively pumps many substances back into the bloodstream.1. Screen your formulation excipients for potential P-gp interactions.2. Consider co-administering a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in your in vivo studies to test this hypothesis.
In Vivo Instability The formulation may be rapidly cleared by the reticuloendothelial system (RES) or may dissociate in the bloodstream before reaching the brain.Protocol: Pharmacokinetic Study with Brain Tissue Analysis 1. Administer the formulation (e.g., intravenously to bypass absorption variables) to a cohort of animals.2. Collect blood and brain tissue at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours).3. Perfuse the brain with saline before harvesting to remove blood contamination.4. Homogenize the brain tissue and analyze for this compound concentration using a validated LC-MS/MS method.[22]5. Compare the brain-to-plasma concentration ratio of your novel formulation to that of a control this compound solution.
Carrier Saturation This compound's transport across the intestinal epithelium is mediated by the proton-coupled amino acid transporter hPAT1.[23][24] If your formulation releases the drug too quickly, it could saturate this transporter, limiting the absorption rate.1. Design your formulation for sustained or controlled release to avoid high local concentrations in the intestine.2. In your in vitro release assay, aim for a gradual release profile over several hours.
Problem 3: Difficulty in Quantifying this compound in Biological Samples

Issue: You are experiencing low sensitivity, poor peak shape, or high background noise when trying to quantify this compound in plasma or brain homogenates using HPLC or LC-MS/MS.

Potential CauseExplanationTroubleshooting Steps & Protocol
Zwitterionic Nature This compound is a zwitterion (contains both positive and negative charges), which gives it poor retention on traditional reversed-phase HPLC columns and poor ionization efficiency in mass spectrometry.Protocol: Pre-column Derivatization for LC-MS/MS Analysis 1. Objective: To neutralize the charge and add a non-polar, easily ionizable group to the this compound molecule.[25]2. Reagents: Propyl chloroformate is a common and effective derivatizing agent.[25] Other options include o-phthaldialdehyde (OPA) for fluorescence detection.[26][27]3. Procedure (Conceptual): a. To 100 µL of plasma sample (with internal standard), add a buffer to adjust the pH. b. Add the derivatizing reagent (e.g., propyl chloroformate in a suitable solvent). c. Vortex vigorously for 1-2 minutes to facilitate the reaction. d. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and concentrate the derivatized analyte.[28] e. Evaporate the solvent and reconstitute in the mobile phase for injection.
Matrix Effects Components in plasma or brain homogenate (salts, lipids, proteins) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.1. Improve Sample Cleanup: Use a more rigorous extraction method. SPE can be more effective than simple protein precipitation for removing interfering substances.2. Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects, as it will behave almost identically to the analyte during extraction and ionization.3. Optimize Chromatography: Adjust the mobile phase composition and gradient to better separate this compound from interfering matrix components.
Low Concentration in Brain As mentioned, this compound concentrations in the brain are low.[29] You may be operating at the lower limit of quantification (LLOQ) of your assay.1. Increase Sample Volume: If possible, start with a larger volume of plasma or a larger amount of brain tissue to increase the total amount of analyte.2. Concentrate the Sample: During the sample preparation, reconstitute the final extract in a smaller volume of solvent.3. Optimize MS Parameters: Fine-tune the mass spectrometer settings (e.g., collision energy, cone voltage) to maximize the signal for your specific derivatized this compound molecule.

Comparative Pharmacokinetic Data

The table below summarizes typical pharmacokinetic parameters for this compound in rats, providing a baseline for comparison when evaluating novel formulations.

ParameterRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Brain/Serum Ratio (%)Reference
This compound Solution IP250~500.41.1-1.4~2[29]
This compound Solution IP500~1000.41.1-1.4~2[29]
This compound Racemate IG200~20 (S-VGB)~0.52-3N/A[30][31]
S-Vigabatrin IG100~15~0.5>3N/A[30][31]

Note: Cmax, Tmax, and t1/2 can vary based on the animal strain, analytical method, and specific experimental conditions. IP = Intraperitoneal; IG = Intragastric.

References

Technical Support Center: Navigating Off-Target Effects of Vigabatrin in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Vigabatrin (γ-vinyl-GABA) in cellular assays. This compound is a potent, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] While its mechanism of action is well-characterized, its profound impact on cellular metabolism can lead to unexpected phenotypes and potential off-target effects that require careful consideration during experimental design and data interpretation.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide robust, field-proven troubleshooting strategies. Our goal is to equip you with the expertise to design self-validating experiments and confidently interpret your results.

Core Mechanism and Metabolic Crossroads

Before diving into specific issues, it is crucial to understand the metabolic context in which this compound operates. Its inhibition of GABA-T not only increases GABA levels but also impacts the "GABA shunt," a metabolic pathway that connects GABA metabolism with the Krebs cycle. This intersection is a primary source of potential off-target effects.

aKG α-Ketoglutarate SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Transaminases Succinate Succinate SuccinylCoA->Succinate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T SSA->Succinate SSADH This compound This compound GABA_T_Inhibition This compound->GABA_T_Inhibition This compound->GABA_T_Inhibition Irreversible Inhibition

Caption: this compound's impact on the GABA shunt and Krebs cycle.

Frequently Asked Questions & Troubleshooting Guides

Category 1: On-Target Efficacy and Paradoxical Observations

Q1: I've treated my cells with this compound, but a standard GABA ELISA shows inconsistent or no increase in intracellular GABA. What could be wrong?

A1: This is a common issue that often points to problems with either the experimental setup or the underlying cellular physiology. Let's break down the potential causes and solutions.

Causality Check:

  • Insufficient GABA-T Activity: The target cell line must express sufficient levels of GABA-T for this compound to have a measurable effect. Cell lines not of neuronal or glial origin may have very low baseline activity.

  • Limited Precursor Availability: GABA is synthesized from glutamate by glutamate decarboxylase (GAD).[1] If intracellular glutamate pools are limited, GABA production will be constrained, even if its degradation is blocked.

  • GABA Efflux: Some cells may actively transport excess GABA out of the cell, particularly under conditions of high intracellular concentration.[4]

  • Assay Interference or Sensitivity: The chosen assay may lack the sensitivity to detect the change, or components of your cell lysate may interfere with the assay chemistry.

Troubleshooting Protocol: Validating On-Target Activity

  • Confirm Target Expression: Before extensive experimentation, verify that your cell line expresses GABA-T (gene name: ABAT) and GAD (GAD1, GAD2) using qRT-PCR or Western blot.

  • Optimize Lysis and Sample Prep: Ensure your lysis buffer and protocol are compatible with your GABA quantification method. Sonication on ice in a simple PBS buffer followed by centrifugation is often effective for releasing cytosolic contents.[5]

  • Run a Dose-Response and Time-Course: this compound's inhibition is irreversible and time-dependent.[3] Test a range of concentrations (e.g., 10 µM to 200 µM) and time points (e.g., 6, 24, 48 hours) to identify the optimal conditions for GABA accumulation in your specific cell model.

  • Control for Precursors: Ensure your culture medium contains adequate L-glutamine, which cells convert to glutamate. Consider supplementing with glutamate if needed, but be mindful of its own potential effects.

  • Validate with an Orthogonal Method: If using an ELISA, consider validating key results with an alternative method like mass spectrometry, which offers high specificity and quantification of multiple related metabolites simultaneously.[6]

Q2: My electrophysiology data shows that chronic this compound treatment paradoxically reduces inhibitory postsynaptic currents (IPSCs). How is this possible if GABA levels are higher?

A2: This is a fascinating and clinically relevant observation that highlights the difference between total cellular GABA and synaptically active GABA. Research has shown that while this compound elevates overall GABA levels, it can lead to a complex homeostatic response.

Mechanistic Insights:

  • Tonic vs. Phasic Inhibition: The large increase in ambient, extrasynaptic GABA can lead to a persistent, low-level activation of GABA-A receptors, known as tonic inhibition.[7] This can cause desensitization of postsynaptic GABA-A receptors, making them less responsive to the transient, high-concentration bursts of GABA released at the synapse (phasic inhibition), resulting in smaller IPSCs.[7]

  • Presynaptic Effects: The elevated GABA levels can also act on presynaptic GABA-B autoreceptors, which can inhibit further GABA release from the presynaptic terminal.

  • Reduced GABA Release Machinery: Long-term adaptation to high GABA levels may lead to downregulation of the machinery involved in packaging GABA into synaptic vesicles or in the release process itself.

Experimental Validation Strategy:

  • Measure Tonic Currents: Use whole-cell patch-clamp to specifically measure tonic GABA-A receptor-mediated currents. A significant increase in this current alongside a decrease in IPSC amplitude would support the receptor desensitization hypothesis.

  • Assess Postsynaptic Sensitivity: Directly apply exogenous GABA to the slice or culture and measure the response. A reduced response after this compound pre-treatment would indicate postsynaptic changes.[7]

  • Quantify Synaptic Release: Use techniques like FM dye imaging or measurement of sucrose-evoked GABA release to assess the function of the presynaptic release machinery directly. A reduction here would point to a presynaptic mechanism.[7]

Category 2: Off-Target Metabolic Perturbations

Q3: My metabolomics screen revealed significant changes in other amino acids like alanine, glycine, and β-alanine after this compound treatment. Is this a known off-target effect?

A3: Yes, this is a well-documented consequence of inhibiting GABA-T. This compound is highly specific for GABA-T, but because this enzyme is a transaminase that links GABA metabolism to the Krebs cycle, its inhibition has cascading effects on other amino acid pools.

Biochemical Rationale:

  • Transaminase Inhibition: GABA-T catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate. This compound can also weakly inhibit other transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), though typically at higher concentrations.[8]

  • Metabolic Flux Diversion: By blocking the primary route of GABA catabolism, the cell may attempt to metabolize GABA through alternative, less common pathways, potentially altering the pools of related amino acids. Studies in both animal models and patients have shown that this compound administration can alter the levels of glycine, β-alanine, ornithine, and homocarnosine.[9][10][11]

Recommended Action Plan:

  • Acknowledge and Report: These are likely real, mechanism-based effects, not experimental artifacts. When publishing, it is crucial to discuss these findings in the context of this compound's known impact on broad amino acid metabolism.

  • Correlate with Phenotype: Determine if the changes in these other amino acids correlate with your observed cellular phenotype. For example, if you are studying cell proliferation, does the change in glycine levels (a key component of one-carbon metabolism) track with the anti-proliferative effect?

  • Use Appropriate Controls: When studying GABAergic signaling, be aware that other neuroactive amino acids like glycine may also be changing. Use receptor antagonists (e.g., strychnine for glycine receptors) to dissect which metabolic change is responsible for the final biological effect.

Q4: I'm seeing reduced cell viability and signs of cellular stress (e.g., increased ROS) at higher concentrations or after long-term exposure to this compound. Could this be mitochondrial toxicity?

A4: This is a critical concern and a plausible off-target effect. Drug-induced mitochondrial toxicity is a significant issue in drug development, and the link between the GABA shunt and the Krebs cycle places this compound in a position to potentially disrupt mitochondrial function.[12][13]

Potential Mechanisms:

  • Krebs Cycle Disruption: The GABA shunt's final step, the conversion of succinic semialdehyde to succinate by succinic semialdehyde dehydrogenase (SSADH), feeds directly into the Krebs cycle.[14] Perturbing the flux through the shunt could theoretically impact the pool of Krebs cycle intermediates, affecting oxidative phosphorylation.

  • Redox Imbalance: Alterations in mitochondrial metabolism can lead to the production of reactive oxygen species (ROS) and oxidative stress, ultimately compromising cell viability.

cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity Observation Unexpected Cytotoxicity /Cell Stress with this compound Hypothesis Hypothesis: Mitochondrial Toxicity? Observation->Hypothesis Assay1 Assess Mitochondrial Membrane Potential (ΔΨm) (e.g., TMRE, JC-1) Hypothesis->Assay1 Is ΔΨm compromised? Assay2 Measure Cellular Respiration (e.g., Seahorse OCR) Hypothesis->Assay2 Is O₂ consumption impaired? Assay3 Quantify ATP Levels Hypothesis->Assay3 Is energy production reduced? Conclusion Conclusion: Confirm or Refute Mitochondrial Liability Assay1->Conclusion Assay2->Conclusion Assay3->Conclusion

Caption: A logical workflow for investigating potential mitochondrial toxicity.

Troubleshooting Guide: Assessing Mitochondrial Toxicity

It is essential to use a multi-parametric approach, as no single assay can definitively prove mitochondrial dysfunction.[15][16]

Parameter Assay Principle Interpretation of Toxicity Recommended Controls
Mitochondrial Membrane Potential (ΔΨm) Use potentiometric dyes like TMRE (redistributes out of mitochondria upon depolarization) or JC-1 (shifts from red to green fluorescence).A decrease in red fluorescence (loss of ΔΨm).Positive: CCCP or Rotenone (uncouplers/inhibitors). Negative: Vehicle (DMSO).
Oxygen Consumption Rate (OCR) Real-time measurement of O₂ consumption using technologies like the Seahorse XF Analyzer.[16]Decreased basal respiration, reduced spare respiratory capacity, or impaired ATP-linked respiration.Positive: Rotenone/Antimycin A (Complex I/III inhibitors). Negative: Vehicle (DMSO).
Cellular ATP Levels Luciferase-based assays that quantify total cellular ATP.A significant drop in ATP levels.Positive: 2-deoxyglucose + Antimycin A (inhibits glycolysis & oxphos). Negative: Vehicle (DMSO).
Reactive Oxygen Species (ROS) Probes like CellROX or DCFDA that fluoresce upon oxidation.An increase in fluorescence signal.Positive: Menadione or H₂O₂. Negative: Vehicle (DMSO).

Step-by-Step Protocol: Measuring Mitochondrial Membrane Potential with TMRE

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 10-500 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control for depolarization (e.g., 10 µM CCCP) for the desired duration (e.g., 24 hours).

  • TMRE Staining: Remove the treatment media. Add fresh media containing TMRE (Tetramethylrhodamine, Ethyl Ester) at a low, non-quenching concentration (typically 20-100 nM). Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash cells with pre-warmed PBS or live-cell imaging solution to remove background fluorescence. Leave the final wash solution on the cells for imaging.

  • Data Acquisition: Immediately measure fluorescence using a plate reader or fluorescence microscope (Excitation: ~549 nm, Emission: ~575 nm).

  • Analysis: Normalize the fluorescence intensity of this compound-treated wells to the vehicle-treated wells. A significant decrease in fluorescence indicates mitochondrial depolarization.

References

Validation & Comparative

A Comparative Guide to Validating In Vivo Target Engagement of Vigabatrin with PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, quantifying the interaction between a therapeutic agent and its intended biological target in vivo is a cornerstone of modern pharmacology. This guide provides an in-depth, technical comparison of methodologies for validating the target engagement of Vigabatrin, a potent antiepileptic drug, using Positron Emission Tomography (PET) imaging. We will move beyond simple protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to your research.

Introduction: The Imperative of Measuring this compound's Target Engagement

This compound (VGB) is a rationally designed drug with a well-characterized mechanism of action: the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T).[1][2][3] GABA-T is the primary enzyme responsible for the catabolism of the brain's main inhibitory neurotransmitter, GABA.[1][4] By inhibiting GABA-T, this compound causes a significant and sustained increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission to control seizure activity.[4][5]

While the mechanism is clear, confirming that the drug is engaging its target in the living brain at clinically relevant doses is paramount. In vivo target engagement studies allow us to:

  • Establish a clear relationship between drug dosage, target occupancy, and pharmacodynamic response.

  • Optimize dosing regimens to maximize therapeutic benefit while minimizing off-target effects.

  • Provide crucial go/no-go decisions in the drug development pipeline.

PET imaging stands as a powerful, non-invasive quantitative tool to achieve this. It utilizes radiotracers to visualize and measure biochemical processes in real-time, offering a window into the drug-target interaction within a living system.[6][7][8][9]

Diagram: Mechanism of Action of this compound

Vigabatrin_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Metabolism GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_T GABA Transaminase (GABA-T) GABA_synapse->GABA_T Degradation Metabolite Succinic Semialdehyde GABA_T->Metabolite VGB This compound VGB->GABA_T Irreversible Inhibition PET_Workflow cluster_prep Animal Preparation cluster_scan1 Baseline Scan (Day 1) cluster_treatment Treatment Phase cluster_scan2 Post-Dose Scan (Day 2) cluster_analysis Data Analysis Anesthetize Anesthetize Animal Catheterize Place Tail Vein Catheter Anesthetize->Catheterize Position Position in PET Scanner Catheterize->Position CT_Scan1 Perform CT Scan (Attenuation Correction) Position->CT_Scan1 Inject1 Inject [¹¹C]Flumazenil CT_Scan1->Inject1 PET_Scan1 Acquire Dynamic PET Data (60 min) Inject1->PET_Scan1 Dose Administer this compound (e.g., 24h prior to Scan 2) PET_Scan1->Dose Reprep Re-prepare Animal Dose->Reprep CT_Scan2 Perform CT Scan Reprep->CT_Scan2 Inject2 Inject [¹¹C]Flumazenil CT_Scan2->Inject2 PET_Scan2 Acquire Dynamic PET Data (60 min) Inject2->PET_Scan2 Recon Image Reconstruction PET_Scan2->Recon ROI Define Regions of Interest (ROI) Recon->ROI TAC Generate Time-Activity Curves ROI->TAC Model Kinetic Modeling (Calculate BP_ND) TAC->Model Compare Calculate ΔBP_ND (Baseline vs. Post-Dose) Model->Compare Data_Analysis RawData Raw PET Data (Baseline & Post-Dose) Recon Image Reconstruction (Dynamic Frames) RawData->Recon Coreg Co-registration (PET to MRI/Atlas) Recon->Coreg ROI ROI Definition (e.g., Cortex, Hippocampus) + Cerebellum (Reference) Coreg->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC Model Simplified Reference Tissue Model (SRTM) TAC->Model BP_ND Calculate BP_ND (Baseline & Post-Dose) Model->BP_ND Delta Calculate % Change ΔBP_ND = (BP_ND_Post - BP_ND_Base) / BP_ND_Base BP_ND->Delta Output Target Engagement (%) Delta->Output

References

A Researcher's Guide to Comparing Generic Vigabatrin Formulations with Sabril®

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Nature of Vigabatrin Equivalence

This compound, marketed as Sabril®, is an indispensable antiepileptic drug (AED) for specific, challenging conditions: refractory complex partial seizures (CPS) in adults and as a monotherapy for infantile spasms (IS) in pediatric patients aged one month to two years.[1][2] Its mechanism of action is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the primary inhibitory neurotransmitter, GABA.[3][4][5] This inhibition leads to a sustained increase in brain GABA levels, which helps suppress seizure activity.[1][5]

Given that many AEDs, including this compound, operate within a narrow therapeutic window, ensuring the therapeutic equivalence of a generic formulation is of paramount importance.[6][7] Minor variations in bioavailability could potentially lead to sub-optimal efficacy (breakthrough seizures) or increased toxicity.[6][8] Therefore, a multi-faceted approach, combining physicochemical analysis with robust in vitro and in vivo testing, is required to definitively establish bioequivalence. This guide details the critical experiments and logical framework for such an evaluation.

Part 1: Foundational Framework for Bioequivalence Assessment

The approval of generic drugs by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) hinges on the demonstration of bioequivalence.[9][10] Two products are considered bioequivalent if they exhibit a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) into the systemic circulation.[10][11]

The standard statistical criteria for bioequivalence require that the 90% confidence interval (CI) for the ratio of the generic product's to the reference product's key pharmacokinetic (PK) parameters—maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC)—falls within the acceptance range of 80.00% to 125.00%.[12][13]

This regulatory standard is the bedrock upon which the following experimental comparisons are built. The process follows a logical progression from fundamental material properties to clinical performance.

cluster_0 Bioequivalence Assessment Workflow Physicochemical Step 1: Physicochemical Characterization Dissolution Step 2: In Vitro Dissolution Profiling Physicochemical->Dissolution Ensures API and formulation are comparable foundationally. Bioequivalence Step 3: In Vivo Bioequivalence Study Dissolution->Bioequivalence Predicts in vivo performance and informs bio-batch selection. Conclusion Conclusion: Therapeutic Equivalence Bioequivalence->Conclusion Confirms equivalent rate and extent of absorption in humans.

Caption: Logical workflow for establishing therapeutic equivalence.

Part 2: Physicochemical Characterization: The Molecular Blueprint

Before proceeding to biological studies, it is essential to confirm that the generic and reference formulations are comparable at a fundamental physicochemical level. This aligns with the principles of Quality by Design (QbD), an approach encouraged by International Council on Harmonisation (ICH) guidelines Q8 and Q10.[14][15][16][17]

Key Comparative Analyses:

  • Active Pharmaceutical Ingredient (API):

    • Identification and Purity: Confirm the identity and purity of this compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The impurity profile should be qualitatively and quantitatively similar to the RLD.

    • Polymorphism: this compound exists in different polymorphic forms.[18][19] It is critical to verify that the generic product uses the same, thermodynamically stable polymorph as Sabril® to avoid differences in solubility and dissolution.[19] X-ray powder diffraction (XRPD) is the standard technique for this analysis.

    • Solubility: this compound is freely soluble in water.[18][20] Solubility studies should be conducted across the physiological pH range (e.g., pH 1.2, 4.5, 6.8) to ensure comparable behavior.

  • Finished Dosage Form (e.g., Tablet or Powder for Oral Solution):

    • Assay and Content Uniformity: Verify that the generic product contains the correct amount of this compound within acceptable limits (typically 90-110% of label claim) and that the dosage units are uniform.

    • Excipient Comparison: While generic formulations can have different inactive ingredients, they must be well-established and used in conventional amounts. A qualitative and quantitative comparison of excipients can provide insights into potential differences in manufacturing and performance.

    • Physical Properties (Tablets): For tablet formulations, compare parameters like hardness, thickness, and friability, as these can influence disintegration and dissolution.

Table 1: Summary of Physicochemical Comparison Parameters

ParameterTest Method(s)Purpose
API Identity & Purity HPLC-UV, LC-MSConfirms chemical identity and quantifies impurities.
API Polymorphism XRPD, DSCEnsures the same crystalline form is used, affecting stability and solubility.
API Solubility Shake-flask methodDetermines solubility across physiological pH range.
Finished Product Assay HPLC-UVVerifies the amount of this compound per dosage unit.
Content Uniformity USP <905>Ensures consistent dosage across all units in a batch.
Excipient Profile Review of formulationIdentifies differences in inactive ingredients that may affect performance.

Part 3: In Vitro Performance: Comparative Dissolution Profiling

Dissolution testing is a cornerstone of formulation development and quality control, serving as a critical predictor of in vivo bioavailability.[21][22] The goal is to compare the rate and extent of drug release from the generic and reference products under controlled laboratory conditions that mimic the gastrointestinal tract.

Experimental Protocol: Comparative Dissolution Testing

This protocol is based on general guidelines from the USP and regulatory agencies.[22][23]

  • Apparatus: Utilize USP Apparatus 2 (Paddle Method), which is common for tablets.[21]

  • Media: Perform testing in multiple media to simulate the pH journey through the GI tract:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Test Conditions:

    • Volume: 900 mL of media.

    • Temperature: 37 ± 0.5 °C.

    • Rotation Speed: 50 rpm (a typical starting point, can be adjusted if coning occurs).

  • Procedure:

    • Place one dosage unit (e.g., one 500 mg tablet) into each of the 12 dissolution vessels (12 units of generic, 12 units of RLD).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed media.

  • Analysis:

    • Filter the samples promptly.

    • Analyze the concentration of dissolved this compound using a validated HPLC-UV method.

  • Data Evaluation:

    • Plot the percentage of drug dissolved versus time for both the generic and reference products.

    • Calculate the similarity factor (f2). An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.

cluster_1 Dissolution Testing Workflow Start Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Setup Set up USP Apparatus 2 (Paddle, 37°C, 50 rpm) Start->Setup Add Add Dosage Unit to Vessel Setup->Add Sample Withdraw Samples at Timed Intervals Add->Sample Analyze Analyze Samples via HPLC-UV Sample->Analyze Plot Plot % Dissolved vs. Time Analyze->Plot Calculate Calculate Similarity Factor (f2) Plot->Calculate End Compare Profiles Calculate->End

Caption: Workflow for comparative dissolution profiling.

Part 4: In Vivo Bioequivalence: The Definitive Human Study

While physicochemical and in vitro data provide a strong foundation, the definitive test of equivalence is a well-controlled in vivo bioequivalence (BE) study in human subjects.[11][24] This study directly measures the rate and extent of drug absorption into the bloodstream.

For this compound, the FDA recommends that BE studies be conducted in patients who are already on a stable maintenance dose, rather than healthy volunteers, due to the drug's indication and safety profile.[25] A steady-state study design is often employed.

Experimental Protocol: Steady-State Bioequivalence Study

This protocol is adapted from FDA guidance for this compound.[25]

  • Study Design: A randomized, two-treatment, two-period, crossover design.

  • Study Population: Patients with epilepsy who are on a stable maintenance dose of this compound (e.g., twice daily).

  • Procedure:

    • Period 1: Randomly assign patients to receive either the generic formulation or Sabril® at their established maintenance dose for a duration sufficient to reach steady state.

    • Steady-State Confirmation: Confirm attainment of steady state with at least three consecutive trough level (Cmin) plasma samples.

    • Pharmacokinetic (PK) Sampling: After confirming steady state, collect blood samples over a 12-hour dosing interval. A typical schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

    • Period 2 (Crossover): Patients are immediately switched to the other formulation for the same duration. No washout period is necessary in this steady-state design.

    • Repeat PK Sampling: Repeat the steady-state confirmation and 12-hour PK blood sampling.

  • Bioanalytical Method:

    • Measure this compound concentrations in plasma using a fully validated, sensitive, and specific bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic and Statistical Analysis:

    • Calculate the following PK parameters for each subject in each period:

      • Cmax,ss: Maximum plasma concentration at steady state.

      • AUC0-τ,ss: Area under the plasma concentration-time curve over one dosing interval (τ, e.g., 12 hours) at steady state.

    • Perform a statistical analysis (Analysis of Variance, ANOVA) on the log-transformed Cmax,ss and AUC0-τ,ss data.

    • Calculate the geometric mean ratio (Generic/Reference) and its 90% confidence interval.

Table 2: Summary of Pharmacokinetic Outcome Comparison

Pharmacokinetic ParameterDefinitionAcceptance Criteria (90% CI of Ratio)
Cmax,ss Maximum observed plasma concentration at steady state.80.00% - 125.00%
AUC0-τ,ss Area under the plasma concentration-time curve over a dosing interval at steady state.80.00% - 125.00%

Conclusion

Establishing the therapeutic equivalence of a generic this compound formulation to the brand-name Sabril® is a rigorous, multi-step process that demands scientific precision. A logical progression from fundamental physicochemical analysis to comparative in vitro dissolution, culminating in a definitive in vivo bioequivalence study, provides the necessary evidence to assure regulatory bodies and clinicians of the generic product's interchangeability. By adhering to this comprehensive framework, researchers can generate the robust data package required to confirm that a generic this compound product will provide the same safety and efficacy profile that patients and prescribers expect.

References

A Comparative Analysis of Vigabatrin Versus Other GABAergic Antiepileptic Drugs: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory neurotransmission, a balance that is critically disrupted in epilepsy. The principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), is therefore a primary target for antiepileptic drugs (AEDs).[1] These agents, broadly termed GABAergic AEDs, aim to enhance inhibitory signaling to suppress the neuronal hyperexcitability that underlies seizures.[1][2]

This guide provides a comparative analysis of Vigabatrin, an AED with a unique mechanism of action, against other classes of GABAergic drugs. We will delve into their distinct molecular interactions, compare their clinical efficacy and safety profiles using supporting data, and provide insight into the preclinical experimental workflows used to validate these compounds. This analysis is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the landscape of GABAergic modulation in epilepsy treatment.

This compound: Targeted, Irreversible Enhancement of GABAergic Tone

This compound (γ-vinyl GABA) represents a rational approach to drug design, created as a structural analogue of GABA to specifically target its metabolic pathway.[3] Its primary mechanism is the irreversible inhibition of GABA-transaminase (GABA-T), the key enzyme responsible for the intracellular degradation of GABA.[3][4][5]

By acting as a "suicide" inhibitor, this compound covalently binds to and inactivates GABA-T. This prevents the breakdown of GABA, leading to a significant and sustained increase in GABA concentrations in the synaptic cleft and surrounding neuronal and glial compartments.[4][5] This elevation of ambient GABA enhances inhibitory neurotransmission, effectively raising the seizure threshold.[5] The clinical effect of this compound long outlasts its presence in plasma, as the restoration of GABA-T activity is dependent on the synthesis of new enzyme, a process that can take several days.[3][6]

GABAPathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA_pre GABA GAD->GABA_pre Synthesizes GABA_T GABA-Transaminase (GABA-T) GABA_pre->GABA_T Degradation GABA_syn GABA GABA_pre->GABA_syn Release This compound This compound This compound->GABA_T Irreversibly Inhibits GABAReceptor GABA-A Receptor GABA_syn->GABAReceptor Binds to Inhibition Neuronal Inhibition GABAReceptor->Inhibition Causes Workflow start Start: Animal Acclimation (7 days) grouping Random Group Assignment (n=8-10 per group) start->grouping dosing Drug/Vehicle Administration (e.g., Oral Gavage) grouping->dosing wait Wait for Tmax dosing->wait mes Maximal Electroshock (MES) Stimulation (50mA, 0.2s) wait->mes observe Observe Seizure Phenotype mes->observe endpoint Endpoint: Abolition of Hindlimb Tonic Extension? observe->endpoint protected Result: Protected endpoint->protected Yes not_protected Result: Not Protected endpoint->not_protected No analysis Data Analysis: Calculate % Protection, ED50 protected->analysis not_protected->analysis end End analysis->end

References

A Comparative Guide to the Efficacy of Vigabatrin versus ACTH for the Treatment of Infantile Spasms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Challenge of Infantile Spasms

Infantile spasms (IS), also known as West syndrome, represent a severe and age-specific epileptic encephalopathy of infancy.[1][2] The syndrome is characterized by a distinct triad: epileptic spasms, developmental regression or arrest, and a chaotic electroencephalogram (EEG) pattern called hypsarrhythmia.[2] These sudden, brief contractions of the neck, trunk, and extremities often occur in clusters and, if left untreated, can lead to devastating long-term neurodevelopmental consequences.[1][3] The urgency for prompt and effective treatment is paramount to mitigate these outcomes.[1][4]

Historically, adrenocorticotropic hormone (ACTH) has been a cornerstone of therapy. However, the introduction of vigabatrin has provided a significant alternative, prompting extensive research to delineate the optimal treatment strategy. This guide provides an in-depth, evidence-based comparison of the efficacy, mechanisms of action, and safety profiles of this compound and ACTH, designed to inform clinical research and drug development efforts.

Mechanisms of Action: Divergent Pathways to Seizure Control

The distinct mechanisms of action of this compound and ACTH underscore the different pharmacological approaches to managing infantile spasms.

This compound: Enhancing GABAergic Inhibition

This compound is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the primary inhibitory neurotransmitter, GABA.[5][6][7][8] By blocking GABA-T, this compound increases GABA levels in the brain, thereby enhancing inhibitory neurotransmission and calming the neuronal hyperexcitability that underlies seizure activity.[5][7]

Vigabatrin_Mechanism VGB This compound GABA_T GABA Transaminase (GABA-T) VGB->GABA_T Irreversibly Inhibits Increased_GABA Increased Synaptic GABA VGB->Increased_GABA Leads to GABA_breakdown GABA Breakdown GABA_T->GABA_breakdown Catalyzes GABA GABA GABA->GABA_breakdown Neuronal_Inhibition Enhanced Neuronal Inhibition Increased_GABA->Neuronal_Inhibition Seizure_Control Seizure Control Neuronal_Inhibition->Seizure_Control

Caption: Mechanism of Action of this compound.

Adrenocorticotropic Hormone (ACTH): A Multifaceted Approach

The precise mechanism of ACTH in treating infantile spasms is not fully elucidated but is believed to be multifactorial.[2][9][10][11] The proposed mechanisms include:

  • Steroidogenic Effects: ACTH stimulates the adrenal glands to release corticosteroids, which have anti-inflammatory and neuro-modulatory effects.[9][12]

  • Direct Neuronal Action: ACTH may directly act on melanocortin receptors in the brain, independent of steroid production, to reduce neuronal excitability.[9][10][12][13]

  • CRH Suppression: ACTH has been shown to decrease the production and release of corticotropin-releasing hormone (CRH), a neuropeptide implicated in seizure generation.[9][12][13]

ACTH_Mechanism ACTH ACTH Adrenal_Glands Adrenal Glands ACTH->Adrenal_Glands Stimulates Melanocortin_Receptors Brain Melanocortin Receptors ACTH->Melanocortin_Receptors Acts on CRH CRH Production ACTH->CRH Suppresses Corticosteroids Corticosteroid Release Adrenal_Glands->Corticosteroids Seizure_Control Seizure Control Corticosteroids->Seizure_Control Direct_Action Direct Neuronal Modulation Melanocortin_Receptors->Direct_Action Direct_Action->Seizure_Control CRH_Suppression CRH Suppression CRH_Suppression->Seizure_Control

Caption: Proposed Mechanisms of Action of ACTH.

Comparative Efficacy: A Data-Driven Analysis

The choice between this compound and ACTH often depends on the underlying etiology of the infantile spasms and is guided by clinical trial data. Hormonal therapy (prednisolone or ACTH) is generally considered more effective than this compound and is the preferred initial therapy for eligible patients.[14] However, this compound is the recommended first-line treatment for infantile spasms caused by Tuberous Sclerosis Complex (TSC).[1][14]

Efficacy EndpointThis compoundACTHKey Findings & Citations
Spasm Cessation (Overall) 48% - 68.7%62.5% - 74%ACTH generally shows a higher rate of spasm cessation in the overall infantile spasms population.[15][16][17] A meta-analysis found ACTH to be more beneficial in controlling spasms than this compound for patients without tuberous sclerosis complex.[18]
Spasm Cessation (TSC) Highly EffectiveEffectiveThis compound is particularly effective for infants with TSC.[19][20]
Time to Response Median 4-5 daysMedian 9 daysThis compound often demonstrates a shorter time to clinical response.[15][17][21]
EEG Improvement SlowerFasterACTH tends to lead to a quicker resolution of hypsarrhythmia on EEG.[15][16]
Relapse Rate LowerHigherSome studies report a lower relapse rate with this compound compared to ACTH.[15][16][22]

Safety and Tolerability Profiles: A Critical Consideration

The adverse effect profiles of this compound and ACTH are distinct and play a significant role in treatment selection and patient monitoring.

This compound: The Risk of Vision Loss

The most significant adverse effect associated with this compound is the risk of permanent peripheral vision loss.[5][8][23] This has led to a boxed warning from the FDA.[8] Other common side effects include:

  • Sleepiness and irritability, which may affect feeding.[5][24]

  • Swelling in the bronchial tubes (bronchitis) and ear infections.[24]

  • Weight gain, particularly in children aged 3 to 16.[24]

  • MRI abnormalities have been observed in some infants, though the long-term implications are unknown.[5][23]

ACTH: Systemic Side Effects

ACTH treatment is associated with a range of systemic side effects, primarily due to its steroidogenic properties. These include:

  • Irritability, increased appetite, and weight gain.[11][25][26]

  • High blood pressure.[11][26]

  • Increased risk of infections.[11][27]

  • Electrolyte imbalances, such as low potassium.[11][25][27]

  • More serious but rare side effects include gastrointestinal bleeding and changes in mental status.[11][26]

Adverse Effect CategoryThis compoundACTH
Most Common Sleepiness, irritability, bronchitis, ear infection.[24]Irritability, increased appetite, weight gain, "moon face".[11][26]
Serious Permanent peripheral vision loss, MRI abnormalities in infants.[5][23]Hypertension, infections, gastrointestinal bleeding, electrolyte disturbances.[11][26][27]
Monitoring Regular ophthalmologic examinations are required.[7]Frequent blood pressure checks and monitoring for signs of infection.[11]

Long-Term Neurodevelopmental Outcomes

The ultimate goal of treating infantile spasms is to improve long-term neurodevelopmental outcomes. The evidence comparing this compound and ACTH in this regard is complex and often influenced by the underlying cause of the spasms.

  • Some studies suggest that early and effective treatment, regardless of the specific agent, is crucial for better developmental outcomes.

  • For idiopathic cases (no known cause), early treatment with ACTH has been associated with better cognitive outcomes in some studies.[28]

  • However, other long-term follow-up studies have found similar neurodevelopmental outcomes between patients treated with this compound and those treated with ACTH or corticosteroids.[29][30]

  • The underlying etiology of the infantile spasms remains one of the most significant prognostic factors for long-term development.[30]

Experimental Protocols: Assessing Treatment Efficacy in a Clinical Research Setting

A standardized approach to evaluating treatment response is crucial for generating robust and comparable data in clinical trials.

Protocol for Initial Assessment and Treatment Initiation
  • Patient Enrollment: Infants with newly diagnosed infantile spasms, confirmed by clinical observation and video-EEG demonstrating hypsarrhythmia, are enrolled.

  • Baseline Evaluation:

    • Detailed clinical history and neurological examination.

    • Baseline video-EEG to confirm hypsarrhythmia and quantify spasm frequency.

    • Neuroimaging (MRI) to identify any underlying structural abnormalities.[1]

    • Developmental assessment using a standardized scale (e.g., Bayley Scales of Infant and Toddler Development).

  • Randomization: Patients are randomized to receive either this compound or ACTH according to the study protocol.

  • Treatment Administration:

    • This compound: Typically initiated at a dose of 50 mg/kg/day, divided into two doses, and may be titrated up to 150 mg/kg/day based on response and tolerability.[4][6][31]

    • ACTH: Dosing regimens can vary, with both high-dose and low-dose protocols in use. A common approach involves intramuscular injections daily for a specified period, followed by a taper.[11]

Clinical_Trial_Workflow Start Diagnosis of Infantile Spasms Baseline Baseline Evaluation (Clinical, EEG, MRI, Developmental) Start->Baseline Randomization Randomization Baseline->Randomization VGB_Arm This compound Treatment Arm Randomization->VGB_Arm Group 1 ACTH_Arm ACTH Treatment Arm Randomization->ACTH_Arm Group 2 Follow_Up Follow-up Assessments (Spasm diaries, EEG, Safety labs) VGB_Arm->Follow_Up ACTH_Arm->Follow_Up Outcome Primary & Secondary Outcome Assessment Follow_Up->Outcome

Caption: Clinical Trial Workflow for Comparing this compound and ACTH.

Protocol for Monitoring Treatment Response and Safety
  • Short-Term Efficacy (2 weeks):

    • Primary Endpoint: Cessation of clinical spasms, typically defined as no observed spasms for a consecutive period (e.g., 48-72 hours). This is often documented through parental diaries and confirmed by video-EEG.

    • Secondary Endpoint: Resolution of hypsarrhythmia on a follow-up EEG.[4]

  • Safety Monitoring:

    • This compound: Regular ophthalmologic exams (e.g., electroretinography - ERG) at baseline and follow-up intervals to monitor for retinal toxicity.[8]

    • ACTH: Frequent monitoring of blood pressure, blood glucose, and electrolytes. Parents are educated to watch for signs of infection.[11]

  • Long-Term Follow-up (e.g., 6, 12, and 24 months):

    • Assessment for spasm relapse.

    • Repeat developmental assessments to track neurodevelopmental progress.

    • Ongoing safety monitoring.

Conclusion: A Nuanced Approach to Treatment Selection

The choice between this compound and ACTH for the treatment of infantile spasms is not a one-size-fits-all decision. While ACTH may demonstrate slightly higher overall efficacy in achieving spasm cessation, particularly in non-TSC cases, this compound offers the advantages of a more rapid onset of action and a different, though significant, side effect profile.[15][16][17] For infants with Tuberous Sclerosis Complex, this compound is the clear first-line therapy.[1]

Future research should continue to focus on identifying predictive biomarkers to guide treatment selection, optimizing dosing strategies to maximize efficacy and minimize adverse effects, and exploring the potential benefits of combination therapies.[32] A deeper understanding of the underlying neurobiology of infantile spasms will be critical in developing novel therapeutic agents that can not only control seizures but also fundamentally alter the long-term neurodevelopmental trajectory for these vulnerable patients.

References

A Comparative Guide to the Synthesis and Efficacy of Novel Vigabatrin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of novel analogs of Vigabatrin, a cornerstone therapy for infantile spasms and refractory complex partial seizures. We will explore the synthetic strategies behind these new chemical entities, critically evaluate their efficacy with supporting experimental data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing antiepileptic drug discovery.

Introduction: The Rationale for Moving Beyond this compound

This compound is a rationally designed anticonvulsant that acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the primary inhibitory neurotransmitter, GABA.[1][2] By inhibiting GABA-T, this compound elevates GABA levels in the brain, thereby reducing neuronal hyperexcitability and suppressing seizures.[3][4] Despite its effectiveness, the clinical utility of this compound is curtailed by a significant adverse effect: a high incidence of irreversible peripheral vision loss.[5] This serious toxicity has been a primary motivator for the development of novel this compound analogs that aim to retain or enhance anticonvulsant efficacy while minimizing or eliminating retinal toxicity.

This guide will focus on a comparative analysis of this compound and its next-generation analogs, with a particular emphasis on the synthetic innovations and the preclinical data that underpin their development.

Synthesis of Novel this compound Analogs: A Tale of Two Strategies

The synthesis of novel this compound analogs has largely focused on modifying the core structure to enhance potency and improve the safety profile. Below, we compare the synthetic approaches for two promising analogs.

(1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115): Enhancing Potency

CPP-115 is a high-affinity analog of this compound designed for greater therapeutic potency, which could translate to lower effective doses and a reduced risk of side effects.[6] Mechanism-based inhibition assays have demonstrated that CPP-115 is approximately 187 times more potent in inactivating GABA-AT than this compound.[7] While a detailed step-by-step synthesis protocol for CPP-115 is proprietary, the design strategy involves creating a conformationally rigid cyclopentanoic acid backbone with a difluoromethylenyl group. This structural modification is key to its enhanced potency.

Difluoro-Substituted, Conformationally Rigid this compound Analog: A Focus on Potent Inhibition

Another innovative approach has been the synthesis of a difluoro-substituted, conformationally rigid analog of this compound.[8] The synthesis of this analog, referred to as compound 14 in the literature, is a multi-step process that highlights modern synthetic organic chemistry techniques.

The synthetic pathway for this analog is outlined below:

start Starting Material (11) step1 Horner-Wadsworth-Emmons reaction with diethyl (difluoromethyl)phosphonate start->step1 intermediate1 Intermediate (12) (1,1-difluoromethylene moiety inserted) step1->intermediate1 step2 Deprotection with ceric ammonium nitrate intermediate1->step2 intermediate2 Lactam (13) step2->intermediate2 step3 Hydrolysis intermediate2->step3 final_product Final Product (14) (Difluoro-substituted analog) step3->final_product

Caption: Synthetic pathway for a difluoro-substituted this compound analog.

The key step in this synthesis is the Horner-Wadsworth-Emmons reaction, which efficiently introduces the crucial difluoromethylene group.[8] The subsequent deprotection and hydrolysis steps yield the final, highly potent GABA-AT inactivator.

Comparative Efficacy Evaluation: In Vitro and In Vivo Data

The true measure of a novel analog lies in its performance relative to the parent compound. Below, we compare the efficacy of this compound and its analogs using data from in vitro enzyme inhibition assays and in vivo seizure models.

In Vitro GABA-T Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of GABA-T. A direct comparison of their inhibitory potency is a critical first step in efficacy evaluation.

Compoundkinact/KI (mM-1min-1)Relative Potency vs. (S)-VigabatrinReference
(S)-Vigabatrin0.11 ± 0.031x[8]
Difluoro-substituted analog (14)5.7 ± 0.952x[8]
CPP-115Not directly reported in same units~187x more potent in inactivation[7]

Data for the difluoro-substituted analog was obtained under non-optimal conditions (pH 6.5, 25 °C) to allow for accurate measurement due to its high potency.[8]

In Vivo Anticonvulsant Activity

The ultimate test of efficacy is the ability to control seizures in a living organism. The pentylenetetrazol (PTZ)-induced seizure model is a widely used preclinical model for screening antiepileptic drugs.

CompoundAnimal ModelEffective DoseKey FindingsReference
This compoundMultiple-hit rat model of infantile spasmsHigh doses requiredReduces spasms but with associated mortality at higher doses.[9]
CPP-115Multiple-hit rat model of infantile spasms0.1-1 mg/kg/daySignificantly reduced spasms at a dose 400 times lower than this compound, with effects lasting two to three times as long and without increased mortality.[7][9]
CPP-115Patient with infantile spasms (case report)Initial dose reduced from this compoundMarked reduction in seizure frequency (>50%) with improved cognition and behavior after switching from this compound.[7]

Comparative Safety Profile: The Critical Hurdle

The primary driver for developing this compound analogs is to mitigate the risk of vision loss.

CompoundKey Safety FindingsReference
This compoundIrreversible peripheral vision loss in up to 30-40% of adult patients.[5]
CPP-115Reduced retinal toxicity in animal models compared to this compound. No evidence of retinal dysfunction in a patient case study.[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

In Vitro GABA-Transaminase (GABA-T) Inhibition Assay

This spectrophotometric assay measures the activity of GABA-T and the inhibitory potential of test compounds.

Principle: The degradation of GABA by GABA-T produces succinic semialdehyde. This is then reduced by succinic semialdehyde dehydrogenase (SSADH), which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by an increase in absorbance at 340 nm.

Materials:

  • Recombinant or purified GABA-T (human or porcine)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-NADP+

  • Test compound (e.g., this compound analog)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, PLP, SSADH, and β-NADP+.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control.

  • Add the GABA-T enzyme to all wells and pre-incubate for a specified time (e.g., 10 minutes) at 25°C to allow for inhibitor binding.

  • Initiate the reaction by adding GABA to all wells.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 2 hours).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value of the test compound by plotting the reaction rate against the compound concentration.

cluster_gaba_t GABA-T Reaction cluster_ssadh Coupled SSADH Reaction (Detection) GABA GABA GABA_T GABA-T GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Glutamate Glutamate GABA_T->Glutamate SSADH SSADH SSA->SSADH NADP NADP+ NADP->SSADH NADPH NADPH (Absorbance at 340 nm) SSADH->NADPH Vigabatrin_Analog This compound Analog (Inhibitor) Vigabatrin_Analog->GABA_T Inhibits

Caption: Workflow for the in vitro GABA-T inhibition assay.

In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model is used to evaluate the anticonvulsant effects of novel compounds.

Principle: PTZ is a GABA-A receptor antagonist that induces seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant efficacy.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline

  • Test compound (e.g., this compound analog)

  • Vehicle for test compound

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimate mice to the housing facility for at least one week before the experiment.

  • On the day of the experiment, weigh each mouse and calculate the dose of the test compound and PTZ.

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.).

  • Immediately place each mouse in an individual observation chamber and start the stopwatch.

  • Observe the mice for at least 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

  • Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Compare the seizure parameters between the vehicle-treated and compound-treated groups to determine the anticonvulsant effect.

start Acclimated Mice step1 Administer Test Compound or Vehicle start->step1 step2 Pretreatment Period step1->step2 step3 Administer PTZ step2->step3 step4 Observation & Data Collection (30 minutes) step3->step4 data_points - Latency to first seizure - Seizure severity score - Seizure duration step4->data_points step5 Data Analysis step4->step5 conclusion Determine Anticonvulsant Efficacy step5->conclusion

Caption: Experimental workflow for the PTZ-induced seizure model.

Conclusion and Future Directions

The development of novel this compound analogs represents a significant step forward in the quest for safer and more effective antiepileptic drugs. Analogs such as CPP-115 and the difluoro-substituted compounds have demonstrated superior potency in preclinical studies, with CPP-115 also showing a promising safety profile with reduced retinal toxicity. The synthetic strategies employed highlight the power of medicinal chemistry to rationally design drugs with improved therapeutic indices.

Further research is needed to fully characterize the efficacy and safety of these and other novel analogs in larger, well-controlled clinical trials. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these promising new therapies. The ultimate goal is to provide patients with epilepsy with treatments that offer maximal seizure control with minimal side effects.

References

A Comparative Guide to the Metabolism and Pharmacokinetics of Vigabatrin Across Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale and Significance of Vigabatrin

This compound (γ-vinyl-GABA) is an anticonvulsant medication developed through rational drug design to serve a specific and well-characterized purpose: the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T).[1][2][3] GABA-T is the primary enzyme responsible for the catabolism of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2][4] By inhibiting GABA-T, this compound elevates brain GABA concentrations, thereby enhancing inhibitory neurotransmission to suppress the excessive neuronal firing characteristic of seizures.[1][2] This targeted mechanism of action makes it a crucial therapy for refractory complex partial seizures and infantile spasms.[4][5]

From a drug development perspective, understanding the cross-species pharmacokinetics (PK) and metabolism of a compound like this compound is paramount. While it is celebrated for its targeted mechanism, its clinical use is tempered by a significant risk of adverse effects, most notably irreversible peripheral visual field defects.[1][5] Preclinical toxicology and efficacy studies in various animal models are the bedrock upon which human safety and dosing strategies are built. Discrepancies in how different species absorb, distribute, metabolize, and excrete a drug can have profound implications for the translation of preclinical findings to clinical outcomes. This guide provides a detailed, objective comparison of this compound's metabolic and pharmacokinetic profile in humans and key preclinical species, supported by experimental data and methodologies.

Mechanism of Action: Beyond Simple Half-Life

A critical concept to grasp with this compound is that its pharmacodynamic effect is dissociated from its plasma concentration profile. As an irreversible "suicide" inhibitor of GABA-T, the duration of its anticonvulsant action is not dictated by its relatively short plasma half-life (5-8 hours in humans) but rather by the de novo re-synthesis rate of the GABA-T enzyme.[2][6][7][8] This principle underscores why plasma drug monitoring is less valuable for dose guidance compared to other antiepileptics and why understanding tissue-level enzyme kinetics is fundamental.[9]

Vigabatrin_MoA cluster_0 Normal GABAergic Synapse cluster_1 Synapse with this compound Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA-T (GABA Transaminase) GABA->GABA_T Degradation GABA_Increased Increased GABA (Enhanced Inhibition) SSAL Succinic Semialdehyde GABA_T->SSAL This compound This compound GABA_T_Inhibited GABA-T (Inhibited) This compound->GABA_T_Inhibited Irreversible Inhibition

Caption: Mechanism of this compound: Irreversible inhibition of GABA-T, leading to increased GABA levels.

Cross-Species Pharmacokinetic Profile

This compound is administered as a racemic mixture of S(+) and R(-) enantiomers, with only the S(+) form possessing pharmacological activity as the GABA-T inhibitor.[7][9] Across species, a defining characteristic is its minimal metabolism and primary elimination via renal excretion.[5][10] However, significant differences in absorption and disposition exist, which are critical for interpreting preclinical data.

Human Pharmacokinetics
  • Absorption: this compound is rapidly and almost completely absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1-2 hours in adults.[5][7][9] The bioavailability is estimated to be at least 60-80%.[4][7] Food can decrease the maximum concentration (Cmax) by about 33% and delay Tmax, but it does not affect the overall exposure (AUC).[7][11]

  • Distribution: A key feature is the lack of plasma protein binding, which simplifies its distribution kinetics.[5][9][11] It is widely distributed with an apparent volume of distribution (Vd) of approximately 0.8-1.1 L/kg.[9][12] Despite this, concentrations in cerebrospinal fluid (CSF) are only about 10% of those in plasma, a factor to consider when correlating plasma levels with CNS effects.[2][9]

  • Metabolism: this compound undergoes negligible hepatic metabolism.[5][11][12] A study using 14C-labeled this compound identified two minor urinary metabolites, including a lactam form, but these accounted for less than 5% of the total dose.[13] It is a mild inducer of the CYP2C9 enzyme.[5][12]

  • Excretion: The primary route of elimination is renal.[4][14] Approximately 80-95% of an oral dose is excreted unchanged in the urine.[5][7][11][13] The elimination half-life (t1/2) is approximately 5-8 hours in young adults, but can be prolonged to 12-13 hours in the elderly due to age-related declines in renal function.[4][9]

Rodent Pharmacokinetics (Rat & Mouse)
  • Rat: this compound is well-absorbed in rats.[10] The pharmacokinetic profile is characterized by a much shorter half-life compared to humans. Studies in Sprague-Dawley rats show a plasma t1/2 of approximately 2-3 hours after oral administration, with a Tmax of around 0.5 hours.[15][16] The elimination from CSF (t1/2 of 2.2-3.3h) is slower than from serum (t1/2 of 1.1-1.4h).[17] Chronic high-dose administration in rats is associated with the development of intramyelinic edema (microvacuolation) in specific brain regions, a key toxicological finding that has been extensively investigated.[10][18][19]

  • Mouse: Preclinical studies in mice have been crucial for investigating this compound's ocular toxicity. A continuous infusion study demonstrated that the pharmacologically active S(+) isomer preferentially accumulates in the eye and visual cortex.[20] This tissue-specific accumulation may provide insight into the mechanisms behind the visual field defects observed clinically.[20] Like rats, mice also exhibit intramyelinic edema at high doses.[19][21]

Non-Rodent Pharmacokinetics (Dog & Monkey)
  • Dog: Similar to rats and humans, this compound is well-absorbed in dogs.[10] The toxicological profile in dogs also includes intramyelinic edema in the brain with chronic high-dose administration.[10][18]

  • Monkey: The monkey presents a notable exception in absorption. Unlike other species, monkeys exhibit dose-limited absorption, which can complicate dose-setting in toxicology studies.[10] Importantly, the evidence for intramyelinic edema in monkeys has been equivocal or absent, even after long-term, high-dose treatment, distinguishing them from rodents and dogs.[10]

Comparative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound across different species. This data is essential for allometric scaling and for contextualizing preclinical safety and efficacy findings.

ParameterHumanRatMouseDogMonkey
Bioavailability High (~60-90%)[4][7]High[10]N/AHigh[10]Dose-limited[10]
Tmax (oral) 1-2 hours[9]~0.5 hours[15]N/AN/AN/A
Plasma t1/2 5-8 hours (adults)[4][9]1-3 hours[15]N/AN/AN/A
Plasma Protein Binding Negligible[9]NegligibleN/AN/AN/A
Metabolism Minimal (<5%)[5][13]Practically nil[10]N/APractically nil[10]Practically nil[10]
Primary Excretion Renal (unchanged)[5][11]Renal (unchanged)[10]N/ARenal (unchanged)[10]Renal (unchanged)[10]
Key Toxicological Finding Visual Field Defects[5]Intramyelinic Edema[10][19]Intramyelinic Edema[19]Intramyelinic Edema[10][18]Edema Equivocal[10]

Experimental Protocols: A Guide for Researchers

Reproducible and robust experimental design is the cornerstone of pharmacokinetic research. Below are detailed, self-validating protocols for conducting preclinical PK studies and the subsequent bioanalysis of this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard design for determining the pharmacokinetic profile of this compound in rats, based on methodologies reported in the literature.[15][16][17][22]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance) of this compound enantiomers following oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g). Animals should be acclimatized for at least one week with free access to food and water.

  • Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C). Fast overnight prior to dosing.

  • Dosing:

    • Prepare this compound formulation in a suitable vehicle (e.g., sterile water).

    • Administer a single oral dose (e.g., 50 mg/kg) via gavage. The rationale for this dose is that it is within the range used in published preclinical studies.[15]

  • Sample Collection:

    • Collect sparse blood samples (~200 µL) from a subset of animals at each time point to minimize stress and blood loss per animal. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

    • Collect blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing:

    • Immediately place blood samples on ice.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to clean, labeled cryovials.

    • Store samples at -80°C until bioanalysis. The rationale for immediate processing and freezing is to prevent degradation of the analyte.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate pharmacokinetic parameters from the plasma concentration-time data.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Protocol 2: Bioanalytical Method using LC-MS/MS

Accurate quantification of this compound in biological matrices is essential. Due to its zwitterionic nature and lack of a strong chromophore, LC-MS/MS is the preferred method, often requiring a derivatization step.[8][23][24]

Objective: To quantify this compound concentrations in rat plasma using a validated LC-MS/MS method.

Methodology:

  • Materials:

    • This compound reference standard.

    • Internal Standard (IS): A structural analog, e.g., 4-aminocyclohexanecarboxylic acid. The IS is crucial for a self-validating system as it corrects for variability during sample processing and injection.

    • Derivatization Agent: e.g., Propyl chloroformate.

    • Acetonitrile (ACN), Formic Acid (FA), Propanol.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma, add 10 µL of IS working solution.

    • Protein Precipitation: Add 150 µL of cold ACN, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes. This step removes proteins that would interfere with the analysis.

    • Transfer the supernatant to a new plate/vials.

    • Derivatization: Add derivatization reagent (e.g., propyl chloroformate in propanol) and allow the reaction to proceed. This step improves chromatographic retention and ionization efficiency.

    • Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C8, 150x4.6mm, 5µm).[24]

    • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in water.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both this compound and the IS to ensure specificity.

  • Method Validation:

    • The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effects to ensure trustworthiness of the data.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is remarkably consistent across species in its reliance on renal excretion and its lack of significant metabolism. This simplifies cross-species comparisons to some extent, as metabolic differences—often a major source of interspecies variability—are minimal. However, notable differences in absorption (monkey) and toxicological profiles (intramyelinic edema in rodents/dogs vs. visual defects in humans) highlight the irreplaceability of multi-species preclinical programs. The preferential accumulation of the active S-enantiomer in ocular tissues of mice provides a compelling avenue for future research into the mechanisms of this compound-induced retinal toxicity.[20] For drug development professionals, these comparisons underscore the importance of selecting appropriate animal models and interpreting preclinical data within the context of species-specific pharmacokinetic and toxicological characteristics.

References

A Comparative Analysis of Vigabatrin's Impact on Neuronal Subtypes: A Guide for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Vigabatrin (VGB), an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase, focusing on its differential impact across various neuronal subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic data, experimental findings, and validated protocols to offer a comprehensive understanding of this compound's neuronal effects beyond its primary anticonvulsant action.

Introduction: The Rationale of this compound

This compound is an anticonvulsant medication primarily indicated for refractory complex partial seizures and infantile spasms.[1] Its therapeutic efficacy is rooted in its well-characterized mechanism of action: the irreversible inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the brain's main inhibitory neurotransmitter, GABA.[2][3] By inhibiting GABA-T, this compound leads to a significant and sustained increase in brain GABA concentrations, thereby enhancing inhibitory neurotransmission and dampening the excessive neuronal firing characteristic of seizures.[1][4] This targeted approach has made this compound a valuable tool in both clinical practice and neuroscience research for exploring the role of the GABAergic system in brain function and pathology.[1]

Core Mechanism: Beyond Simple Inhibition

This compound's primary mode of action is the irreversible inhibition of GABA-T, leading to elevated GABA levels in the brain.[5] This increase in GABA enhances the inhibitory tone of the central nervous system, which is the principal basis for its anticonvulsant effects.[1] The synthesis and degradation of GABA are part of a metabolic pathway known as the GABA shunt. GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).[6][7] After its release into the synapse, GABA is primarily degraded by GABA-T.[2] this compound's action effectively blocks this degradation step.[2]

However, the downstream effects of this elevated GABA concentration are not uniform across all neuronal populations. The expression levels of GABA-T and the reliance on GABAergic inhibition can vary significantly between different types of neurons, leading to a differential impact of this compound.

Signaling Pathway: this compound's Action on the GABA Shunt

GABAShunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Krebs Krebs Cycle SSA->Krebs This compound This compound GABA_T GABA-Transaminase This compound->GABA_T Irreversible Inhibition GAD GAD Workflow cluster_prep Slice Preparation cluster_treatment Treatment Groups cluster_recording Electrophysiology cluster_analysis Data Analysis A1 Brain Extraction A2 Vibratome Slicing (300 µm) A1->A2 A3 Recovery in aCSF A2->A3 B1 Control Group (aCSF only) A3->B1 B2 This compound Group (aCSF + VGB) A3->B2 C1 Whole-Cell Patch-Clamp B1->C1 B2->C1 C2 Current Injection Steps C1->C2 D1 Measure Excitability Parameters (RMP, Rin, AP Threshold, f-I curve) C2->D1 D2 Statistical Comparison (Control vs. VGB) D1->D2

References

A Comparative Guide to the Long-Term Safety Profile of Vigabatrin in Chronic Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the long-term safety of antiepileptic drugs (AEDs) is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of the long-term safety profile of Vigabatrin in chronic animal models, juxtaposed with key alternatives. We will delve into the mechanistic underpinnings of observed toxicities, provide detailed experimental protocols for their assessment, and present a clear, data-driven comparison to inform your preclinical research.

Introduction: The this compound Conundrum

This compound (γ-vinyl-GABA) is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By increasing GABA levels in the brain, this compound exerts its anticonvulsant effects and is notably effective in treating infantile spasms, particularly in patients with tuberous sclerosis complex. However, its clinical use is tempered by concerns over a significant adverse effect: peripheral visual field defects in a substantial portion of patients undergoing long-term treatment. This has spurred extensive investigation into its long-term safety profile in chronic animal models, with a primary focus on neuropathological changes.

The Hallmark of this compound Toxicity in Animal Models: Intramyelinic Edema

The most consistent and significant finding in chronic toxicity studies of this compound in animal models is the development of intramyelinic edema, also referred to as microvacuolation. This reversible condition is characterized by the splitting of myelin lamellae at the intraperiod line, leading to the formation of fluid-filled vacuoles within the myelin sheath.

This phenomenon has been observed across multiple species, including rats and dogs, with a dose-dependent relationship. Key characteristics of this compound-induced intramyelinic edema include:

  • Regional Specificity: The edema is not diffuse but rather targets specific white matter tracts in the brain. Commonly affected areas include the cerebellum, brainstem (reticular formation), optic tracts, fornix, and thalamus.

  • Reversibility: A crucial aspect of this toxicity is its reversibility upon discontinuation of the drug. Studies have shown that the microvacuolation resolves over time after cessation of this compound administration.

  • Functional Correlates: The structural changes of intramyelinic edema can be correlated with functional deficits, which can be non-invasively monitored using techniques such as Magnetic Resonance Imaging (MRI) and Somatosensory Evoked Potentials (SEPs).

Comparative Long-Term Safety Profiles: this compound vs. Alternatives

To provide a comprehensive understanding of this compound's safety profile, it is essential to compare it with other AEDs used for similar indications, such as infantile spasms. The following table summarizes the key long-term safety findings in chronic animal models for this compound and its primary alternatives.

DrugPrimary Long-Term Safety Findings in Chronic Animal ModelsAnimal SpeciesKey References
This compound Intramyelinic Edema (Microvacuolation) in the central nervous system, particularly in the cerebellum, brainstem, and optic tracts. This effect is dose-dependent and reversible.Rats, Dogs[1](2--INVALID-LINK--
ACTH (Adrenocorticotropic Hormone) Adrenal gland hemorrhage, vacuolization, and apoptosis at high doses. Chronic administration can lead to sustained increases in blood pressure and alterations in steroid excretion.Rats, Dogs[3](4--INVALID-LINK--
Prednisolone Immunosuppression, metabolic changes (hyperglycemia), adrenal atrophy, and potential for myocardial fibrosis with long-term high-dose administration.Rats, Dogs[5](6--INVALID-LINK--
Topiramate Hepatotoxicity and nephrotoxicity at high doses, characterized by elevated liver enzymes and histopathological changes. Teratogenic effects (craniofacial defects) have been observed. Reproductive system abnormalities in female rats have also been reported.Mice, Rats[7](8--INVALID-LINK--,--INVALID-LINK--
Levetiracetam Generally considered to have a low toxicity profile in long-term animal studies. Some studies suggest the potential for the development of tolerance to its anticonvulsant effects with chronic use.Rats, Dogs[9](10--INVALID-LINK--

Experimental Workflows for Assessing this compound-Induced Neurotoxicity

A robust assessment of the long-term safety of this compound and its alternatives requires a multi-pronged approach, combining histopathological analysis with non-invasive functional monitoring.

Workflow for Chronic Toxicity Study and Histopathological Assessment

Caption: Workflow for a chronic toxicity study with a focus on neuropathology.

Detailed Protocol: Luxol Fast Blue Staining for Myelin Sheath

This protocol is designed for the histological visualization of myelin in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Luxol Fast Blue Solution (0.1% in 95% ethanol with 0.5% glacial acetic acid)

  • 0.05% Lithium Carbonate Solution

  • 70% Ethanol

  • 95% Ethanol

  • 100% Ethanol

  • Xylene

  • Cresyl Violet Acetate Solution (for counterstaining)

  • Distilled Water

Procedure:

  • Deparaffinization and Hydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Transfer to 100% Ethanol (2 changes, 3 minutes each).

    • Transfer to 95% Ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Incubate slides in Luxol Fast Blue solution in a 56-60°C oven overnight.

  • Differentiation:

    • Rinse off excess stain with 95% Ethanol.

    • Rinse in distilled water.

    • Immerse in 0.05% Lithium Carbonate solution for 10-20 seconds.

    • Transfer to 70% Ethanol for 20-30 seconds to stop the differentiation.

    • Rinse in distilled water.

    • Check microscopically. Gray matter should be colorless, and white matter should be blue. Repeat differentiation if necessary.

  • Counterstaining (Optional):

    • Immerse in Cresyl Violet solution for 30-60 seconds.

    • Briefly rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through 95% Ethanol, 100% Ethanol, and Xylene.

    • Mount with a resinous mounting medium.

Non-Invasive Monitoring of Neurotoxicity

Non-invasive techniques are crucial for longitudinal studies, allowing for the assessment of the onset, progression, and potential reversal of neurotoxic effects in the same animal.

Workflow for Non-Invasive Monitoring

Caption: Workflow for non-invasive monitoring of neurotoxicity in chronic animal studies.

Detailed Protocol: In Vivo MRI for Detection of Intramyelinic Edema in Rodents

Equipment:

  • High-field small-animal MRI scanner (e.g., 7T or higher)

  • Volume transmit coil and a receive-only surface coil

  • Anesthesia system (e.g., isoflurane)

  • Animal monitoring system (respiration, temperature)

Procedure:

  • Animal Preparation:

    • Anesthetize the rodent using isoflurane (induction at 3-4%, maintenance at 1.5-2%).

    • Position the animal on a heated bed to maintain body temperature.

    • Secure the head in a stereotaxic frame to minimize motion artifacts.

    • Monitor respiration rate throughout the scan.

  • Image Acquisition:

    • Acquire a T2-weighted fast spin-echo (FSE) or RARE (Rapid Acquisition with Refocused Echoes) sequence.

    • Typical parameters for a 7T scanner:

      • Repetition Time (TR): 2500-4000 ms

      • Echo Time (TE): 30-60 ms

      • Field of View (FOV): 20x20 mm to 30x30 mm

      • Matrix size: 256x256 or higher

      • Slice thickness: 0.5-1.0 mm

    • Acquire images in axial, coronal, and sagittal planes to comprehensively evaluate brain structures.

  • Data Analysis:

    • Visually inspect T2-weighted images for hyperintense signals in white matter tracts, indicative of edema.

    • Perform quantitative analysis by measuring the T2 relaxation times in regions of interest (ROIs) placed in affected and unaffected brain regions.

Detailed Protocol: Somatosensory Evoked Potentials (SEPs) in Rats

Equipment:

  • Evoked potential recording system

  • Stimulating electrodes (e.g., needle electrodes)

  • Recording electrodes (e.g., subdermal needle or screw electrodes)

  • Preamplifier and amplifier

  • Data acquisition and analysis software

Procedure:

  • Electrode Placement:

    • Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane).

    • Place stimulating electrodes subcutaneously near a peripheral nerve (e.g., the sciatic nerve in the hindlimb or the median nerve in the forelimb).

    • Place recording electrodes over the somatosensory cortex contralateral to the stimulated limb and a reference electrode (e.g., on the ear or rostrum).

  • Stimulation and Recording:

    • Deliver a constant current square-wave pulse (e.g., 0.1-0.2 ms duration) to the stimulating electrodes.

    • Adjust the stimulus intensity to produce a minimal muscle twitch.

    • Record the evoked potentials from the cortical electrodes.

    • Average multiple sweeps (e.g., 100-500) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and measure the latency (time from stimulus to peak) and amplitude (voltage from baseline to peak or peak to trough) of the major SEP components (e.g., P1, N1).

    • An increase in latency or a decrease in amplitude can indicate demyelination or axonal dysfunction.

Conclusion and Future Directions

The long-term safety assessment of this compound in chronic animal models has consistently identified intramyelinic edema as the primary dose-limiting toxicity. While this effect is reversible, its presence necessitates careful monitoring in preclinical studies. In comparison, alternative AEDs present different long-term safety profiles, ranging from the hormonal and metabolic effects of ACTH and prednisolone to the organ-specific toxicities of topiramate and the relatively benign profile of levetiracetam.

The experimental workflows and detailed protocols provided in this guide offer a robust framework for validating the long-term safety of novel AEDs. Future research should focus on developing more sensitive and specific non-invasive biomarkers for early detection of neurotoxicity. Furthermore, a deeper understanding of the molecular mechanisms underlying this compound-induced intramyelinic edema could pave the way for the development of safer GABAergic modulators for the treatment of epilepsy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Vigabatrin

Author: BenchChem Technical Support Team. Date: January 2026

For the conscientious researcher, the lifecycle of a chemical compound extends far beyond the benchtop. The final step, disposal, is a critical stage governed by regulatory compliance, environmental stewardship, and personnel safety. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Vigabatrin, an antiepileptic agent, tailored for professionals in research and drug development. Our objective is to move beyond mere instruction and instill a deep understanding of the causality behind these essential procedures.

Foundational Principles: Regulatory and Safety Context

The disposal of any pharmaceutical agent is not at the discretion of the individual researcher but is dictated by a framework of federal and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary bodies governing this process.

  • OSHA Hazard Communication: this compound is classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] This is based on its toxicological profile, which includes potential risks of irritation to the eyes, skin, and respiratory system, and possible harm to an unborn child.[1] This designation mandates specific handling and communication protocols within the laboratory.

  • EPA Pharmaceutical Waste Regulations: The EPA's regulations, particularly the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" (commonly known as Subpart P), have fundamentally changed pharmaceutical waste management.[2] A core tenet of this rule is the strict prohibition on "sewering" —disposing of hazardous waste pharmaceuticals down a sink or toilet.[3] While this compound is not explicitly on the EPA's P or U lists of hazardous wastes, its hazardous characteristics necessitate that it be managed with the same diligence to prevent environmental release.[4][5] As a best practice, non-RCRA pharmaceutical waste should be managed similarly to its RCRA-hazardous counterparts to ensure the highest level of safety and environmental protection.[3][6]

The guiding principle is irreversible destruction . The ultimate goal of pharmaceutical disposal is to render the active compound non-retrievable and environmentally inert, with incineration being the preferred method.[7]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment is crucial. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1][8]

Table 1: Required Personal Protective Equipment for this compound Handling

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne powder.[8]
Hand Protection Nitrile gloves (or other chemically resistant gloves as per your institution's EHS guidelines).Prevents dermal absorption and skin irritation.[8]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Required when handling bulk powder outside of a certified chemical fume hood to prevent inhalation.[1]

Step-by-Step Disposal Protocol for this compound Waste

This protocol delineates the process from the point of waste generation to its final collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to ensure a compliant and safe disposal pathway. Immediately identify and separate this compound-contaminated materials from all other waste streams.

  • Bulk this compound Waste: This includes expired or unused pure this compound powder (API), leftover stock solutions, and grossly contaminated materials from spill cleanups.

  • Trace-Contaminated Waste: This category includes items with minimal residual contamination, such as empty stock vials, weighing papers, and disposable labware (e.g., pipette tips).

  • Contaminated Personal Protective Equipment (PPE): This includes used gloves, lab coats (if disposable), and respirator cartridges.

Step 2: Containerization and Labeling

All pharmaceutical waste must be collected in designated, leak-proof containers that can be securely sealed.

  • Select the Correct Container:

    • For bulk powder and solutions , use a sealable, shatter-resistant container (e.g., a high-density polyethylene (HDPE) bottle) clearly marked for hazardous chemical waste.

    • For trace-contaminated sharps (e.g., a needle used to transfer a this compound solution), dispose of them directly into a designated red sharps container .

    • For trace-contaminated non-sharp items (gloves, labware, empty vials), place them in a designated pharmaceutical waste container, often a black container for hazardous drug waste. Do not mix with regular trash or standard biohazard waste.[9]

  • Apply a Hazardous Waste Label:

    • As soon as the first item is placed in the container, affix a hazardous waste label provided by your EHS department.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" .

      • The accumulation start date.

      • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate an SAA within your laboratory for the temporary storage of hazardous waste containers.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Keep the waste container securely sealed at all times, except when adding waste.

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you have completed the project, contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Your EHS professional will provide a manifest or chain-of-custody form. This document tracks the waste from your lab ("cradle") to its final destruction ("grave").[9]

  • Final Disposal Method: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste management vendor. The standard and required method for pharmaceutical waste is incineration at a permitted facility.[7] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.

Emergency Procedure: this compound Spill Management

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and prevent contamination.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. If the spill involves powder outside of a fume hood, a respirator is mandatory.

  • Cleanup:

    • For Solid Spills: DO NOT dry sweep. This will aerosolize the hazardous powder.[1] Gently cover the spill with damp paper towels or absorbent pads to wet the material. Alternatively, use a HEPA-filtered vacuum designed for hazardous dust collection if available.

    • For Liquid Spills: Cover the spill with absorbent pads, working from the outside in.

  • Collect Waste: Place all contaminated cleanup materials (absorbent pads, paper towels, used PPE) into a designated hazardous waste container and label it as described in Step 2.

  • Decontaminate: Clean the spill surface with soap and water or an appropriate laboratory disinfectant, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Visualization of the this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during laboratory work with this compound.

Vigabatrin_Disposal_Workflow cluster_caption This compound Waste Disposal Decision Tree start This compound Waste Generated waste_type Identify Waste Type start->waste_type bulk Bulk Waste (Unused Powder, Solutions, Grossly Contaminated Items) waste_type->bulk Bulk/Gross trace_ppe Trace Contaminated Non-Sharp Waste (Gloves, Labware, Empty Vials) waste_type->trace_ppe Trace/Non-Sharp sharps Contaminated Sharps (Needles, Scalpels) waste_type->sharps Trace/Sharp container_bulk Sealable, Labeled 'Hazardous Waste' Container (e.g., HDPE Bottle) bulk->container_bulk container_trace Labeled Pharmaceutical Waste Container (e.g., Black Bin) trace_ppe->container_trace container_sharps Puncture-Proof Sharps Container sharps->container_sharps storage Store in Secondary Containment in Designated Satellite Accumulation Area (SAA) container_bulk->storage container_trace->storage container_sharps->storage ehs_pickup Contact EHS for Pickup and Manifesting storage->ehs_pickup

Caption: Decision workflow for segregating and containerizing this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vigabatrin
Reactant of Route 2
Vigabatrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.